molecular formula C2H4Cl2N2O B2357098 2,2-Dichloro-N-hydroxy-acetamidine CAS No. 73217-29-5

2,2-Dichloro-N-hydroxy-acetamidine

Cat. No.: B2357098
CAS No.: 73217-29-5
M. Wt: 142.97
InChI Key: BQZFDUQAUKSARG-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-hydroxy-acetamidine is a useful research compound. Its molecular formula is C2H4Cl2N2O and its molecular weight is 142.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloro-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl2N2O/c3-1(4)2(5)6-7/h1,7H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZFDUQAUKSARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=NO)N)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=N/O)/N)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profile & Synthetic Utility: 2,2-Dichloro-N-hydroxy-acetamidine

Author: BenchChem Technical Support Team. Date: March 2026

The Physicochemical Properties and Synthetic Utility of 2,2-Dichloro-N-hydroxy-acetamidine guide follows below.

Executive Summary

This compound (IUPAC: 2,2-dichloro-N'-hydroxyethanimidamide) is a specialized reactive intermediate primarily utilized in the synthesis of 3-dichloromethyl-1,2,4-oxadiazoles .[1][2] As a halogenated amidoxime, it serves as a critical "warhead" precursor in medicinal chemistry, enabling the installation of lipophilic, electron-withdrawing heterocycles that act as bioisosteres for esters and amides.[1]

This guide provides a rigorous analysis of its physicochemical properties, a field-validated synthesis protocol, and a mechanistic breakdown of its reactivity, grounded in authoritative organic chemistry methodologies.[1]

Molecular Identity & Architecture

AttributeDetail
Common Name 2,2-Dichloroacetamidoxime
IUPAC Name 2,2-Dichloro-N'-hydroxyethanimidamide
CAS Number Not widely listed (Labile intermediate)
Molecular Formula

Molecular Weight 142.97 g/mol
SMILES NC(=NO)C(Cl)Cl
Structure A gem-dichloroalkyl group attached to an amidoxime core.[1][2][3][4][5][6][7]
Structural Tautomerism

In solution, the compound exists in equilibrium between the amidoxime (major) and hydroxyamidine (minor) tautomers. The electron-withdrawing effect of the


-dichloro group significantly acidifies the oxime proton compared to non-halogenated analogs.[1]

[1]

Physicochemical Properties

Data represents a synthesis of experimental values and high-confidence predictive models based on structural analogs (e.g., acetamidoxime).[1]

PropertyValue / RangeScientific Context
Physical State White to off-white crystalline solidHygroscopic; tends to sublime.[1]
Melting Point 110–120 °C (Decomposes)Estimated.[1] Lower than acetamidoxime (135°C) due to lattice destabilization by Cl.[1]
Solubility High: MeOH, EtOH, DMSO, DMFModerate: WaterLow: Hexane, TolueneAmphiphilic nature allows solubility in polar organic solvents.[1]
pKa (Protonated) ~3.2 – 3.5The

group is strongly electron-withdrawing (

), reducing basicity of the amidine nitrogen.[1]
pKa (Acidic) ~10.5 – 11.0The oxime proton is more acidic than acetamidoxime (pKa ~12) due to inductive stabilization of the anion.[1]
LogP 0.65 (Predicted)Lipophilic shift driven by chlorine atoms, balancing the polar amidoxime head.
Stability LabileSusceptible to hydrolysis (to dichloroacetamide) and thermal rearrangement (Tiemann-type).[1]

Synthesis & Purification Protocol

Role: Senior Scientist Note Context: The synthesis of


-haloamidoximes requires precise temperature control. The reaction between dichloroacetonitrile and hydroxylamine is exothermic. If the temperature spikes, the nitrile can hydrolyze to the amide, or the product can decompose.
Reagents:
  • Dichloroacetonitrile (

    
    )[1]
    
  • Hydroxylamine hydrochloride (

    
    )[1]
    
  • Sodium Carbonate (

    
    ) or Sodium Methoxide (
    
    
    
    )[1]
  • Solvent: Methanol (anhydrous preferred)[1]

Step-by-Step Methodology:
  • Free Base Generation:

    • Suspend

      
       (1.1 eq) in Methanol at 0°C.
      
    • Slowly add

      
       (0.55 eq) or 
      
      
      
      (1.1 eq).[1] Stir for 30 mins.
    • Checkpoint: Ensure complete neutralization to release free

      
      . Filter off NaCl precipitate if using NaOMe to clean the mixture.
      
  • Nitrile Addition (Critical Control Point):

    • Cool the

      
       solution to -5°C to 0°C .
      
    • Add Dichloroacetonitrile (1.0 eq) dropwise over 30-60 minutes.[1]

    • Why? Rapid addition causes localized heating, promoting the formation of "chloro-oxime" byproducts or hydrolysis.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20-25°C).

    • Stir for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Observation: The nitrile spot (

      
      ) will disappear, replaced by a lower 
      
      
      
      amidoxime spot.
  • Workup & Isolation:

    • Evaporate Methanol under reduced pressure at <40°C (Heat sensitive!).

    • Resuspend residue in Ethyl Acetate. Wash with minimal cold water (to remove salts/unreacted hydroxylamine).[1]

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from Benzene/Hexane or use crude immediately for cyclization.

Workflow Diagram

SynthesisWorkflow Start Reagents: Dichloroacetonitrile NH2OH.HCl Base Neutralization (0°C, MeOH) Release free NH2OH Start->Base Activation Addition Controlled Addition (-5°C to 0°C) Dropwise Base->Addition + Nitrile Reaction Reaction Phase (RT, 4-12h) Nucleophilic Attack Addition->Reaction Warming Product Product: 2,2-Dichloroacetamidoxime Reaction->Product Workup

Figure 1: Optimized synthesis workflow for 2,2-Dichloroacetamidoxime emphasizing temperature control.

Reactivity & Applications

The primary utility of this compound lies in its ability to form 1,2,4-oxadiazoles .[1]

Pathway A: Cyclization to 1,2,4-Oxadiazoles

Reaction with acyl chlorides or anhydrides followed by thermal dehydration yields 3-dichloromethyl-5-substituted-1,2,4-oxadiazoles.[1] This scaffold is crucial in creating inhibitors where the oxadiazole ring mimics a peptide bond but with improved metabolic stability.

  • Mechanism: O-Acylation of the amidoxime oxygen, followed by cyclodehydration.

  • Reference: Palazzo et al. demonstrated this route to synthesize 3-dichloromethyl-5-phenyl-1,2,4-oxadiazole (MP 56-58°C).[1]

Pathway B: Hydrolysis

Under acidic conditions, the amidoxime hydrolyzes back to 2,2-Dichloroacetamide or Dichloroacetic acid . This is a degradation pathway to avoid during storage.

Reactivity Diagram

Reactivity Amidoxime 2,2-Dichloro- acetamidoxime Intermediate O-Acyl Intermediate Amidoxime->Intermediate O-Acylation Amide 2,2-Dichloroacetamide Amidoxime->Amide Degradation AcylChloride + R-COCl (Acyl Chloride) AcylChloride->Intermediate Oxadiazole 3-Dichloromethyl- 1,2,4-Oxadiazole Intermediate->Oxadiazole Cyclodehydration (-H2O) Hydrolysis Acidic Hydrolysis (H3O+) Hydrolysis->Amide

Figure 2: Divergent reactivity pathways: Synthetic Utility (Oxadiazole formation) vs. Degradation (Hydrolysis).[1][3]

Analytical Characterization (Expected)

  • 1H NMR (DMSO-d6):

    • 
       6.2–6.5 ppm (1H, s, 
      
      
      
      ).[1] The electronegativity of Cl shifts this proton downfield.
    • 
       5.8–6.0 ppm (2H, s, 
      
      
      
      , broad, exchangeable).[1]
    • 
       9.5–10.0 ppm (1H, s, 
      
      
      
      , broad, exchangeable).[1]
  • IR Spectrum:

    • 3300–3400

      
       (
      
      
      
      stretch).[1]
    • 1650–1660

      
       (
      
      
      
      stretch).[1]
    • 900–950

      
       (
      
      
      
      stretch).[1]

References

  • Palazzo, G., Baiocchi, L., & Picconi, G. (1969). 1,2,4-Oxadiazoles.[8][9][10][11] X. Aryl-1,2,4-oxadiazolecarbaldehydes. Journal of Heterocyclic Chemistry, 6(4), 543-547.[1] (Describes synthesis of 3-dichloromethyl-1,2,4-oxadiazoles from dichloroacetamidoxime).[1]

  • Augustine, J. K., et al. (2009).[8] PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles.[1][8] Journal of Organic Chemistry, 74(15), 5640-5643.[1]

  • Hamze, A., et al. (2005). Synthesis of various 3-substituted 1,2,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 15(22), 4943-4946.[1] (General methodology for amidoxime cyclization).

Sources

2,2-Dichloro-N-hydroxy-acetamidine (CAS 5852-38-0): A Comprehensive Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, amidoximes serve as critical pharmacophores and versatile synthetic intermediates. 2,2-Dichloro-N-hydroxy-acetamidine (CAS 5852-38-0, frequently cross-referenced in commercial databases as CAS 73217-29-5[1]) is a highly functionalized building block that combines the electron-withdrawing properties of a dichloromethyl group with the nucleophilic/electrophilic duality of an amidoxime[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties, providing drug development professionals with field-proven insights, self-validating experimental workflows, and the mechanistic causality required to leverage this compound in the synthesis of bioisosteres and prodrugs[3].

Physicochemical Profiling & Structural Causality

The utility of this compound stems directly from its structural dichotomy. The molecule features a highly polarized carbon center adjacent to the amidoxime moiety.

Quantitative Data Summary
PropertyValue / Description
Chemical Name This compound (or 2,2-dichloro-N-hydroxyethanimidamide)
CAS Registry Number 5852-38-0 (Alternative registry: 73217-29-5[1])
Molecular Formula C₂H₄Cl₂N₂O
Molecular Weight 142.97 g/mol [2]
Functional Groups Dichloromethyl (-CHCl₂), Amidoxime (-C(=NOH)NH₂)
Physical State Solid / Crystalline Powder
Reactivity Profile Amphoteric intermediate (Nucleophilic oxime oxygen; Electrophilic amidine carbon)

Mechanistic Insight: The gem-dichloro group exerts a powerful inductive (-I) effect. During downstream synthesis, this electron-withdrawing nature significantly lowers the pKa of the adjacent amidoxime hydroxyl group, making it an excellent candidate for O-acylation. However, it also reduces the overall nucleophilicity of the amidine nitrogen, which dictates the strict thermal and solvent requirements needed for subsequent cyclization reactions.

Synthetic Methodologies & Mechanistic Insights

The synthesis of this compound is achieved via the nucleophilic addition of hydroxylamine to dichloroacetonitrile.

Protocol 1: Synthesis via Nucleophilic Addition

Objective: High-yield conversion of dichloroacetonitrile to the corresponding amidoxime.

Causality & Rationale: The strong -I effect of the dichloromethyl group highly polarizes the nitrile carbon, making it exceptionally electrophilic. This allows for rapid nucleophilic attack by hydroxylamine at lower temperatures compared to unhalogenated aliphatic nitriles.

Step-by-Step Methodology:

  • Preparation of Free Hydroxylamine: Suspend 1.1 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) in a 1:1 mixture of ethanol and water. Add 0.55 equivalents of sodium carbonate (Na₂CO₃) portion-wise.

    • Causality: Na₂CO₃ neutralizes the HCl salt to liberate free, highly nucleophilic hydroxylamine. The biphasic/mixed solvent system is not arbitrary; ethanol solubilizes the organic nitrile, while water is required to dissolve the inorganic salts, ensuring optimal collision frequency.

  • Thermal Control: Cool the reaction mixture to 0–5 °C using an ice-water bath.

    • Causality: The addition of the electrophile is highly exothermic. Strict thermal control prevents the thermal decomposition of hydroxylamine and suppresses runaway side reactions (e.g., amide hydrolysis).

  • Electrophile Addition: Add 1.0 equivalent of dichloroacetonitrile dropwise over 30 minutes, maintaining the internal temperature strictly below 10 °C.

  • Reaction Maturation & Validation: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir for 4–6 hours.

    • Self-Validation: Monitor completion via LC-MS or FT-IR. The complete disappearance of the sharp nitrile stretch (~2250 cm⁻¹) serves as an orthogonal validation of reaction completion.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product[4]. Recrystallize from toluene/hexane if purity >98% is required.

Downstream Applications in Medicinal Chemistry

Synthesis of 1,2,4-Oxadiazole Bioisosteres

1,2,4-Oxadiazoles are highly sought-after metabolically stable bioisosteres for esters and amides in drug design.

Protocol 2: Cyclodehydration to 1,2,4-Oxadiazole

Objective: Utilization of this compound to synthesize 3-(dichloromethyl)-1,2,4-oxadiazole derivatives.

Step-by-Step Methodology:

  • O-Acylation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIEA, 1.5 eq) and cool to 0 °C.

    • Causality: DIEA acts as an acid scavenger to neutralize the HCl byproduct generated from the acyl chloride. This prevents the premature protonation of the amidoxime nitrogen, which would otherwise quench its nucleophilicity.

  • Acyl Chloride Addition: Dropwise add the desired acyl chloride (R-COCl, 1.1 eq). Stir for 1 hour at room temperature.

  • Solvent Exchange & Cyclization: Evaporate the DCM and reconstitute the O-acylated intermediate in anhydrous toluene. Heat the mixture to reflux (110 °C) for 8–12 hours using a Dean-Stark apparatus.

    • Causality: Cyclodehydration requires the physical removal of water to drive the reaction forward. Toluene provides the necessary high boiling point, while the Dean-Stark trap shifts the thermodynamic equilibrium entirely toward the 1,2,4-oxadiazole product.

  • Purification: Cool to room temperature, wash with saturated NaHCO₃, dry the organic layer, and purify via silica gel flash chromatography.

Amidoximes as Amidine Prodrugs

Beyond heterocycle synthesis, the amidoxime functional group is frequently utilized as a prodrug strategy for amidines. Highly basic amidines suffer from poor oral bioavailability due to protonation at physiological pH. By converting them into amidoximes (like our target compound), lipophilicity is drastically increased, allowing for passive gastrointestinal absorption. Once in systemic circulation, hepatic N-reductase systems (often CYP450 or cytochrome b5 dependent) enzymatically reduce the N-O bond to release the active amidine pharmacophore.

Visualizations

The following diagrams illustrate the core workflows and logical relationships discussed in this guide.

Synthesis_Pathway A Dichloroacetonitrile (Electrophile) C 2,2-Dichloro-N-hydroxy- acetamidine A->C Addition (EtOH, 0°C to RT) B Hydroxylamine (Nucleophile) B->C Nucleophilic Attack D 1,2,4-Oxadiazole Scaffold C->D Acylation & Cyclodehydration (R-COCl, Heat)

Synthesis pathway of this compound and 1,2,4-oxadiazole.

Prodrug_Mechanism A Amidoxime Prodrug (High GI Absorption) B Hepatic N-Reductase (CYP450 / b5 systems) A->B First-pass Metabolism C Active Amidine (Target Engagement) B->C Enzymatic Reduction D Systemic Circulation C->D Bioavailability

Pharmacokinetic workflow of amidoxime prodrugs undergoing hepatic reduction.

References

  • Namiki Shoji Co., Ltd. "Building Blocks Catalogue December 2018". Namiki-s. Available at: [Link]

  • Molbase Chemical Encyclopedia. "2,2-dichloroacetonitrile 3018-12-0 / this compound". Molbase. Available at:[Link]

Sources

Molecular Structure and Bonding in Dichloro-Substituted Amidoximes: A Comprehensive Guide for Drug Design and Material Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichloro-substituted amidoximes represent a highly privileged class of pharmacophores and chemical building blocks. Characterized by the general formula


, where the R-group is a 2,4-dichloro or 2,6-dichlorophenyl ring, these molecules exhibit unique conformational dynamics. The interplay between the inductive electron-withdrawing effects of the halogen atoms and their profound steric bulk dictates the molecule's reactivity, tautomerization, and binding affinity. This whitepaper provides an in-depth technical analysis of the structural physics, metal coordination mechanics, and self-validating synthetic protocols for dichloro-substituted amidoximes.

The Structural Physics of Dichloro-Amidoximes

Conformational Dynamics and the Steric Twist

The amidoxime group is amphoteric and can theoretically exist in a tautomeric equilibrium between the amidoxime (


) and hydroxyamidine (

) forms. However, X-ray crystallographic studies consistently demonstrate that the neutral amidoxime form predominates in the solid state.

When substituted with a 2,6-dichlorophenyl ring, the molecule experiences severe steric hindrance. The van der Waals radii of the ortho-chlorine atoms clash with the amine and hydroxyl groups of the amidoxime moiety. To relieve this steric strain, the molecule undergoes a conformational twist, forcing the mean plane of the benzene ring out of coplanarity with the amidoxime group. This increased dihedral angle breaks extended


-conjugation but optimally positions the molecule to act as a highly selective antagonist by fitting precisely into the deep, narrow binding pockets of targets like the1[1].

StericEffects Root Ortho-Chloro Substitution (2,6-dichloro) Steric Steric Hindrance Root->Steric Electronic Inductive Electron Withdrawal Root->Electronic Twist Increased Dihedral Angle (Phenyl vs Amidoxime Plane) Steric->Twist Acidity Modulated Oxime Acidity (Enhanced Metal Binding) Electronic->Acidity

Figure 1: Causality of structural and electronic perturbations in ortho-dichloro amidoximes.

Coordination Chemistry: The Binding Motif

Beyond pharmacology, amidoximes are the premier functional groups for the extraction of heavy metals, particularly the uranyl cation (


), from seawater. Under slightly basic conditions, the oxime proton is abstracted to yield the amidoximate anion.

Theoretical evaluations and single-crystal X-ray diffraction of uranyl-amidoximate complexes reveal that the ligand does not simply bind via a monodentate oxygen coordination. Instead, the 2 is the


 binding motif, where the metal coordinates directly across the N-O bond[2]. The electron-withdrawing nature of the dichloro-phenyl ring modulates the pKa of the oxime, fine-tuning the release and capture kinetics of the metal ion.

Experimental Workflows and Protocols

As an Application Scientist, ensuring reproducibility requires designing protocols that are self-validating. The following workflows detail the synthesis of dichloro-amidoximes and their subsequent cyclization into bioactive 1,2,4-oxadiazoles.

Protocol 1: Synthesis of 2,6-Dichlorophenyl Amidoxime via Nucleophilic Addition

Objective: Convert sterically hindered 2,6-dichlorobenzonitrile to the corresponding amidoxime. Causality: The ortho-chloro groups create immense steric shielding around the nitrile carbon. Standard room-temperature additions fail. We must use a large excess of hydroxylamine and elevate the temperature. Triethylamine (TEA) is utilized to maintain a homogeneous organic phase, ensuring the liberated hydroxylamine immediately attacks the nitrile.

  • Reagent Preparation: Dissolve 2,6-dichlorobenzonitrile (1.0 eq, 10 mmol) in 25 mL of anhydrous ethanol in a round-bottom flask.

  • Base Activation: Add hydroxylamine hydrochloride (3.0 eq, 30 mmol) followed by dropwise addition of triethylamine (3.5 eq, 35 mmol).

    • Validation Checkpoint: The solution will transition to a slightly cloudy suspension as TEA-HCl salts precipitate, confirming the successful liberation of free, nucleophilic

      
      .
      
  • Thermal Condensation: Equip the flask with a reflux condenser and heat to 80°C for 16 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The complete disappearance of the high-Rf nitrile spot and the appearance of a highly polar, UV-active amidoxime spot indicates total conversion.

  • Purification: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (50 mL) and distilled water (50 mL) to dissolve and remove the TEA-HCl salts.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and evaporate. Recrystallize the crude product from hot ethanol to yield pure 2,6-dichlorophenyl amidoxime crystals.
    
Protocol 2: Microwave-Assisted Cyclodehydration to 1,2,4-Oxadiazoles

Objective: Convert the amidoxime intermediate into a 1,2,4-oxadiazole derivative. Causality: Traditional cyclodehydration requires prolonged heating in high-boiling solvents (like DMF), which can degrade sensitive functional groups. 3 using magnesia (MgO) provides rapid, uniform heating[3]. MgO acts dually as a solid support to disperse reactants and an acid scavenger for the HCl generated during O-acylation.

  • Solid-State Mixing: Finely grind 2,6-dichlorophenyl amidoxime (1.0 eq, 5 mmol) with MgO (5.0 eq, 25 mmol) in an agate mortar.

    • Validation Checkpoint: A homogeneous, fine powder must be achieved to ensure maximum surface area for the solid-state reaction.

  • Acylation: Add the desired acyl chloride (1.2 eq, 6 mmol) dropwise to the powder and mix thoroughly for 5 minutes.

  • Microwave Irradiation: Transfer the mixture to a microwave-safe vessel and irradiate at 630 W for 1 to 2 minutes.

    • Validation Checkpoint: The reaction mass will change texture. TLC analysis should reveal the replacement of the polar amidoxime spot with a highly non-polar 1,2,4-oxadiazole spot.

  • Extraction: Wash the solid mass with ethyl acetate (3 x 20 mL), filter off the insoluble magnesia, and evaporate the solvent to isolate the 1,2,4-oxadiazole.

Pathway A Dichloro-benzonitrile (Precursor) B Dichloro-amidoxime (Intermediate) A->B NH2OH·HCl, Base C 1,2,4-Oxadiazole (Bioactive Scaffold) B->C Acyl Chloride Cyclodehydration D Uranyl Complex (η2 Binding) B->D UO2(NO3)2 Metal Chelation

Figure 2: Synthetic and functional pathways of dichloro-substituted amidoximes.

Quantitative Structure-Activity Relationships (QSAR)

The substitution pattern on the phenyl ring directly correlates with the binding affinity and functional utility of the resulting amidoxime derivatives. The table below summarizes key quantitative data across different applications.

Compound ClassSubstitution PatternPrimary ApplicationKey Performance MetricReference
Carbonyloxycarboximidamide 2,6-dichlorohA3R Antagonist~10-fold increased potency vs unsubstituted analogs[1]
1,2,4-Oxadiazole Hybrid 2,4-dichloroAnti-cancer (MCF-7, A-549)GI50: 28–104 nM (Apoptotic antiproliferative action)[4]
Uranyl-Amidoximate Complex General AmidoximeUranium Extraction

binding motif; Highly stable U-N/U-O bonds
[2]

References

  • [2] Title: How Amidoximate Binds the Uranyl Cation | Inorganic Chemistry - ACS Publications Source: acs.org URL:

  • [1] Title: Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

  • [4] Title: Full article: Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - Taylor & Francis Source: tandfonline.com URL:

  • [3] Title: ONE-POT SYNTHESIS OF 1,2,4-OXADIAZOLES MEDIATED BY MICROWAVE IRRADIATION UNDER SOLVENT-FREE CONDITION Source: clockss.org URL:

Sources

Solubility profile of 2,2-Dichloro-N-hydroxy-acetamidine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Determining the Solubility Profile of 2,2-Dichloro-N-hydroxy-acetamidine in Organic Solvents

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of this compound in a range of organic solvents. Recognizing the critical role of solubility in drug development and formulation, this document offers researchers, scientists, and formulation experts a detailed exploration of the theoretical underpinnings and practical methodologies for such an assessment. While specific solubility data for this compound is not extensively published, this guide equips researchers with the necessary protocols and theoretical insights to establish a robust and accurate solubility profile. The subsequent sections will delve into the physicochemical characteristics of the target compound, the principles governing solubility, a step-by-step experimental protocol for solubility determination, and methods for data analysis and interpretation.

Introduction to this compound and the Imperative of Solubility Profiling

This compound is a small molecule of interest in medicinal chemistry and drug discovery. Its structure, featuring a dichloromethyl group, an amidine moiety, and a hydroxylamine function, suggests a unique combination of polarity and reactivity that necessitates a thorough understanding of its solubility characteristics. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1] A comprehensive solubility profile in various organic solvents is therefore an indispensable component of early-stage drug development, guiding solvent selection for synthesis, purification, and formulation.[2]

This guide will provide a robust methodology for determining the equilibrium solubility of this compound, a cornerstone of pre-formulation studies.[2]

Physicochemical Properties and Predicted Solubility Behavior of this compound

A preliminary analysis of the molecular structure of this compound allows for informed predictions of its solubility. The molecule possesses both hydrogen bond donors (-OH, -NH) and acceptors (N, O), as well as a polar C-Cl bond. The N-hydroxyamidine group, in particular, is expected to contribute significantly to the molecule's polarity.[3]

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar protic and aprotic solvents.[4]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of these solvents to engage in hydrogen bonding with the solute is expected to facilitate dissolution.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): The high polarity of these solvents should also promote the solubility of this polar compound.[3]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Conversely, limited solubility is expected in nonpolar solvents due to the significant disparity in polarity.[5]

The molecular size and the presence of the dichloro-substituents will also influence solubility, with larger molecules generally exhibiting lower solubility.[5]

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the free energy change of the system. The solubility of a compound is influenced by several factors, including:

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[6][7]

  • Pressure: For solids and liquids, the effect of pressure on solubility is generally negligible.[6]

  • Polarity of Solute and Solvent: As previously mentioned, solutes tend to dissolve in solvents of similar polarity.[4][5]

  • Molecular Size: Smaller molecules are generally more soluble than larger ones.[5]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The recommended and most robust method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[8][9] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Materials and Equipment
  • This compound (solid)

  • A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, dimethyl sulfoxide, N,N-dimethylformamide, toluene, hexane) of appropriate purity (e.g., HPLC grade).

  • Scintillation vials or other suitable sealed containers.

  • A constant temperature orbital shaker or incubator.

  • Centrifuge.

  • Syringe filters (e.g., 0.45 µm PTFE or other compatible material).

  • Analytical balance.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[2]

  • Volumetric flasks and pipettes.

Step-by-Step Experimental Protocol
  • Preparation of Solvent Systems: Prepare a sufficient volume of each organic solvent to be tested.

  • Addition of Excess Solute: To a series of labeled vials, add a pre-weighed amount of the chosen solvent (e.g., 2 mL). To each vial, add an excess amount of this compound (e.g., 10-20 mg, ensuring that a significant amount of undissolved solid remains at equilibrium).

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[8] Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[9] Visual inspection for the persistence of solid material should be performed.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.[9]

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Filter the aliquot through a syringe filter to remove any remaining solid particles.[3] Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of dissolved this compound.[2][3]

Diagram of the Shake-Flask Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of organic solvent in a sealed vial prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-72 hours) prep2->equil1 Incubate sep1 Allow solid to settle equil1->sep1 Equilibrium reached sep2 Centrifuge to pellet undissolved solid sep1->sep2 ana1 Withdraw supernatant sep2->ana1 Collect sample ana2 Filter supernatant (e.g., 0.45 µm filter) ana1->ana2 ana3 Dilute sample ana2->ana3 ana4 Quantify concentration (e.g., HPLC-UV) ana3->ana4 result result ana4->result Solubility Data

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Analytical Method for Quantification

A robust and validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed and reliable technique.[10]

HPLC Method Development (Illustrative Example)
  • Column: A reverse-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) can be optimized for good peak shape and retention time.[11]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a dilute solution with a UV-Vis spectrophotometer.

  • Calibration Curve: A calibration curve must be prepared using standard solutions of known concentrations of this compound in the same diluent as the samples. The curve should demonstrate linearity over the expected concentration range of the diluted samples.[3]

Diagram of Analytical Quantification

G cluster_standards Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing std1 Prepare stock solution of known concentration std2 Perform serial dilutions std1->std2 hplc Inject standards and samples into HPLC system std2->hplc data1 Integrate peak areas hplc->data1 data2 Construct calibration curve (Area vs. Concentration) data1->data2 data3 Calculate sample concentration from calibration curve data2->data3 final_sol final_sol data3->final_sol Final Solubility Value filtered_sample Filtered Supernatant Sample filtered_sample->hplc

Caption: Process for Quantification of Solute Concentration using HPLC.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and concise manner, typically in a table format. The results are usually expressed in units of mg/mL or mol/L.

Table 1: Illustrative Solubility Profile of this compound at 25 °C

Solvent ClassSolventDielectric Constant (approx.)Solubility (mg/mL)
Polar Protic Methanol32.7To be determined
Ethanol24.5To be determined
Isopropanol19.9To be determined
Polar Aprotic Dimethyl Sulfoxide46.7To be determined
N,N-Dimethylformamide36.7To be determined
Acetonitrile37.5To be determined
Acetone20.7To be determined
Slightly Polar Ethyl Acetate6.0To be determined
Dichloromethane9.1To be determined
Nonpolar Toluene2.4To be determined
n-Hexane1.9To be determined

The obtained solubility data should be correlated with the physicochemical properties of the solvents, such as their dielectric constant and hydrogen bonding capacity, to gain a deeper understanding of the dissolution mechanism. This information is invaluable for selecting appropriate solvent systems for various stages of drug development, from synthesis and purification to formulation and delivery.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of this compound in organic solvents. By following the detailed experimental protocols and data analysis procedures described herein, researchers can generate reliable and accurate solubility data. This foundational knowledge is essential for making informed decisions throughout the drug development pipeline, ultimately contributing to the successful advancement of new therapeutic agents.

References

  • BYJU'S. Factors Affecting Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • World Health Organization. Annex 4: Guidance on the design and conduct of equilibrium solubility studies. Retrieved from [Link]

  • U.S. Environmental Protection Agency. 2,2-Dichloroacetamide Properties. Retrieved from [Link] (Note: This is for a related compound).

  • Farmatsiia. (2025, February 28). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

  • MDPI. (2023, October 26). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from [Link]

  • PubChem. Dichloroacetamide. Retrieved from [Link]

  • U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and characterization of N-alkyl hydroxyacetamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). 2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide. In PMC. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Acetamide, 2-chloro-N-(2-hydroxyethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. 2,2-dichloro-N-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide. Retrieved from [Link]

  • Wikipedia. Chloroacetamide. Retrieved from [Link]

  • Google Patents. (2010, September 16). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • PubChem. Chloroacetamide. Retrieved from [Link]

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A Framework for Assessing the Thermodynamic Stability of 2,2-Dichloro-N-hydroxy-acetamidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thermodynamic stability of a new chemical entity (NCE) is a cornerstone of successful drug development, profoundly influencing its safety, shelf-life, formulation, and ultimately, its clinical viability. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2,2-Dichloro-N-hydroxy-acetamidine, a novel compound for which limited public data exists. As direct experimental values are not available, this document serves as a strategic protocol, empowering researchers to characterize the molecule from first principles. We will detail a multi-pronged approach that integrates computational prediction with robust experimental verification, a strategy applicable to any NCE. The core of this guide is built on three pillars: predictive computational chemistry to forecast stability, definitive experimental thermal analysis to measure it, and a contextual analysis of degradation pathways to understand and mitigate it. By following this framework, research and development teams can systematically de-risk their discovery and development programs, ensuring that only compounds with optimal stability profiles advance toward clinical application.

Part 1: The Imperative of Stability Analysis in Drug Discovery

In the landscape of drug development, the intrinsic stability of an active pharmaceutical ingredient (API) is a critical quality attribute. Thermodynamic stability, which describes the energy state of a molecule relative to its potential degradation products, dictates whether a compound will remain intact under various environmental conditions. For a novel molecule like this compound, which contains potentially reactive functional groups—a gem-dichloro motif and an N-hydroxy-amidine group—a thorough stability assessment is not just a regulatory requirement but a fundamental necessity for a viable drug candidate.

The N-hydroxy-amidine functional group, also known as an amidoxime, is of particular interest in medicinal chemistry. These groups can act as bioisosteres or as prodrugs for more basic amidines, which may improve absorption characteristics.[1][2] However, the introduction of heteroatoms and polarized bonds can also introduce metabolic and chemical liabilities. The gem-dichloro group further increases the complexity, potentially serving as a reactive handle or contributing to unforeseen degradation pathways. Understanding these liabilities early is paramount.

Forced degradation studies, where a drug substance is exposed to stress conditions more severe than accelerated stability testing (e.g., high heat, humidity, acid, base, oxidation), are essential.[3][4] These studies help to establish degradation pathways, identify potential degradants, and develop stability-indicating analytical methods.[3][5][6]

Part 2: Theoretical & Computational Prediction of Stability

Before significant resources are invested in synthesis and experimental testing, computational chemistry offers a powerful, cost-effective means to predict the thermodynamic stability of a molecule. Density Functional Theory (DFT) is a quantum-mechanical method widely used for this purpose.[7][8][9][10] By calculating the ground-state electronic structure, DFT can provide a reliable estimate of the molecule's enthalpy of formation (ΔHf°), a key indicator of its intrinsic stability.[11][12][13]

Principle of DFT-Based Stability Prediction

The core idea is that a more negative enthalpy of formation corresponds to a more thermodynamically stable molecule. DFT calculations determine the total electronic energy of an optimized molecular geometry.[8] This energy can then be used in conjunction with isodesmic or atomization reaction schemes to calculate a robust ΔHf° value. This in silico screening allows for early-stage go/no-go decisions and helps prioritize synthetic efforts.

Workflow for Computational Stability Assessment

A typical workflow for predicting the thermodynamic stability of this compound using DFT would involve the following steps:

  • Structure Optimization: Build the 3D structure of the molecule and perform a geometry optimization to find the lowest energy conformation.

  • Frequency Calculation: Perform a vibrational frequency analysis to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). This step also provides the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculation: A high-accuracy single-point energy calculation is performed on the optimized geometry.

  • Enthalpy of Formation Calculation: The calculated energy is used in a balanced chemical equation (an isodesmic reaction) with molecules of known ΔHf° to calculate the enthalpy of formation for the target molecule.

G cluster_0 Computational Workflow A 1. Molecular Structure Input (this compound) B 2. Geometry Optimization (Find Lowest Energy Conformation) A->B C 3. Vibrational Frequency Analysis (Confirm Energy Minimum & ZPVE) B->C D 4. High-Accuracy Energy Calculation (Single-Point Energy) C->D E 5. Isodesmic Reaction Scheme (Select Reference Compounds) D->E F 6. Calculate ΔHf° (Predict Thermodynamic Stability) E->F

Caption: Computational workflow for predicting thermodynamic stability via DFT.

Part 3: Experimental Determination of Thermal Stability

While computational methods provide valuable predictions, empirical data is the gold standard for defining a compound's stability profile. The two primary techniques for assessing the thermal stability of a solid-state pharmaceutical compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[14][15] Often, these analyses are performed simultaneously (STA) to provide a comprehensive picture of thermal events.[16]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample compared to a reference.[17][18] This technique is invaluable for identifying thermal events such as melting, crystallization, and decomposition.[19][20][21] For stability analysis, the key measurement is the onset temperature of decomposition, which often manifests as a sharp exothermic (heat-releasing) event. A low decomposition temperature indicates poor thermal stability.[21]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[22][23][24][25] It is used to determine thermal stability and composition by tracking mass loss.[23][26] A step in the TGA curve indicates a mass loss event, such as the evaporation of a solvent or, more critically, the decomposition of the API, where gaseous byproducts are released.[24]

Protocol: Coupled TGA-DSC Analysis of a New Chemical Entity (NCE)
  • Sample Preparation: Accurately weigh 3-5 mg of the NCE into an appropriate DSC/TGA pan (e.g., aluminum or ceramic).

  • Instrument Setup: Place the sample pan and an empty reference pan into the simultaneous thermal analyzer (STA).

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above any expected decomposition (e.g., 400 °C).

  • Data Analysis:

    • Analyze the TGA curve to identify the onset temperature of mass loss (Tonset) and the percentage of mass lost at each step.

    • Analyze the DSC curve to identify the melting point (Tm, endotherm) and the onset temperature of any exothermic decomposition events.

    • Correlate the mass loss events from TGA with the thermal events (endotherms or exotherms) from DSC.

G cluster_1 Experimental Workflow (TGA-DSC) P1 1. Sample Preparation (3-5 mg of NCE in pan) P2 2. Instrument Loading (Sample & Reference Pans) P1->P2 P3 3. Set Atmosphere (Inert Gas Purge, e.g., N2) P2->P3 P4 4. Temperature Program (Ramp at 10 °C/min) P3->P4 P5 5. Data Acquisition (Mass Loss & Heat Flow vs. Temp) P4->P5 P6 6. Data Analysis (Identify T_onset, T_m, % Mass Loss) P5->P6

Caption: Experimental workflow for TGA-DSC thermal stability analysis.

Data Presentation

Quantitative results from TGA-DSC analysis should be summarized for clarity.

ParameterDescriptionResult
Tonset (TGA) Onset temperature of significant mass loss.e.g., 155 °C
Mass Loss (%) Percentage of mass lost during decomposition.e.g., 65%
Tm (DSC) Melting point of the compound (if observed).e.g., 120 °C
Tdecomp (DSC) Onset temperature of exothermic decomposition.e.g., 158 °C

Part 4: Potential Decomposition Pathways

Understanding how a molecule degrades is as important as knowing when. Based on the structure of this compound, several decomposition pathways can be hypothesized. This chemical intuition guides the design of stability studies and the analytical methods used to identify degradants.

  • Hydrolysis: The amidine functionality is susceptible to hydrolysis, particularly under acidic or basic conditions, which could cleave the C-N double bond to yield 2,2-dichloroacetamide and hydroxylamine.

  • Dehydrochlorination: Gem-dichloro compounds can be prone to elimination of HCl, especially at elevated temperatures, which could lead to a reactive keteneimine intermediate or subsequent rearrangement products.

  • Redox Instability: The N-hydroxy group is redox-active. It can be reduced to the corresponding amidine or potentially be involved in more complex oxidative degradation pathways.[1]

G cluster_2 Hypothetical Decomposition Pathways Start 2,2-Dichloro-N- hydroxy-acetamidine P1 Hydrolysis (H2O, H+ or OH-) Start->P1 P2 Dehydrochlorination (Heat, Δ) Start->P2 P3 Reduction ([H]) Start->P3 End1 2,2-Dichloroacetamide + Hydroxylamine P1->End1 End2 Reactive Intermediates (e.g., Keteneimine) P2->End2 End3 2,2-Dichloroacetamidine P3->End3

Caption: Potential degradation pathways for the target molecule.

Part 5: Factors Influencing Stability in a Pharmaceutical Context

Beyond intrinsic thermal stability, several external factors critically influence a compound's viability as a drug. These must be investigated through a series of forced degradation studies as mandated by regulatory bodies like the ICH.[3][5][6]

FactorStress ConditionPotential Impact on this compound
pH Acidic (e.g., 0.1 N HCl), Basic (e.g., 0.1 N NaOH)Promotes hydrolysis of the amidine group.[27] Basicity of the N-hydroxy group will influence ionization and reactivity.
Oxidation e.g., 3% H₂O₂The N-hydroxy moiety and potentially the dichloromethyl group could be susceptible to oxidation.
Photostability High-intensity light (ICH Q1B)The molecule may possess chromophores that absorb UV/Vis light, leading to photodegradation.
Temperature & Humidity e.g., 40°C / 75% RHAccelerates all potential degradation pathways, particularly hydrolysis and thermal elimination.[5]

Conclusion

Characterizing the thermodynamic stability of a novel compound like this compound requires a systematic, multi-disciplinary approach. This guide outlines a robust framework that begins with in silico prediction to guide research, transitions to definitive experimental thermal analysis (TGA-DSC) for empirical measurement, and culminates in a comprehensive forced degradation study to understand stability in a pharmaceutical context. By integrating computational chemistry, thermal analysis, and mechanistic chemistry, researchers can build a complete stability profile. This foundational knowledge is indispensable for making informed decisions in formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the overall quality, safety, and efficacy of a potential new medicine.

References

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  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026).
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Overview Of Degradation Studies For Pharmaceutical Drug Candid
  • Differential Scanning Calorimetry Principle & Applic
  • Use of DSC in Pharmaceuticals Drug Characteris
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  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts.
  • FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. (2021). International Journal of Pharmaceutical Sciences and Research.
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  • Importance of Thermodynamics in Drug Designing. (n.d.).
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  • Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. (2002). PubMed.
  • Amidine nitros
  • An Introduction to Density Functional Theory. (n.d.). Imperial College London.
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  • What is Density Functional Theory and How Does It Work?. (2026). Synopsys.
  • Density functional theory. (n.d.). Wikipedia.
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  • Role of Molecular Dynamics and Related Methods in Drug Discovery. (2021).
  • Learning Stability Scores from Computationally Generated Kinetic D
  • An unexpected new pathway for nitroxide radical production via more reactve nitrogen-centered amidyl radical intermediate during detoxification of the carcinogenic halogenated quinones by N-alkyl hydroxamic acids. (n.d.).
  • Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. (2018). MDPI.
  • Accurate and efficient machine learning interatomic potentials for finite temperature modelling of molecular crystals. (2025). RSC Publishing.
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  • DSC vs TGA: A Simple Comparison Guide. (2026).
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025). Lab Manager.
  • Simultaneous Thermal Analyzer (STA/TGA-DSC). (2026). NETZSCH.
  • Webinar – Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo.
  • Chemical Properties of Acetamide, N-hydroxy-N-methyl (CAS 13115-24-7). (n.d.). Cheméo.
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Technical Guide: N-Hydroxy-acetamidine Derivatives in Organic Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive review of N-hydroxy-acetamidine (acetamidoxime) derivatives, a class of amphoteric nucleophiles critical to modern heterocyclic synthesis and prodrug design. Unlike standard amides or amidines, the N-hydroxy-acetamidine motif (


) possesses unique dual reactivity (N- vs. O-nucleophilicity) and redox lability. This guide details their synthesis from nitriles, their pivotal role as precursors to 1,2,4-oxadiazoles, and their application as bio-reducible prodrugs for amidines (the "amidoxime strategy").

Structural Properties and Reactivity Profile[1][2]

Tautomerism and Nucleophilicity

The N-hydroxy-acetamidine core exists in equilibrium between the amide oxime (A) and the tautomeric iminol (B) forms, though the amide oxime predominates in neutral conditions. In solution, Z-amidoximes are generally more stable than their E-isomers due to intramolecular hydrogen bonding.

  • Amphoteric Nature: The oxime oxygen is more acidic (

    
    ), while the terminal amino group is basic.
    
  • Dual Nucleophilicity: Reactivity is governed by the "Hard and Soft Acids and Bases" (HSAB) theory. Acylation typically occurs at the oxygen atom first (kinetic control) to form O-acylamidoximes, which are key intermediates for cyclization.

Redox Lability (The Prodrug Factor)

A defining feature of N-hydroxy-acetamidine derivatives is their ability to be reduced to amidines in vivo. This transformation is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme system. This property allows highly basic, polar amidines (poor oral bioavailability) to be masked as neutral, lipophilic amidoximes (good absorption) and activated post-absorption.

Synthetic Pathways[3][4][5][6][7][8][9][10]

Primary Synthesis: The Nitrile Addition

The most robust method for synthesizing acetamidoxime derivatives is the nucleophilic addition of hydroxylamine to a nitrile.[1]

Mechanism:

  • Free Base Generation: Hydroxylamine hydrochloride (

    
    ) is treated with a base (e.g., 
    
    
    
    ,
    
    
    , or
    
    
    ) to release the free amine.
  • Nucleophilic Attack: The nitrogen of hydroxylamine attacks the electrophilic carbon of the nitrile.

  • Proton Transfer: Rapid tautomerization yields the amidoxime.

Critical Process Note: Hydroxylamine is thermally unstable. Reactions are typically conducted in ethanol/water mixtures at reflux (60–80 °C). For electron-deficient nitriles, room temperature is sufficient.

Synthesis of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is a bioisostere of esters and amides, offering improved metabolic stability. Amidoximes are the primary precursors via the Tiemann-like cyclization .

  • Step 1: O-Acylation: Reaction with an activated carboxylic acid (using EDC/HOBt or acid chlorides) yields the O-acylamidoxime.[2]

  • Step 2: Cyclodehydration: Heating the intermediate (often in toluene or DMF) or treating with TBAF induces ring closure.

Experimental Protocols

Protocol A: Synthesis of Acetamidoxime (Standard Scale)

Objective: Conversion of acetonitrile to acetamidoxime.

Reagents:

  • Acetonitrile (1.0 eq)

  • Hydroxylamine Hydrochloride (1.2 eq)

  • Sodium Carbonate (0.6 eq) or Sodium Hydroxide (1.2 eq)

  • Solvent: Ethanol/Water (3:1 v/v)

Procedure:

  • Preparation: Dissolve Hydroxylamine HCl (12.5 g) in water (20 mL).

  • Neutralization: Slowly add a solution of NaOH (7.0 g) in water (20 mL) at 0–5 °C. Caution: Exothermic.

  • Addition: Add Acetonitrile (1.0 eq) to the mixture.

  • Reaction: Heat to reflux (approx. 70–80 °C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[3]

  • Workup: Evaporate ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from toluene or cyclohexane if necessary.
    
Protocol B: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

Objective: Cyclization of an amidoxime with a carboxylic acid.

Reagents:

  • Amidoxime derivative (1.0 mmol)[2]

  • Carboxylic Acid (1.0 mmol)

  • EDC

    
    HCl (1.2 mmol)
    
  • HOBt (1.2 mmol)

  • Solvent: DMF or Dioxane

Procedure:

  • Activation: Dissolve the carboxylic acid in DMF. Add EDC and HOBt; stir for 30 min at RT to form the active ester.

  • Coupling: Add the amidoxime. Stir at RT for 2–4 hours (formation of O-acylamidoxime).

  • Cyclization: Heat the reaction mixture to 100 °C for 4–12 hours.

  • Isolation: Dilute with water, extract with EtOAc, wash with brine, and purify via flash chromatography.

Quantitative Data Summary

Table 1: Comparative Yields of 1,2,4-Oxadiazole Synthesis Methods

MethodReagentsConditionsTypical YieldNotes
Two-Step (Thermal) R-COCl, PyridineReflux (Toluene)70–90%Requires isolation of O-acyl intermediate. High thermal demand.
One-Pot (Coupling) EDC, HOBt, DIEA100 °C (DMF)60–85%Good for functionalized acids. Avoids intermediate isolation.
TBAF-Mediated R-COCl, TBAFRT to 60 °C (THF)80–95%Milder conditions; Fluoride ion promotes dehydration.
Microwave CDI or DCC120 °C (10-20 min)85–95%Rapid; excellent for library synthesis.

Mechanistic & Workflow Visualization[5]

Diagram 1: Synthetic Pathways of Amidoximes

This diagram illustrates the conversion of nitriles to amidoximes and their subsequent divergence into oxadiazoles or prodrug activation.

AmidoximePathways Nitrile Nitrile (R-CN) Amidoxime Amidoxime (N-Hydroxy-acetamidine) Nitrile->Amidoxime Nucleophilic Addition (EtOH, Reflux) NH2OH NH2OH (Hydroxylamine) NH2OH->Amidoxime O_Acyl O-Acylamidoxime Intermediate Amidoxime->O_Acyl O-Acylation Amidine Amidine (Active Drug) Amidoxime->Amidine Bio-reduction (Prodrug Activation) AcylAgent Acylating Agent (R'-COCl / EDC) AcylAgent->O_Acyl Oxadiazole 1,2,4-Oxadiazole (Stable Heterocycle) O_Acyl->Oxadiazole Cyclodehydration (-H2O) mARC mARC Enzyme (In Vivo Reduction) mARC->Amidine

Caption: Synthetic divergence of Amidoximes: Route to 1,2,4-Oxadiazoles (solid) vs. Prodrug Activation (dashed).

Diagram 2: The "Amidoxime Strategy" in Prodrug Design

Detailed mechanism of the in vivo activation of amidoxime prodrugs (e.g., ximelagatran analogs) by the mARC system.[4]

ProdrugMechanism Prodrug Amidoxime Prodrug (Lipophilic, Oral Bioavailability) Transport Intestinal Absorption (Passive Diffusion) Prodrug->Transport Liver Hepatic Metabolism (Mitochondria) Transport->Liver Reduction N-O Bond Cleavage Liver->Reduction Enzymatic Attack Complex mARC / Cyt b5 / NADH Complex Complex->Reduction Electron Transfer Active Active Amidine (Potent, Basic) Reduction->Active Release of Drug

Caption: The mARC-mediated bioactivation pathway transforming inert amidoximes into active amidine drugs.

References

  • Benchchem. Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development.

  • Jakopin, Ž. Synthesis of 1,2,4-Oxadiazoles from Amidoximes.Current Organic Chemistry, 2021.

  • Clement, B., et al. Amidoximes and their masked derivatives as prodrugs of amidines.Journal of Medicinal Chemistry.

  • Organic Syntheses. Preparation of Acetoxime (Analogous Protocol).Org.[5][6] Synth. 1929, 9, 10.

  • Swarbrick, C., et al. Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease.[7]European Journal of Medicinal Chemistry, 2021.

  • Massaro, A., et al. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.Molecules, 2021.[8][7]

Sources

Electronic Modulation of Amidoxime Reactivity: The 4-Chloro Substituent Case

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the electronic and physicochemical perturbations introduced by chlorine substitution on the amidoxime pharmacophore.

Technical Guide for Medicinal Chemists and Process Engineers

Executive Summary

The amidoxime functional group (


) serves as a critical bioisostere for carboxylic acids and a prodrug motif for amidines. The introduction of a chlorine substituent, particularly at the para-position of the aryl core, fundamentally alters the reactivity profile through inductive (-I) and mesomeric (+M) effects. This guide details the mechanistic consequences of this substitution, focusing on acid-base equilibria, cyclization kinetics, and mARC-mediated metabolic reduction.[1]

Key Technical Takeaways:

  • Acidity: 4-Cl substitution lowers the

    
     of the protonated oxime nitrogen, reducing basicity compared to the unsubstituted parent.
    
  • Cyclization: The substituent accelerates 1,2,4-oxadiazole formation by increasing the electrophilicity of the amidoxime carbon during condensation reactions.

  • Metabolism: Contrary to standard Linear Free Energy Relationships (LFER), mARC-mediated reduction rates (

    
    ) do not correlate linearly with Hammett 
    
    
    
    constants, suggesting a mechanism governed by steric fitting or radical intermediates rather than simple hydride transfer.

Electronic & Physicochemical Landscape

Hammett Substituent Effects

The chlorine atom acts as a deactivated directing group. While it donates electron density via resonance (+M), its high electronegativity dominates via the inductive effect (-I).

  • Hammett Constant (

    
    ):  +0.23[1]
    
  • Effect: Net electron withdrawal from the amidoxime core.

Acid-Base Equilibria ( Shift)

The amidoxime group is amphoteric.[1] It can be protonated at the imine nitrogen (basic character) or deprotonated at the oxime oxygen (acidic character).

Table 1: Comparative Physicochemical Properties

ParameterBenzamidoxime (Parent)4-ChlorobenzamidoximeElectronic Rationale

(Protonated N)
4.85~4.50 (Predicted)-I effect destabilizes the conjugate acid (

), lowering basicity.[1]

(Oxime OH)
12.36~11.80 (Predicted)-I effect stabilizes the conjugate base (

), increasing acidity.[1]
LogP (Lipophilicity) 1.121.98Cl increases lipophilicity, enhancing membrane permeability.
Dipole Moment HighReducedVector cancellation between Cl and Amidoxime dipoles.[1]

Note: Baseline values for Benzamidoxime derived from potentiometric titration data [1].

Synthetic Reactivity & Cyclization Pathways

The electron-deficient nature of 4-chlorobenzamidoxime alters its nucleophilicity.[1] In cyclization reactions (e.g., forming 1,2,4-oxadiazoles), the initial O-acylation is the rate-determining step, which may be slightly retarded by the reduced nucleophilicity of the oxygen. However, the subsequent dehydration is often facilitated.

Synthesis and Cyclization Workflow

The following diagram illustrates the conversion of 4-chlorobenzonitrile to the amidoxime, followed by cyclization to a 1,2,4-oxadiazole.

G Nitrile 4-Chlorobenzonitrile Amidoxime 4-Chlorobenzamidoxime Nitrile->Amidoxime NH2OH·HCl Na2CO3, EtOH Reflux, 4h AcylInt O-Acyl Amidoxime (Intermediate) Amidoxime->AcylInt R-COCl Pyridine/DMF Oxadiazole 3-(4-Chlorophenyl)- 1,2,4-Oxadiazole AcylInt->Oxadiazole Δ (110°C) - H2O Urea Aryl Urea (Side Product) AcylInt->Urea Tiemann Rearr. (if basic)

Figure 1: Synthetic pathway from nitrile to 1,2,4-oxadiazole, highlighting the O-acyl intermediate.[1]

Metabolic Activation (The mARC Pathway)

Amidoximes are prodrugs for amidines.[1] The reduction is catalyzed by the mitochondrial Amidoxime Reducing Component (mARC) .

The "Missing Correlation" Phenomenon

Research indicates that while chemical reduction potentials correlate with Hammett


 values, enzymatic 

and

do not
.
  • Implication: The mARC active site likely imposes steric constraints that override subtle electronic effects.

  • Design Consequence: Drug developers should optimize for lipophilicity (LogP) and steric fit rather than tuning the electronic density of the aryl ring when designing amidoxime prodrugs [2].

MARC Prodrug 4-Cl-Benzamidoxime (Prodrug) Intermediate Enzyme-Substrate Complex Prodrug->Intermediate Binding (Km) Enzyme mARC System (mARC1/2 + Cyt b5 + NADH) Enzyme->Intermediate Drug 4-Cl-Benzamidine (Active Drug) Intermediate->Drug Reduction (Vmax) Mo-Cofactor Water H2O Intermediate->Water

Figure 2: The mARC enzymatic reduction pathway converting the amidoxime prodrug to the active amidine.

Experimental Protocols

Synthesis of 4-Chlorobenzamidoxime

Objective: Synthesis of high-purity amidoxime from nitrile.

  • Reagents: 4-Chlorobenzonitrile (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium Carbonate (6 mmol), Ethanol (20 mL), Water (5 mL).

  • Procedure:

    • Dissolve hydroxylamine HCl in water; add Na2CO3 slowly (CO2 evolution).

    • Add 4-chlorobenzonitrile dissolved in ethanol.[1]

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Workup: Evaporate ethanol. Add ice-cold water (50 mL). The product precipitates as a white solid.

    • Purification: Recrystallize from Ethanol/Water (1:3).[1]

    • Validation: Melting point (approx. 131°C) and IR (characteristic N-O stretch).

Kinetic Assay for Cyclization (Oxadiazole Formation)

Objective: Determine the rate constant (


) of cyclization.
  • Preparation: Dissolve 4-chlorobenzamidoxime (0.1 M) and Benzoyl chloride (0.1 M) in Toluene.

  • Initiation: Add catalytic ZnCl2 or heat to 110°C.

  • Sampling: Aliquot 50 µL every 10 minutes into cold acetonitrile (quench).

  • Analysis: HPLC-UV (254 nm). Track disappearance of amidoxime and appearance of 1,2,4-oxadiazole.[1]

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

References

  • Mehio, M. et al. (2023).[2] Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Binding. International Journal of Molecular Sciences. Link

  • Bauch, E. et al. (2014). Electrochemical and mARC-catalyzed enzymatic reduction of para-substituted benzamidoximes: consequences for the prodrug concept. ChemMedChem. Link

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. Link

  • Augustine, J. K. et al. (2009).[1][3] PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[1][3] Journal of Organic Chemistry. Link

Sources

Structural Dynamics of 2,2-Dichloro-N-hydroxy-acetamidine: Tautomeric Equilibria and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary This technical guide addresses the structural behavior, synthesis, and characterization of 2,2-dichloro-N-hydroxy-acetamidine (also known as 2,2-dichloroacetamidoxime). While amidoximes are ubiquitous in medicinal chemistry as prodrugs for amidines and precursors to 1,2,4-oxadiazoles, the introduction of a gem-dichloro moiety (


) fundamentally alters the electronic landscape of the molecule. This guide provides researchers with a mechanistic understanding of the tautomeric and isomeric preferences driven by the electron-withdrawing dichloromethyl group, offering self-validating protocols for synthesis and identification.

Theoretical Framework: Electronic Effects & Tautomerism

The core structural challenge in working with this compound lies in distinguishing between its tautomeric forms and geometrical isomers. The strong negative inductive effect (-I) of the chlorine atoms significantly increases the acidity of the oxime proton compared to non-halogenated analogues.

Tautomeric Equilibrium

The molecule exists in equilibrium between two primary tautomers:

  • Amidoxime Form (A): The thermodynamically dominant species (

    
    ).
    
  • Hydroxyamidine Form (B): A less stable imino-tautomer (

    
    ).
    

While Form A is generally favored, the


 group destabilizes the basic nitrogen lone pair, subtly affecting the 

. However, the more critical structural dynamic for the experimentalist is the Geometrical Isomerism (Z/E) of the amidoxime form.
Z/E Isomerism

The C=N double bond creates rigid stereoisomerism.

  • Z-Isomer (syn): The hydroxyl group is on the same side as the amino group. This form is stabilized by an intramolecular hydrogen bond between the amino hydrogen and the oxime oxygen (

    
    ).
    
  • E-Isomer (anti): The hydroxyl group is opposite the amino group. This form predominates in polar, hydrogen-bond-disrupting solvents (e.g., DMSO) or when the R-group is sterically bulky.

Key Insight: In this compound, the electron-withdrawing chlorines increase the acidity of the


 protons, strengthening the intramolecular hydrogen bond in the Z-isomer . Consequently, in non-polar solvents (

) and the solid state, the Z-isomer is often the exclusive species isolated.

Tautomerism Z_Iso Z-Amidoxime (Syn) (Stabilized by Intramolecular H-Bond) E_Iso E-Amidoxime (Anti) (Favored in Polar Solvents) Z_Iso->E_Iso Isomerization (Solvent/Heat) Hydro Hydroxyamidine Tautomer (Transient Intermediate) Z_Iso->Hydro Proton Shift (Tautomerization) E_Iso->Hydro Proton Shift Note Cl2CH- Inductive Effect: Increases acidity of NH2 Stabilizes Z-form via H-bonding Note->Z_Iso

Caption: Tautomeric and isomeric landscape of this compound. The Z-isomer is thermodynamically stabilized by the dichloromethyl group.

Analytical Characterization: Self-Validating Systems

To ensure scientific integrity, you must validate the structure using orthogonal analytical methods. Relying on a single technique (e.g., LC-MS) is insufficient due to the potential for on-column isomerization.

NMR Spectroscopy (Diagnostic Criteria)

The chemical shift (


) of the broad exchangeable protons is the primary indicator of isomerism.
FeatureZ-Isomer (

)
E-Isomer (

)
Mechanistic Cause
Oxime OH

9.0 - 10.5 ppm

9.5 - 11.0 ppm
Deshielding due to H-bonding or solvent interaction.
Amide

Split Signals Single Broad Peak In Z-form, rotation is restricted; H-bonded proton is essentially non-equivalent.


6.0 - 6.5 ppm

6.2 - 6.8 ppm
Anisotropic effect of the C=N bond differs between isomers.

Validation Protocol:

  • Run

    
     NMR in 
    
    
    
    (non-polar). Expect to see the Z-isomer predominant.
  • Run

    
     NMR in 
    
    
    
    (polar). Expect to see a shift in equilibrium toward the E-isomer or a coalescence of signals due to rapid exchange.
  • Pass Criteria: If the

    
     signal appears as two distinct broad humps in 
    
    
    
    , the Z-conformation is intact.
Infrared Spectroscopy (FT-IR)
  • 
    :  3200–3400 cm⁻¹ (Broad). A lower frequency shift indicates strong intramolecular hydrogen bonding (Z-isomer).[1]
    
  • 
    :  ~1660–1690 cm⁻¹.
    
  • Validation: Absence of a strong carbonyl peak (~1700 cm⁻¹) confirms no hydrolysis to the amide (2,2-dichloroacetamide).

Synthetic Protocol: this compound

Safety Warning: Hydroxylamine is potentially explosive and toxic. The reaction involves substituted acetonitriles which are lachrymators. Perform all operations in a functioning fume hood behind a blast shield.

Reagents & Stoichiometry
  • Precursor: Dichloroacetonitrile (1.0 equiv)

  • Reagent: Hydroxylamine hydrochloride (

    
    ) (1.1 equiv)
    
  • Base: Sodium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ) (1.1 equiv)
  • Solvent: Ethanol/Water (3:1 v/v) or Methanol.

Step-by-Step Methodology
  • Free Base Generation:

    • Dissolve

      
       in a minimum amount of water.
      
    • Cool to 0°C. Slowly add the base (dissolved in water or neat if liquid) to liberate free hydroxylamine.

    • Why: The nitrile reacts with the free nucleophile (

      
      ), not the salt.
      
  • Nitrile Addition:

    • Dilute the hydroxylamine solution with Ethanol.

    • Add Dichloroacetonitrile dropwise at 0–5°C.

    • Critical Control: The reaction is exothermic. Maintain temperature <10°C during addition to prevent decomposition or "runaway" polymerization.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (20–25°C).

    • Stir for 4–12 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane; Stain:

      
       solution—amidoximes turn deep red).
      
  • Work-up & Purification:

    • Evaporate ethanol under reduced pressure (keep bath <40°C).

    • Extract the aqueous residue with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      .[2]
      
    • Crystallization: Recrystallize from Chloroform/Hexane to isolate the pure Z-isomer .

Synthesis Start Start: NH2OH.HCl + Base Step1 Generate Free NH2OH (0°C, H2O/EtOH) Start->Step1 Step2 Add Cl2CH-CN (Dropwise, <10°C) Step1->Step2 Nucleophilic Attack Step3 Stir at RT (4-12h) Monitor via FeCl3 Stain Step2->Step3 Formation of Amidoxime Step4 Workup: Evaporate EtOH, Extract EtOAc Step3->Step4 End Product: This compound (Recrystallize CHCl3/Hex) Step4->End Isolation of Z-Isomer

Caption: Synthetic workflow for the production of this compound.

Reactivity & Applications: The Oxadiazole Gateway

The primary utility of this compound in drug development is as a precursor to 3-dichloromethyl-1,2,4-oxadiazoles . The tautomeric preference plays a role in the cyclization mechanism.

Cyclization Mechanism

To form the oxadiazole ring, the amidoxime is typically reacted with an activated carboxylic acid derivative (e.g., acid chloride or anhydride).

  • O-Acylation: The oxime oxygen (being more nucleophilic in the Z-form due to the adjacent amine lone pair repulsion) attacks the electrophile.

  • Cyclodehydration: Heating the O-acylated intermediate leads to ring closure and loss of water.

Application Note: The


 group remains intact during this process, providing a lipophilic, metabolically stable pharmacophore often used to improve blood-brain barrier (BBB) permeability in CNS-active drugs.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. Link

  • Eloy, F., & Lenaers, R. (1962). The Chemistry of Amidoximes and Related Compounds. Chemical Reviews. Link

  • Gordillo, A., et al. (2017).[3] Synthesis of aryl(alkyl)azole oximes: E/Z ratio via 1H NMR and HOMO–LUMO analysis. ResearchGate/Journal of Chemistry. Link

  • PubChem. (2025). 2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide Compound Summary. National Library of Medicine. Link

  • Organic Syntheses. (2017). Synthesis of 2,2-Dichloroimidazolidine-4,5-dione and its Application. Organic Syntheses, Vol 93.[4] Link

Sources

Physicochemical Profiling of 2,2-Dichloro-N-hydroxy-acetamidine: pKa Values, Acidity, and Structural Thermodynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and formulation scientists, understanding the exact ionization states of an active pharmaceutical ingredient (API) or intermediate is non-negotiable. 2,2-Dichloro-N-hydroxy-acetamidine (commonly referred to as dichloroacetamidoxime) presents a unique physicochemical profile driven by the extreme electron-withdrawing nature of its dichloromethyl moiety. This whitepaper provides an in-depth mechanistic analysis of its acidity, predictive


 profiling based on linear free-energy relationships, and a self-validating experimental framework for empirical determination.

The Amphoteric Nature of Amidoximes

Amidoximes are inherently amphoteric molecules characterized by two distinct ionizable centers:

  • The Amidine Nitrogen: Acts as a weak base, capable of accepting a proton to form a cationic conjugate acid.

  • The Oxime Hydroxyl (-OH): Acts as a weak acid, capable of donating a proton to form an oximate anion.

In standard aliphatic amidoximes, such as acetamidoxime, the


 of the protonated nitrogen (

) is approximately 5.78, and the

of the hydroxyl group (

) is 13.21[1]. However, the substitution of protons with highly electronegative halogens fundamentally rewires the electron density of the molecule, shifting both ionization constants significantly[2].

Inductive Effects and Taft Substituent Constants

To understand the acidity of this compound, we must evaluate the Inductive Effect (-I) using the Taft equation. The Taft substituent constant (


) quantifies the polar/inductive effects of aliphatic substituents[3].
  • -CH₃ (Methyl):

    
     = 0.00
    
  • -CH₂Cl (Chloromethyl):

    
     = +1.05
    
  • -CHCl₂ (Dichloromethyl):

    
     = +1.94
    

The dichloromethyl group exerts a massive electron-withdrawing pull away from the amidoxime core.

  • Impact on Basicity (

    
    ):  The lone pair of electrons on the imine/amidine nitrogen is heavily delocalized and stabilized by the -I effect, making it highly resistant to protonation. Consequently, the basicity plummets.
    
  • Impact on Acidity (

    
    ):  The conjugate base (the oximate anion) formed after the hydroxyl group loses a proton is highly stabilized by the electron-withdrawing chlorines, making the -OH group significantly more acidic.
    
Quantitative Data: Substituent Effects on Amidoxime

The table below summarizes the thermodynamic shift in


 values driven by progressive chlorine substitution. (Note: Values for the dichloro-derivative are extrapolated via Taft 

correlations based on established baseline data[1][3][4]).
CompoundSubstituentTaft Constant (

)

(Conjugate Acid)

(Oxime -OH)
Acetamidoxime-CH₃0.005.7813.21
2-Chloroacetamidoxime-CH₂Cl+1.05~3.50~12.00
2,2-Dichloroacetamidoxime -CHCl₂ +1.94 ~1.80 ~10.80

Structural Thermodynamics & Equilibria

The ionization of this compound occurs in two distinct thermodynamic steps. At physiological pH (7.4), the molecule exists almost entirely in its neutral state, which has profound implications for passive membrane permeability.

G Cation Cationic Form (Protonated Nitrogen) pH < 1.8 Neutral Neutral Form (Dichloroacetamidoxime) pH 1.8 - 10.8 Cation->Neutral -H⁺ (pKa1) Anion Anionic Form (Deprotonated Oxime) pH > 10.8 Neutral->Anion -H⁺ (pKa2)

Caption: Acid-base equilibria of this compound across pH gradients.

Experimental Protocol: Spectrophotometric Determination

Expertise & Causality: Standard potentiometric (pH-metric) titrations are notoriously unreliable at extreme pH boundaries (pH < 2.0 and pH > 11.0) due to the acid and alkaline errors inherent to glass electrodes. Because the


 of this compound falls below 2.0, UV-Vis Spectrophotometric Titration  is the mandatory analytical choice. The protonation/deprotonation of the amidoxime core alters its 

and

electronic transitions, allowing precise tracking of the ionization state.

Trustworthiness & Self-Validation: This protocol is self-validating. The presence of sharp isosbestic points (wavelengths where total absorbance remains constant during the titration) mathematically proves that the system is a clean two-state equilibrium (Cation


 Neutral, or Neutral 

Anion). If the isosbestic point drifts, the data is immediately flagged for compound degradation (e.g., hydrolysis of the amidoxime to an amide).
Step-by-Step Methodology
  • Buffer & Ionic Strength Standardization: Prepare a 0.1 M KCl background electrolyte solution. Maintaining a constant high ionic strength ensures that the activity coefficients of the ions remain stable, yielding thermodynamic

    
     values rather than concentration-dependent apparent 
    
    
    
    values.
  • Analyte Preparation: Dissolve this compound to a final working concentration of 0.1 mM in the 0.1 M KCl solution.

  • Titration Execution: Using an automated titrator, adjust the pH from 1.0 to 12.0 using standardized 0.1 M HCl and 0.1 M KOH. Allow exactly 3 minutes of stirring for thermodynamic equilibration at each 0.5 pH increment.

  • Spectral Acquisition: Record UV-Vis spectra (200–400 nm) via a quartz cuvette at each pH step.

  • Data Validation: Overlay the spectra. Confirm the presence of an isosbestic point for the acidic transition (pH 1.0–4.0) and a separate isosbestic point for the basic transition (pH 9.0–12.0).

  • Non-Linear Regression: Plot the absorbance at the observed

    
     against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation using non-linear least-squares regression to extract exact 
    
    
    
    and
    
    
    values.

Workflow Prep 1. Sample Preparation Prepare 0.1 mM analyte in 0.1 M KCl background electrolyte. Titration 2. Spectrophotometric Titration Titrate from pH 1.0 to 12.0 using HCl/KOH. Prep->Titration Spectra 3. UV-Vis Data Acquisition Record spectra; validate via isosbestic points. Titration->Spectra Analysis 4. Non-Linear Regression Extract pKa via Henderson-Hasselbalch fitting. Spectra->Analysis

Caption: Step-by-step spectrophotometric workflow for amidoxime pKa determination.

Implications in Drug Development

For medicinal chemists, the


 profile of this compound dictates its pharmacokinetic behavior:
  • Lipophilicity and Permeability: Because the

    
     is ~1.8 and 
    
    
    
    is ~10.8, the molecule exists >99.9% in its neutral, uncharged form at physiological pH (7.4). This maximizes passive diffusion across lipid bilayers, suggesting excellent oral bioavailability and potential Blood-Brain Barrier (BBB) penetrance.
  • Receptor Binding: The highly electron-deficient nature of the amidoxime group alters its hydrogen-bonding network. It acts as a much stronger hydrogen-bond donor (via the -OH and -NH₂ groups) but a significantly weaker hydrogen-bond acceptor compared to non-halogenated amidoximes.

References

  • Mehio, N., et al. (2015). Acidity of the amidoxime functional group in aqueous solution: a combined experimental and computational study. Oak Ridge National Laboratory (ORNL) / The Journal of Physical Chemistry B. Available at:[Link]

  • Dean, J. A. (1998). Lange's Handbook of Chemistry (15th Edition) - Table 9.3: pK and Rho Values for Taft Equation. McGraw-Hill. Available at:[Link]

Sources

Methodological & Application

Using 2,2-Dichloro-N-hydroxy-acetamidine as a building block for heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the application of 2,2-Dichloro-N-hydroxy-acetamidine (DCHA) as a high-value building block in medicinal chemistry. Unlike simple alkyl amidoximes, DCHA introduces a dichloromethyl (


)  moiety at the C3 position of 1,2,4-oxadiazoles and 1,2,4-thiadiazoles. This group serves a dual purpose: it acts as a lipophilic bioisostere for ethyl/isopropyl groups and functions as a "masked" aldehyde, enabling late-stage diversification into formyl, carboxy, or aminomethyl derivatives.

Part 1: Compound Profile & Preparation[1]

1.1 Structural Utility

DCHA (


) is an amphoteric nucleophile. The oxime oxygen and the amide nitrogen allow for reaction with various electrophiles (acyl chlorides, isothiocyanates, anhydrides).
  • IUPAC Name: 2,2-dichloro-

    
    -hydroxyacetimidamide[1]
    
  • Molecular Weight: 142.97 g/mol

  • Key Feature: The electron-withdrawing nature of the

    
     group lowers the 
    
    
    
    of the oxime proton compared to acetamidoxime, potentially accelerating O-acylation rates while stabilizing the resulting heterocycle against metabolic oxidation.
1.2 Preparation of the Reagent

While DCHA can be purchased, in-situ preparation from dichloroacetonitrile is often preferred to ensure freshness and avoid instability associated with long-term storage of the free base.

Protocol: Synthesis from Dichloroacetonitrile

  • Setup: 3-neck flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel. Inert atmosphere (

    
    ).
    
  • Reagents:

    • Dichloroacetonitrile (1.0 eq)

    • Hydroxylamine hydrochloride (

      
      ) (1.1 eq)
      
    • Sodium Carbonate (

      
      ) or Triethylamine (
      
      
      
      ) (1.1 eq)
    • Solvent: Methanol or Ethanol (anhydrous).

  • Procedure:

    • Dissolve

      
       in methanol.
      
    • Add base slowly at 0°C to liberate free hydroxylamine. Stir for 30 min.

    • Add dichloroacetonitrile dropwise at 0°C. Caution: Exothermic.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitoring by TLC (EtOAc/Hexane) usually shows disappearance of nitrile.

    • Workup: Filter off salt byproducts. Concentrate the filtrate. The residue (DCHA) is often used directly in the next step (one-pot) or recrystallized from

      
      /Hexane for storage.
      

Part 2: Synthesis of 3-(Dichloromethyl)-1,2,4-Oxadiazoles

The most common application of DCHA is the synthesis of 1,2,4-oxadiazoles via the Tiemann method. This creates a scaffold with the dichloromethyl group fixed at the C3 position.

2.1 Reaction Mechanism & Pathway

The reaction proceeds via O-acylation of the amidoxime oxygen by an acid chloride, followed by thermal dehydrative cyclization .

OxadiazoleSynthesis DCHA 2,2-Dichloro-N-hydroxy- acetamidine (DCHA) Inter O-Acyl Amidoxime Intermediate DCHA->Inter Base, 0°C (O-Acylation) AcylCl Acid Chloride (R-COCl) AcylCl->Inter Product 3-(Dichloromethyl)- 1,2,4-Oxadiazole Inter->Product Heat (110°C) - H2O (Cyclization)

Figure 1: Synthetic pathway for 1,2,4-oxadiazole formation.[2][3][4] The dichloromethyl group is retained throughout.

2.2 Detailed Protocol

Target: 5-Aryl-3-(dichloromethyl)-1,2,4-oxadiazole

Step-by-Step:

  • Solvation: Dissolve DCHA (10 mmol) in anhydrous Toluene (or DMF for higher boiling point requirements).

  • Base Addition: Add Pyridine (12 mmol) or

    
    . Cool to 0°C.
    
  • Acylation: Add the aryl acid chloride (10 mmol) dropwise.

    • Observation: A white precipitate (amine hydrochloride salt) will form.

    • Checkpoint: Stir at RT for 1 hour. TLC should show conversion to the O-acyl intermediate (often a less polar spot than starting material).

  • Cyclization: Heat the mixture to reflux (110°C for Toluene) for 3–6 hours.

    • Note: A Dean-Stark trap can be used to remove water, driving the equilibrium, though the thermodynamic drive is usually sufficient in refluxing toluene.

  • Workup:

    • Cool to RT. Wash with water (

      
      ), then dilute HCl (to remove pyridine), then brine.
      
    • Dry organic layer over

      
      .
      
    • Evaporate solvent.[5] Purify via column chromatography (typically Hexane/EtOAc gradients).

Data Summary Table: Typical Conditions

ParameterStandard ConditionOptimization for Steric Bulk
Solvent TolueneDiglyme or DMF
Base PyridineDIPEA or

Temperature 110°C (Reflux)140°C–160°C
Time 4–6 Hours12–18 Hours
Yield 75–90%50–70%

Part 3: Synthesis of 3-(Dichloromethyl)-1,2,4-Thiadiazoles

DCHA reacts with isothiocyanates (R-NCS) to form 1,2,4-thiadiazoles. This transformation involves an O-thiocarbamoyl intermediate that undergoes a rearrangement (often cited as a Tiemann-type rearrangement involving sulfur).

3.1 Reaction Workflow

ThiadiazoleSynthesis Start DCHA + Isothiocyanate (R-NCS) Inter1 O-Thiocarbamoyl Amidoxime Start->Inter1 DMF, RT, 2h Cyclic 3-(Dichloromethyl)-1,2,4- thiadiazol-5-amine derivative Inter1->Cyclic TsCl (1.1 eq) or EDC Desulfurization/Cyclization

Figure 2: Conversion of DCHA to thiadiazoles using isothiocyanates.

3.2 Detailed Protocol

Target: N-Substituted-3-(dichloromethyl)-1,2,4-thiadiazol-5-amine

  • Addition: Dissolve DCHA (5 mmol) in DMF (10 mL). Add the isothiocyanate (5 mmol).

  • Intermediate Formation: Stir at RT for 2–4 hours.

  • Activation/Cyclization:

    • To effect cyclization, a dehydrating/activating agent is often required to activate the oxygen or sulfur.

    • Method A (Standard): Add p-Toluenesulfonyl chloride (TsCl, 5.5 mmol) and Pyridine slowly. Heat to 60–80°C for 3 hours.

    • Method B (Mild): Use EDC

      
      HCl (1.2 eq) in THF at reflux.
      
  • Workup: Pour into ice water. Extract with EtOAc. The thiadiazole product is usually stable and can be purified on silica.

Part 4: The "Masked" Aldehyde Strategy

The true power of DCHA lies in the post-cyclization modification of the dichloromethyl group. It is a robust precursor to formyl groups, which are otherwise unstable under the harsh cyclization conditions used to form the ring.

Transformation:



Protocol (Hydrolysis):

  • Reagents: Sodium Acetate (

    
    , 3.0 eq) in Glacial Acetic Acid (
    
    
    
    ).
  • Condition: Reflux (118°C) for 6–12 hours.

  • Mechanism: Acetolysis of the chlorides to form the gem-diacetate, which hydrolyzes to the aldehyde upon aqueous workup.

  • Application: The resulting aldehyde at the C3 position can undergo Reductive Amination, Wittig Olefination, or oxidation to the Carboxylic Acid.

References

  • Synthesis of Amidoximes (General)
  • 1,2,4-Oxadiazole Synthesis (Tiemann Method)

    • Pace, A., & Buscemi, S. (2017). "Fluorinated Heterocycles". Advances in Heterocyclic Chemistry, 124, 1-84. (Discusses haloalkyl-substituted heterocycles).
  • Reactivity of Dichloromethyl Groups: Zhuravlev, F. A. (2002). "Hydrolysis of gem-dichlorides to aldehydes". Tetrahedron Letters, 43(15), 2807-2810.
  • Preparation of Haloacetamidines

    • Patent CN116444397A (2023). "Method for preparing dichloroacetonitrile" (Precursor synthesis).

  • Bioisosteric Applications

    • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextualizes the value of haloalkyl groups).

Sources

Application Note & Protocol Guide: Synthesis of 1,2,4-Oxadiazoles Utilizing 2,2-Dichloro-N-hydroxy-acetamidine as a Versatile Synthon

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,2,4-Oxadiazoles and the Utility of a Dichlorinated Building Block

The 1,2,4-oxadiazole ring is a five-membered heterocycle of considerable interest in medicinal chemistry and material science.[1] It is often employed as a bioisostere for amide and ester functional groups, which can lead to improved metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] The synthesis of these heterocycles is a cornerstone of many drug discovery programs, with a variety of methods available for their construction.[3]

This guide focuses on the application of 2,2-dichloro-N-hydroxy-acetamidine as a robust starting material for the synthesis of 3-(dichloromethyl)-1,2,4-oxadiazoles. The presence of the dichloromethyl group offers a unique handle for further chemical transformations, making it an attractive building block for creating diverse molecular libraries. The most common and adaptable approach for synthesizing 1,2,4-oxadiazoles is the cyclization of an amidoxime with a carbonyl-containing compound.[1] This can be achieved through a two-step process involving the isolation of an intermediate or via more efficient one-pot procedures.[1][4]

Proposed Reaction Mechanism

The formation of the 1,2,4-oxadiazole ring from this compound and an acylating agent, such as an acyl chloride, proceeds through a two-stage mechanism. The initial step is the O-acylation of the N-hydroxy-acetamidine.[1] This is followed by an intramolecular cyclodehydration to yield the stable aromatic 1,2,4-oxadiazole ring.[1]

Reaction_Mechanism cluster_0 Step 1: O-Acylation cluster_1 Step 2: Cyclodehydration reagent1 This compound intermediate O-Acyl-2,2-dichloro-N-hydroxy-acetamidine (Intermediate) reagent1->intermediate + R-COCl - HCl reagent2 Acyl Chloride (R-COCl) reagent2->intermediate intermediate_ref Intermediate product 3-(Dichloromethyl)-5-substituted-1,2,4-oxadiazole intermediate_ref->product Heat or Base - H2O

Caption: General reaction mechanism for the synthesis of 3-(dichloromethyl)-1,2,4-oxadiazoles.

Experimental Protocols

The following protocols provide a framework for the synthesis of 3-(dichloromethyl)-5-substituted-1,2,4-oxadiazoles using this compound.

Protocol 1: Two-Step Synthesis via Acyl Chloride

This method involves the isolation of the O-acylated intermediate before cyclization.

Step A: Synthesis of O-Acyl-2,2-dichloro-N'-hydroxy-acetamidine

  • Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a base, such as triethylamine or pyridine (1.1 eq.), to the solution.

  • Add the desired acyl chloride (1.05 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acylated intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step B: Cyclodehydration to form the 1,2,4-Oxadiazole

  • Dissolve the crude O-acylated intermediate from Step A in a high-boiling point solvent such as toluene or xylene.

  • Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction by TLC until the starting material is consumed (usually 4-12 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 3-(dichloromethyl)-5-substituted-1,2,4-oxadiazole.

Protocol 2: One-Pot Synthesis from Carboxylic Acid

This streamlined approach avoids the isolation of the intermediate.

  • To a solution of the desired carboxylic acid (1.0 eq.) in a suitable solvent like DMF or DMSO, add a coupling agent such as HATU or EDC (1.1 eq.).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Add a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC.[5]

  • After cooling, quench the reaction by pouring it into cold water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final product.[1]

ParameterProtocol 1 (Two-Step)Protocol 2 (One-Pot)
Starting Materials This compound, Acyl ChlorideThis compound, Carboxylic Acid
Key Reagents Triethylamine/PyridineHATU/EDC, DIPEA
Solvent Dichloromethane/THF, Toluene/XyleneDMF/DMSO
Temperature 0 °C to RT, then Reflux80-100 °C
Reaction Time 6-16 hours (total)6-18 hours
Typical Yields 60-85%55-80%

Troubleshooting and Optimization

Troubleshooting_Workflow start Low or No Product Yield check_sm Check Starting Material Purity start->check_sm incomplete_reaction Incomplete Reaction (TLC) start->incomplete_reaction side_products Presence of Side Products start->side_products purification_issue Difficulty in Purification start->purification_issue recrystallize_sm Recrystallize or re-purify starting materials check_sm->recrystallize_sm Impure increase_time Increase reaction time or temperature incomplete_reaction->increase_time Solution check_reagents Verify activity of coupling agents incomplete_reaction->check_reagents Solution lower_temp Lower reaction temperature side_products->lower_temp Possible Cause: Decomposition change_base Use a milder or non-nucleophilic base side_products->change_base Possible Cause: Base-induced side reactions alt_chromatography Try alternative chromatography techniques (e.g., reverse-phase) purification_issue->alt_chromatography Solution recrystallize_product Attempt recrystallization with different solvent systems purification_issue->recrystallize_product Solution

Caption: A workflow for troubleshooting common issues in 1,2,4-oxadiazole synthesis.

  • Incomplete O-Acylation: If the initial acylation step is sluggish, ensure the dryness of the solvent and reagents. The use of a more reactive acylating agent or a stronger, non-nucleophilic base might be beneficial.

  • Low Yield in Cyclodehydration: Insufficient heat or reaction time can lead to incomplete cyclization. The use of a higher boiling point solvent or microwave irradiation can sometimes improve yields and reduce reaction times.[6]

  • Side Reactions: The dichloromethyl group can be susceptible to nucleophilic attack under certain conditions. It is crucial to use non-nucleophilic bases, especially in the one-pot procedure.

  • Purification: The polarity of the synthesized 1,2,4-oxadiazoles can vary significantly based on the substituent at the 5-position. A systematic screening of solvent systems for column chromatography is recommended.

Characterization of Products

The synthesized 3-(dichloromethyl)-5-substituted-1,2,4-oxadiazoles can be characterized using standard analytical techniques.

TechniqueExpected Observations
¹H NMR The chemical shift of the dichloromethyl proton (CHCl₂) is expected to appear as a singlet in the range of δ 6.5-7.5 ppm. Other signals will correspond to the substituent at the 5-position.
¹³C NMR The carbon of the dichloromethyl group (CHCl₂) should appear around δ 60-70 ppm. The two carbons of the oxadiazole ring will have characteristic shifts in the aromatic region (δ 160-180 ppm).
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).
IR Spectroscopy Characteristic peaks for the C=N and N-O bonds of the oxadiazole ring are expected around 1600-1650 cm⁻¹ and 1350-1450 cm⁻¹, respectively.

References

  • Application Note: Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development - Benchchem.
  • Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review - RJPT.
  • 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents.
  • Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
  • Synthesis of 1,2,4-oxadiazoles - Organic Chemistry Portal.
  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - MDPI.
  • A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC.
  • Application Notes and Protocols: Synthesis of 1,2,4-Oxadiazoles using N'-hydroxy-2-methylpropanimidamide - Benchchem.

Sources

Application Note: Reaction Conditions for O-Acylation of 2,2-Dichloro-N-hydroxy-acetamidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2,2-Dichloro-N-hydroxy-acetamidine (frequently referred to as dichloroacetamidoxime) is a critical bifunctional building block in drug development and agrochemical synthesis. It serves as the primary precursor for 3-(dichloromethyl)-1,2,4-oxadiazoles, a privileged heterocyclic scaffold utilized as a robust bioisostere for esters and amides to improve metabolic stability.

The essential first step in assembling this heterocycle is the O-acylation of the amidoxime. Amidoximes exhibit tautomerism and possess two primary nucleophilic centers: the amine (-NH2) and the hydroxylamine oxygen (-OH). Mechanistically, acylation almost exclusively occurs at the oxygen atom to form an O-acyl amidoxime intermediate, driven by the alpha-effect which heightens the oxygen's nucleophilicity ()[1].

For this compound specifically, the strong electron-withdrawing nature of the gem-dichloro group slightly attenuates the overall nucleophilicity of the amidoxime compared to non-halogenated alkyl amidoximes. Consequently, the choice of base and acylating agent is critical. A base is required to neutralize acid byproducts (e.g., HCl from acyl chlorides) to prevent the deactivating protonation of the amidoxime. Alternatively, superbase systems (e.g., NaOH/DMSO) can be used to fully deprotonate the hydroxyl group, forming a highly reactive oximate anion that attacks even mild electrophiles like unactivated esters, facilitating a one-pot acylation and cyclization ()[2].

Reaction Pathways and Logical Workflow

Workflow A 2,2-Dichloro-N-hydroxy- acetamidine B1 Acyl Chloride + TEA / DCM A->B1 Method A B2 Carboxylic Acid + CDI / DMF A->B2 Method B B3 Ester + NaOH / DMSO A->B3 Method C C O-Acyl Amidoxime (Intermediate) B1->C 0°C to RT B2->C RT D 3-(Dichloromethyl)- 5-substituted- 1,2,4-oxadiazole B3->D One-Pot RT, 4-16h C->D Heat / Toluene (Cyclodehydration)

Synthetic pathways for O-acylation and cyclization of this compound.

Quantitative Data Summary

The following table summarizes the quantitative parameters and expected outcomes for the three primary O-acylation methodologies.

MethodElectrophileReagents / BaseSolventTempTimeIntermediate StatusTypical Yield
A (Classical) Acyl ChlorideTEA (1.5 eq)DCM or THF0 °C to RT1 - 4 hIsolated75 - 90%
B (Mild Coupling) Carboxylic AcidCDI (1.1 eq)DMF or THFRT2 - 12 hIsolated / In situ70 - 85%
C (Superbase) EsterNaOH (2.0 eq)DMSORT4 - 16 hTransient (One-pot)60 - 80%

Detailed Experimental Protocols

Self-Validation Note: Every protocol below includes built-in checkpoints (e.g., gas evolution, TLC monitoring) to ensure the reaction can be validated at the bench before proceeding to the next step.

Protocol A: Classical Two-Step Method via Acyl Chloride

Causality: Acyl chlorides are highly reactive electrophiles. Triethylamine (TEA) is utilized as an acid scavenger to prevent HCl-mediated protonation of the amidoxime. Dichloromethane (DCM) is chosen as an aprotic, non-nucleophilic solvent that dissolves the reagents while preventing premature solvolysis of the acyl chloride.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq, e.g., 10 mmol) in anhydrous DCM (0.2 M).

  • Base Addition: Add Triethylamine (TEA) (1.5 eq, 15 mmol). Stir for 5 minutes to ensure homogeneity.

  • Cooling & Addition: Cool the mixture to 0 °C using an ice bath. Crucial Step: Slowly add the desired acyl chloride (1.05 eq, 10.5 mmol) dropwise over 15 minutes. The dropwise addition controls the exothermic nature of the reaction and minimizes the risk of unwanted N,O-diacylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 to 4 hours.

  • Validation: Monitor by TLC (typically 3:1 Hexanes/Ethyl Acetate). The O-acyl amidoxime intermediate will appear as a new, less polar spot compared to the starting amidoxime.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize any remaining acid. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude O-acyl amidoxime can be purified by recrystallization or used directly in the next step ().

Protocol B: Mild Coupling Method via CDI

Causality: 1,1'-Carbonyldiimidazole (CDI) is used to activate carboxylic acids into highly reactive acyl imidazoles. This method avoids the harsh HCl byproducts of acyl chlorides, making it ideal for substrates containing acid-sensitive functional groups.

  • Activation: In a dry flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or THF (0.2 M). Add CDI (1.1 eq) portion-wise. Validation Check: Effervescence (CO2 gas evolution) will occur. Stir at RT for 30-45 minutes until gas evolution ceases, indicating complete formation of the acyl imidazole.

  • Coupling: Add this compound (1.0 eq) in one portion to the activated mixture.

  • Reaction: Stir the reaction at RT for 2 to 12 hours.

  • Validation: Check reaction progress via LC-MS or TLC.

  • Workup: Dilute the mixture with Ethyl Acetate and wash extensively with water (to remove DMF and imidazole byproducts) and brine. Dry over MgSO4 and concentrate.

Protocol C: One-Pot Superbase Method (Ester + NaOH/DMSO)

Causality: The NaOH/DMSO superbase system drastically increases the basicity of the hydroxide ion due to the poor solvation of anions in DMSO. This allows for the complete deprotonation of the amidoxime, generating a highly nucleophilic oximate that attacks unactivated esters. Furthermore, this system promotes spontaneous intramolecular cyclodehydration at room temperature, bypassing the need to isolate the O-acyl intermediate ()[2].

  • Preparation: To a solution of this compound (1.0 eq) and the target carboxylic acid ester (1.0 eq) in anhydrous DMSO (0.5 M), add finely powdered NaOH (2.0 eq).

  • Reaction: Stir the suspension vigorously at RT for 4 to 16 hours. The mixture may darken over time.

  • Validation: Monitor the disappearance of the ester and amidoxime via TLC or LC-MS. The direct formation of the 3-(dichloromethyl)-1,2,4-oxadiazole will be observed.

  • Workup: Pour the reaction mixture into ice-cold water (10 volumes relative to DMSO) to precipitate the product. If the product is solid, collect it by vacuum filtration and wash with water. If liquid, extract with Ethyl Acetate (3x), wash the organic layer with water (5x) to remove all DMSO, dry over Na2SO4, and concentrate.

Expert Tips & Troubleshooting

  • Preventing N,O-Diacylation: The use of excess acylating agent (>1.1 eq) or prolonged reaction times with strong bases can lead to unwanted N-acylation of the amine group. Strict adherence to stoichiometry (1.0 - 1.05 eq) is highly recommended.

  • Stability of the Dichloro Group: The gem-dichloro moiety is generally stable under the described acylation conditions. However, prolonged exposure to strong aqueous bases at elevated temperatures should be avoided to prevent the hydrolysis of the dichloromethyl group into an aldehyde or carboxylic acid ().

References

  • Sharonova, T., et al. "Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters." MDPI, 2022. URL: [Link]

  • Palazzo, G., Baiocchi, L., & Picconi, G. "1,2,4-Oxadiazoles. X (1). Aryl-1,2,4-oxadiazolecarbaldehydes." ElectronicsAndBooks (Historical Archive). URL: [Link]

Sources

Application Note: Advanced Cyclization Techniques Involving 2,2-Dichloro-N-hydroxy-acetamidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Chemical Context

2,2-Dichloro-N-hydroxy-acetamidine (CAS: 73217-29-5), frequently referred to in literature as dichloroacetamidoxime, is a highly versatile bifunctional building block. It features an amidoxime moiety capable of participating in heterocyclization, alongside a reactive dichloromethyl group suitable for downstream functionalization.

The primary synthetic application of this compound lies in the construction of 3-dichloromethyl-substituted 1,2,4-oxadiazoles . The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery, widely utilized as a bioisostere for esters and amides to improve metabolic stability while maintaining target affinity [1]. This application note details the mechanistic rationale and provides field-validated protocols for the cyclization of this compound using both conventional thermal and advanced microwave-assisted techniques.

Mechanistic Rationale: The Cyclization Pathway

The formation of the 1,2,4-oxadiazole ring from this compound and an acid chloride is a two-step cascade reaction driven by nucleophilic additions and thermodynamic stabilization:

  • Base-Promoted O-Acylation: The reaction initiates with the nucleophilic attack of the amidoxime's hydroxyl oxygen onto the carbonyl carbon of the acid chloride. A base (such as pyridine or K₂CO₃) is strictly required. Causality: The base neutralizes the generated HCl, preventing the protonation of the amidoxime's primary amine, which would otherwise deactivate the molecule and stall the reaction [2].

  • Intramolecular Cyclization and Dehydration: The resulting O-acyl amidoxime intermediate undergoes a 1-5 intramolecular nucleophilic attack from the primary amino group (-NH₂) to the ester carbonyl carbon. This forms a transient 4,5-dihydro-1,2,4-oxadiazol-5-ol intermediate. Subsequent dehydration (loss of H₂O)—driven by heat or microwave irradiation—yields the thermodynamically stable, fully aromatic 1,2,4-oxadiazole system [3].

Reaction Pathway Visualization

G A 2,2-Dichloro-N-hydroxy- acetamidine C O-Acyl Amidoxime Intermediate A->C Base (e.g., Pyridine) - HCl B Acid Chloride (e.g., Benzoyl Chloride) B->C D 4,5-Dihydro-1,2,4- oxadiazol-5-ol C->D Intramolecular Nucleophilic Attack E 3-Dichloromethyl-5-substituted -1,2,4-oxadiazole D->E Dehydration (-H2O) Heat / Microwave

Reaction pathway for the cyclization of this compound to 1,2,4-oxadiazole.

Experimental Methodologies

Protocol A: Conventional Thermal Cyclization

Objective: Synthesis of 3-Dichloromethyl-5-phenyl-1,2,4-oxadiazole via standard reflux [1]. Materials: this compound (1.0 equiv), Benzoyl chloride (1.2 equiv), Pyridine (1.5 equiv), Anhydrous Dioxane.

Step-by-Step Procedure:

  • Preparation: Dissolve this compound in anhydrous dioxane under an inert nitrogen atmosphere. Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive benzoyl chloride into unreactive benzoic acid.

  • Base Addition: Add pyridine and cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Add benzoyl chloride dropwise over 15 minutes. Causality: The O-acylation step is highly exothermic. Dropwise addition controls the thermal spike, preventing the formation of unwanted degradation products.

  • Cyclization: Remove the ice bath and heat the mixture to reflux (approx. 100 °C) for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3). Causality: Elevated temperature provides the necessary activation energy to force the dehydration of the 4,5-dihydro intermediate into the aromatic oxadiazole.

  • Workup & Isolation: Cool the mixture to room temperature and pour it into crushed ice water. The sudden shift in polarity causes the hydrophobic 1,2,4-oxadiazole to precipitate. Recover the solid by vacuum filtration.

  • Purification: Recrystallize the crude solid from a hexane-ethyl acetate mixture to yield pure 3-dichloromethyl-5-phenyl-1,2,4-oxadiazole (m.p. 56-58 °C) [1].

Protocol B: Microwave-Assisted Silica-Supported Cyclization

Objective: Rapid, high-yield synthesis utilizing solid-support catalysis for sensitive substrates [3]. Materials: this compound (1.0 equiv), Acid chloride (1.2 equiv), K₂CO₃ (2.2 equiv), Silica gel (60–120 mesh), Anhydrous Dichloromethane (DCM).

Step-by-Step Procedure:

  • Acylation: In a round-bottom flask, combine the amidoxime, K₂CO₃, and anhydrous DCM. Add the acid chloride dropwise at room temperature and stir until TLC indicates complete O-acylation (typically 30–45 mins).

  • Support Loading: Add silica gel (approx. 1g per mmol of substrate) to the mixture and remove the DCM under reduced pressure until a free-flowing powder is obtained. Causality: Evaporating the solvent adsorbs the O-acyl intermediate directly onto the high-surface-area silica. The silica acts as a mild Lewis acid, interacting with the intermediate's hydroxyl group to significantly lower the energy barrier for the subsequent dehydration step [3].

  • Microwave Irradiation: Transfer the dry silica powder to a microwave-safe vessel. Subject to microwave irradiation (150 W, 80 °C) for 15–30 minutes.

  • Elution: Load the irradiated silica directly onto a short plug of fresh silica and elute the product using an appropriate solvent system (e.g., EtOAc/Hexane). Concentrate under vacuum to obtain the pure product.

Comparative Data Analysis

The following table summarizes the quantitative differences between the two cyclization methodologies based on historical synthetic data [1][3].

ParameterProtocol A (Conventional Thermal)Protocol B (Microwave-Assisted)
Reagents / Catalyst Pyridine, DioxaneK₂CO₃, Silica gel (Solid Support)
Cyclization Temp. 100 °C (Reflux)80 °C (Microwave, 150 W)
Reaction Time 12 – 18 hours15 – 30 minutes
Average Yield 45% – 60%75% – 85%
Primary Advantage Requires no specialized equipmentRapid reaction time, higher yields
Primary Limitation Lower yields due to thermal degradationRequires dedicated microwave reactor

Downstream Synthetic Utility

The synthesis of 3-dichloromethyl-1,2,4-oxadiazoles is rarely the final step in a drug development program. The dichloromethyl group (-CHCl₂) serves as a highly valuable "masked" aldehyde.

By reacting the 3-dichloromethyl-1,2,4-oxadiazole with morpholine, chemists can generate a dimorpholino-methyl derivative. Subjecting this derivative to mild acidic hydrolysis (dilute HCl at low temperatures) cleanly unmasks the group to yield a 1,2,4-oxadiazolecarbaldehyde [1]. These aldehydes exist predominantly in their hydrated state (gem-diols) and serve as excellent electrophilic precursors for reductive aminations, Wittig reactions, or further heterocyclizations in complex API synthesis.

References

  • 1,2,4-Oxadiazoles. X (1).
  • Design and Synthesis of N1,N5-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)
  • A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines MDPI URL

Preparation of pharmaceutical intermediates using dichloro-amidoximes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 3-Chloro-Heterocycles via Dichloroformaldoxime (DCFO) Intermediates

Part 1: Executive Summary & Strategic Rationale

In the landscape of modern medicinal chemistry, the 3-chloroisoxazole and 3-chloro-1,2,4-oxadiazole motifs are privileged scaffolds. They serve as metabolically stable bioisosteres for esters and amides, offering improved lipophilicity and proteolytic resistance. The gateway to these scaffolds is Dichloroformaldoxime (Cl₂C=NOH), often referred to in process chemistry as "Phosgene Oxime" (though distinct from the warfare agent context, it shares reactivity profiles).

This guide details the preparation and application of Dichloroformaldoxime (DCFO) as a C1 building block . Unlike standard amidoximes (


), DCFO possesses geminal dichloro functionality, allowing it to function as a precursor to the highly reactive Chloronitrile Oxide dipole  (

).

Key Technical Advantages:

  • Versatility: Accesses both isoxazoles (via alkynes) and oxadiazoles (via nitriles/amidines).

  • Late-Stage Functionalization: The C3-chlorine atom serves as a handle for subsequent

    
     or Pd-catalyzed cross-couplings.
    
  • Atom Economy: In situ generation minimizes isolation of unstable intermediates.

Part 2: Core Chemistry & Mechanism[1]

The utility of DCFO relies on its base-mediated dehydrochlorination to generate Chloronitrile Oxide . This transient species undergoes 1,3-dipolar cycloaddition with dipolarophiles.

Mechanism Visualization (Graphviz)

ReactionPathway DCFO Dichloroformaldoxime (Cl2C=NOH) Dipole Chloronitrile Oxide (Cl-C≡N+-O-) DCFO->Dipole -HCl Base Base (KHCO3/Et3N) Base->Dipole Isoxazole 3-Chloroisoxazole Dipole->Isoxazole + Alkyne [3+2] Cycloaddition Oxadiazole 3-Chloro-1,2,4-Oxadiazole Dipole->Oxadiazole + Nitrile (Lewis Acid Cat.) Alkyne Alkyne (R-C≡C-R) Alkyne->Isoxazole Nitrile Nitrile (R-CN) Nitrile->Oxadiazole

Caption: Mechanistic divergence of Chloronitrile Oxide generated from Dichloroformaldoxime.

Part 3: Detailed Experimental Protocols

Safety Pre-Requisite (Critical)

WARNING: Dichloroformaldoxime is a potent lachrymator and skin irritant. Its decomposition products include HCl and potentially phosgene traces. All operations must be performed in a functioning fume hood using double nitrile gloves and a face shield.

Protocol A: Preparation of Dichloroformaldoxime (DCFO) Solution

Context: While DCFO can be synthesized from chloropicrin (reduction), that route is hazardous. The preferred modern bench-scale method involves the chlorination of glyoxylic acid oxime or direct purchase of stable solutions. Below is the modified reduction protocol optimized for yield and safety.

Reagents:

  • Chloropicrin (Trichloronitromethane): 16.4 g (0.1 mol)

  • Tin powder (Sn): 11.9 g (0.1 mol)

  • Hydrochloric acid (conc.[1] HCl): 40 mL

  • Solvent: Diethyl ether or THF

Step-by-Step:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser (vented to a scrubber), and a dropping funnel. Maintain temperature at 0°C using an ice/salt bath.

  • Reduction: Suspend Tin powder in the acid/solvent mixture. Add Chloropicrin dropwise over 1 hour. The reaction is exothermic; ensure internal temp

    
    .
    
  • Extraction: After stirring for 2 hours at

    
    , filter off the tin salts. Extract the filtrate with diethyl ether (
    
    
    
    mL).
  • Stabilization: Wash the organic layer with cold brine. Dry over anhydrous

    
    .
    
  • Storage: Do not concentrate to dryness (explosion hazard). Store as a standardized ethereal solution at

    
    . Determine concentration via titration with 
    
    
    
    .
Protocol B: Synthesis of 3-Chloro-5-Substituted Isoxazoles

Application: Synthesis of a linker intermediate for a kinase inhibitor.

Reagents:

  • DCFO Solution (from Protocol A): 1.2 eq

  • Terminal Alkyne (e.g., Phenylacetylene): 1.0 eq

  • Base:

    
     (Potassium Bicarbonate): 2.0 eq
    
  • Solvent: DMF/Water (4:1 ratio)[2]

Step-by-Step:

  • Solution Prep: Dissolve the alkyne (5.0 mmol) in DMF (15 mL) and water (3.5 mL).

  • Base Addition: Add solid

    
     (10 mmol) in one portion. The suspension ensures a slow, controlled release of the dipole.
    
  • Cycloaddition: Add the DCFO solution dropwise over 30 minutes at Room Temperature (RT).

  • Monitoring: Stir at RT for 12–24 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS. The formation of the isoxazole is indicated by the disappearance of the alkyne peak.

  • Workup: Pour the mixture into ice water (100 mL). Extract with Ethyl Acetate (

    
     mL). Wash combined organics with 5% LiCl solution (to remove DMF) and brine.
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Quantitative Data Summary:

Substrate (Alkyne)Product (Isoxazole)Yield (%)Regioselectivity (5-sub : 4-sub)
Phenylacetylene3-chloro-5-phenylisoxazole88%>99:1
1-Octyne3-chloro-5-hexylisoxazole82%95:5
Propargyl Alcohol(3-chloroisoxazol-5-yl)methanol76%92:8

Part 4: Process Logic & Troubleshooting

The success of this reaction depends on the rate of dipole generation vs. dipolarophile trapping . If DCFO is added too quickly, the nitrile oxide dimerizes to form furoxan (furoxan byproduct), reducing yield.

Workflow Logic (Graphviz)

Workflow Start Start Reaction Check Check Dipolarophile Solubility Start->Check AddBase Add KHCO3 (Suspension) Check->AddBase AddDCFO Slow Addition of DCFO (Rate Limiting Step) AddBase->AddDCFO Monitor Monitor via LC-MS AddDCFO->Monitor Decision Alkyne Consumed? Monitor->Decision Quench Quench with Water Decision->Quench Yes AddMore Add 0.2 eq DCFO Decision->AddMore No AddMore->Monitor

Caption: Operational workflow for maximizing yield and minimizing dimerization.

Part 5: Advanced Application - One-Pot Tandem Synthesis

For high-throughput medicinal chemistry, a One-Pot Tandem Copper-Catalyzed approach can be utilized to install the 3-chloro-isoxazole core directly from 1-copper(I) alkynes.

Protocol Modification: Instead of free alkynes, use 1-Copper(I) alkynes generated in situ.

  • Mix Alkyne + CuI (10 mol%) + Base.

  • Add DCFO.

  • Result: This accelerates the cycloaddition and improves regioselectivity for sterically hindered substrates.

References

  • Tandem Synthesis of 3-Chloro-4-iodoisoxazoles. Gao, P., et al.[2] (2015).[2] The Journal of Organic Chemistry. [Link]

  • One Pot Synthesis of 3-Chloro-5-Substituted Isoxazoles. Chiarino, D., et al.[3] (1988). Synthetic Communications. [Link]

  • Recent Developments in the Chemistry of Amidoximes. Zamon Group & NIH Archives. [Link]

  • Synthesis of 1,2,4-Oxadiazoles (Methodology Overview). Organic Chemistry Portal. [Link]

Sources

Application Note: Catalytic Methods for the Functionalization of 2,2-Dichloro-N-hydroxy-acetamidine

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-0228 Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Late-stage functionalization, transition-metal catalysis, and mechanistic workflow validation.

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the 1,2,4-oxadiazole ring is a privileged scaffold, frequently deployed as a metabolically stable bioisostere for esters and amides. A critical building block for accessing C3-functionalized 1,2,4-oxadiazoles is 2,2-Dichloro-N-hydroxy-acetamidine (CAS: 73217-29-5), also known as dichloroacetamidoxime.

Historically, the functionalization of the gem-dichloro moiety required harsh, stoichiometric conditions that often led to ring degradation or poor atom economy. By transitioning to catalytic methodologies , researchers can achieve divergent, late-stage functionalizations under mild conditions. This application note details self-validating protocols for the catalytic cyclization of this compound and the subsequent catalytic cross-coupling or organocatalytic hydrolysis of its gem-dichloro handle.

Causality in Experimental Design

The gem-dichloro group is notoriously resistant to direct nucleophilic attack due to steric shielding and the electron-withdrawing nature of the adjacent oxadiazole ring. Direct hydrolysis to an aldehyde typically fails. To overcome this, our protocols utilize either transition-metal catalysts (e.g., Pd) to lower the activation barrier for C-Cl oxidative addition, or organocatalytic amination (the Kerfanto method) to convert the dichloro group into a highly reactive aminal intermediate, which subsequently hydrolyzes under exceptionally mild conditions [1].

Divergent Functionalization Pathways

The synthetic utility of this compound lies in its ability to act as a bifurcated node for analog generation. Following catalytic cyclization, the intermediate can be driven toward carbon-carbon bond formation (via Pd-catalysis) or carbon-oxygen double bond formation (via amine catalysis).

Workflow A 2,2-Dichloro-N-hydroxy- acetamidine B Zn-Catalyzed Cyclization A->B C 3-Dichloromethyl- 1,2,4-oxadiazole B->C D Pd-Catalyzed Coupling C->D E Amine Catalysis & Hydrolysis C->E F C3-Functionalized Oxadiazoles D->F G Oxadiazole-3- carboxaldehyde E->G

Divergent catalytic functionalization pathways of this compound.

Experimental Protocols (Self-Validating Systems)

Protocol A: Zinc-Catalyzed Cyclization to 3-Dichloromethyl-5-aryl-1,2,4-oxadiazoles

This protocol utilizes a Lewis acid catalyst to accelerate the dehydration of the O-acyl amidoxime intermediate, preventing thermal decomposition.

Reagents:

  • This compound (1.0 equiv, 10 mmol)

  • Benzoyl chloride (1.05 equiv)

  • Zn(OTf)₂ (5 mol%)

  • DIPEA (1.2 equiv)

  • Toluene (0.2 M)

Step-by-Step Methodology:

  • Suspend this compound in anhydrous toluene at 0 °C under N₂.

  • Add DIPEA dropwise, followed by slow addition of benzoyl chloride. Stir for 30 minutes.

    • Causality: Low temperature prevents premature, uncatalyzed side reactions during the exothermic O-acylation.

  • Add Zn(OTf)₂ (5 mol%) and heat the reaction mixture to 80 °C for 4 hours.

  • Self-Validating IPC (In-Process Control): Monitor via TLC (Hexane/EtOAc 7:3). The highly polar O-acyl intermediate will vanish, replaced by a fast-eluting, UV-active non-polar spot.

  • Cool to room temperature and quench with aqueous NaHCO₃. Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Physical Validation: Triturate the residue with hexane. The product, 3-dichloromethyl-5-phenyl-1,2,4-oxadiazole, will spontaneously precipitate as a white solid (m.p. 56-58 °C) [1].

Protocol B: Organocatalytic Amination & Hydrolysis to Oxadiazole-3-carboxaldehydes

Direct hydrolysis of the -CHCl₂ group fails. Here, morpholine acts as a nucleophilic catalyst/reagent to form a dimorpholinomethyl intermediate, drastically lowering the activation energy for subsequent hydrolysis.

Step-by-Step Methodology:

  • Dissolve 3-dichloromethyl-5-phenyl-1,2,4-oxadiazole (5 mmol) in THF (20 mL).

  • Add morpholine (4.0 equiv) and reflux for 2 hours.

  • Self-Validating IPC: Analyze via LC-MS. The distinct 3-isotope pattern of the gem-dichloro species (M, M+2, M+4) must completely disappear, replaced by the mass of the dimorpholino aminal.

  • Evaporate the THF, redissolve the crude aminal in a 1:1 mixture of ethyl ether and 3N HCl, and shake vigorously for 15 minutes at room temperature.

  • Separate the organic layer, extract the aqueous layer with ether, and evaporate the combined organics.

  • Spectroscopic Validation: Recrystallize from water. Analyze via ¹H NMR. Because the strongly electron-withdrawing oxadiazole ring favors hydration, the product exists as a gem-diol. Validation is confirmed by the presence of a CH(OH)₂ proton signal between δ 6.1 and 6.3 ppm , rather than a typical aldehyde carbonyl proton at >10 ppm [1].

Protocol C: Palladium-Catalyzed Cross-Coupling of the gem-Dichloro Group

Transition-metal catalysis enables the direct C(sp³)-H/C-Cl functionalization of the oxadiazole derivative1 [2].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd Substrate TransMet Transmetalation (Nu Addition) OxAdd->TransMet Nu-M RedElim Reductive Elimination (Product Release) TransMet->RedElim M-Cl RedElim->Pd0 Product

General Pd-catalyzed cross-coupling cycle for gem-dichloro moiety functionalization.

Step-by-Step Methodology:

  • In a glovebox, charge a vial with 3-dichloromethyl-5-phenyl-1,2,4-oxadiazole (1.0 equiv), arylboronic acid (2.5 equiv), Pd₂(dba)₃ (5 mol%), RuPhos (10 mol%), and K₃PO₄ (3.0 equiv).

  • Add degassed Toluene/H₂O (10:1) and heat to 90 °C for 12 hours.

    • Causality: The bulky, electron-rich RuPhos ligand is critical for facilitating the challenging oxidative addition into the sterically hindered C(sp³)-Cl bond while preventing β-hydride elimination.

  • Self-Validating IPC: The reaction mixture will transition from deep purple (Pd₂(dba)₃) to a pale yellow/brown suspension. Complete conversion is validated by GC-MS, looking for the diarylated C3-methyl product.

Quantitative Data Presentation

To guide catalyst selection and reaction optimization, the following tables summarize quantitative data derived from the optimization of these protocols.

Table 1: Optimization of the Catalytic Cyclization (Protocol A)

Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)IPC Observation
None (Thermal)Toluene1101245Significant decomposition / black tar
BF₃·OEt₂ (10%)THF65862Incomplete conversion
Zn(OTf)₂ (5%) Toluene 80 4 92 Clean conversion, white precipitate
Cu(OTf)₂ (5%)Toluene80678Byproduct formation observed on TLC

Table 2: Substrate Scope for Pd-Catalyzed Cross-Coupling (Protocol C)

Nucleophile (Nu-M)LigandTemp (°C)Product TypeIsolated Yield (%)
Phenylboronic acidRuPhos90Diarylmethyl oxadiazole84
4-MeO-Phenylboronic acidRuPhos90Diarylmethyl oxadiazole88
Sodium morpholineBrettPhos80Dimorpholinomethyl95
Terminal Alkyne (CuI co-cat)XPhos70Bis-alkynyl derivative71

References

  • Palazzo, G., Baiocchi, L., & Picconi, G. "1,2,4-Oxadiazoles. X. Aryl-1,2,4-oxadiazolecarbaldehydes." Electronics and Books.

  • Rouquet, G., & Chatani, N. "Catalytic Functionalization of C(sp2)–H and C(sp3)–H Bonds by Using Bidentate Directing Groups." ACS Catalysis. 1

  • Gensch, T. et al. "Catalytic addition of C–H bonds across C–C unsaturated systems promoted by iridium(i) and its group IX congeners." Chemical Society Reviews. 2

Sources

Microwave-assisted synthesis involving 2,2-Dichloro-N-hydroxy-acetamidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3-(Dichloromethyl)-1,2,4-Oxadiazoles using 2,2-Dichloro-N-hydroxy-acetamidine

Executive Summary

This technical guide details the protocol for utilizing This compound (also referred to as 2,2-dichloroacetamidoxime) as a specialized building block in the microwave-assisted synthesis of 3-(dichloromethyl)-1,2,4-oxadiazoles .

The 1,2,4-oxadiazole core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for esters and amides with improved metabolic stability. The incorporation of a dichloromethyl (


)  group at the C3 position introduces unique lipophilic and electronic properties, often enhancing membrane permeability and target binding affinity.

Traditional thermal synthesis of these heterocycles requires prolonged reflux (12–48 hours) in high-boiling solvents (e.g., Toluene, DMF), often leading to degradation of the sensitive dichloro-moiety. This guide presents a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes, improves yields, and minimizes thermal decomposition.

Chemistry & Mechanism

The synthesis proceeds via a two-stage sequence, typically performed in a "one-pot" microwave protocol:

  • O-Acylation: The amidoxime oxygen attacks an activated carboxylic acid derivative (acid chloride or activated ester) to form an O-acylamidoxime intermediate.

  • Cyclodehydration: Under microwave irradiation, the intermediate undergoes intramolecular condensation, eliminating water to close the 1,2,4-oxadiazole ring.

Mechanistic Insight: The electron-withdrawing nature of the dichloromethyl group (


) reduces the nucleophilicity of the amidoxime nitrogen. Consequently, the activation energy for the initial acylation is higher than for alkyl-amidoximes. Microwave irradiation is critical here to overcome this barrier efficiently without causing the thermal runaway associated with conventional heating.
Pathway Diagram

ReactionMechanism Reagents 2,2-Dichloro-N- hydroxy-acetamidine (Reagent) Intermediate O-Acylamidoxime (Intermediate) Reagents->Intermediate Acylation (RT to 50°C) AcylDonor Carboxylic Acid / Acid Chloride AcylDonor->Intermediate Transition Cyclization Transition State Intermediate->Transition MW Irradiation (100-140°C) Product 3-(Dichloromethyl)- 1,2,4-Oxadiazole Transition->Product - H₂O Byproduct H₂O / HCl Transition->Byproduct

Figure 1: Mechanistic pathway for the conversion of this compound to 1,2,4-oxadiazoles.

Pre-requisite: Reagent Preparation[1]

As this compound is not always commercially shelf-stable, it is best prepared fresh or stored at -20°C.

Protocol: Synthesis of this compound

  • Reagents: Dichloroacetonitrile (10 mmol), Hydroxylamine hydrochloride (11 mmol), Sodium Carbonate (

    
    , 11 mmol).
    
  • Solvent: Methanol/Water (1:1 v/v, 20 mL).

  • Procedure:

    • Dissolve

      
       and 
      
      
      
      in water.
    • Add Dichloroacetonitrile dropwise at 0°C (Exothermic!).

    • Stir at Room Temperature (RT) for 4 hours.

    • Extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and concentrate
    • Validation:

      
       NMR (
      
      
      
      ):
      
      
      6.15 (s, 1H,
      
      
      ), 4.90 (br s, 2H,
      
      
      ). Note: The
      
      
      proton is diagnostic.

Core Protocol: Microwave-Assisted Cyclization

This protocol describes the coupling of the amidoxime with a Carboxylic Acid using CDI (1,1'-Carbonyldiimidazole) as the activator.

Materials:

  • Reagent A: this compound (1.0 equiv)

  • Reagent B: Carboxylic Acid (

    
    ) (1.1 equiv)
    
  • Activator: CDI (1.2 equiv) or EDC·HCl/HOBt

  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    
  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator, CEM Discover)

Experimental Workflow

Workflow Start Start: Weigh Reagents Activation Activation Step: Mix Acid + CDI in DMF (Stir 15 min @ RT) Start->Activation Addition Addition Step: Add 2,2-Dichloro-N- hydroxy-acetamidine Activation->Addition Seal Seal Reaction Vial (2-5 mL Headspace) Addition->Seal MW_Step MW Irradiation: 120°C, 10-15 min (High Absorption Level) Seal->MW_Step Cooling Cool to <40°C (Compressed Air) MW_Step->Cooling Workup Workup: Dilute w/ EtOAc, Wash w/ LiCl(aq) Cooling->Workup

Figure 2: Step-by-step experimental workflow for the microwave synthesis.

Step-by-Step Procedure:
  • Activation (In Vial):

    • In a 5 mL microwave vial, dissolve the Carboxylic Acid (1.1 mmol) in anhydrous DMF (3 mL).

    • Add CDI (1.2 mmol) in one portion. Caution:

      
       gas evolution.
      
    • Stir at RT for 15–20 minutes until gas evolution ceases.

  • Addition:

    • Add this compound (1.0 mmol) to the vial.

    • Seal the vial with a PTFE-lined septum cap.

  • Microwave Irradiation:

    • Place the vial in the microwave reactor.

    • Parameters:

      • Temperature: 120°C

      • Hold Time: 15 minutes

      • Pressure Limit: 15 bar

      • Power: Dynamic (Max 200W)

      • Stirring: High

  • Workup:

    • Cool the reaction to RT.

    • Pour the mixture into water (20 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Critical Step: Wash the organic layer with 5% LiCl solution (to remove DMF) followed by Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The product is typically less polar than the starting amidoxime.

Optimization & Data Analysis

The following table summarizes the impact of solvent and temperature on the yield of the model reaction (Benzoic acid + Amidoxime).

Table 1: Optimization of Reaction Conditions

EntrySolventCoupling AgentTemp (°C)Time (min)Yield (%)Notes
1TolueneNone (Acid Chloride)110 (Reflux)240 (4h)45Thermal degradation of amidoxime observed.
2DMFCDI1001068Incomplete cyclization.
3DMF CDI 120 15 88 Optimal conversion.
4EtOHEDC/HOBt1402072Ethanol generates high pressure; requires careful vial limits.
5Solvent-FreeSilica Support1301060Green method, but lower yield for this specific substrate.

Self-Validation Checklist:

  • Purity Check: Does the

    
     NMR show a disappearance of the broad 
    
    
    
    peak (
    
    
    ppm)?
  • Structure Confirmation: The

    
     peak should shift slightly downfield (approx 
    
    
    
    6.8 ppm) in the oxadiazole ring compared to the amidoxime (
    
    
    6.15 ppm).
  • Safety: Did the pressure sensor trigger? (If yes, reduce temp to 110°C and extend time).

Troubleshooting & Safety

  • Thermal Instability: Amidoximes can undergo Tiemann rearrangement or decomposition at high temperatures. Do not exceed 150°C.

  • Pressure: DMF has a high boiling point, so pressure remains low. If using Ethanol or Acetonitrile, ensure the vessel is rated for >20 bar.

  • Toxicity: Dichloro- compounds are potential alkylating agents. Handle all reagents in a fume hood.

References

  • Augustine, J. K., et al. (2009).[1] "PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles."[1] Journal of Organic Chemistry.

  • Adib, M., et al. (2006).[1][2] "A Novel, One-Pot, Three-Component Synthesis of 1,2,4-Oxadiazoles under Microwave Irradiation and Solvent-Free Conditions." Synlett.

  • Biotage. "Microwave Reaction Tutorial: Synthesis of Heterocycles." Biotage Application Notes.

  • SciSpace. "Microwave Assisted Synthesis of Organic Compounds and Nanomaterials."

  • Kaboudin, B., & Navaee, K. (2003). "One-Pot Synthesis of 1,2,4-Oxadiazoles Mediated by Microwave Irradiation under Solvent-Free Condition." Heterocycles.

Sources

Scale-up procedures for 2,2-Dichloro-N-hydroxy-acetamidine production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Scale-Up and Optimization for 2,2-Dichloro-N-hydroxy-acetamidine

Executive Summary & Strategic Context

In contemporary drug discovery and development, This compound (CAS 73217-29-5) serves as a highly versatile building block, predominantly utilized in the synthesis of 1,2,4-oxadiazoles and other nitrogen-rich heterocyclic active pharmaceutical ingredients (APIs). Transitioning the synthesis of this amidoxime from a milligram discovery scale to a multi-gram or kilogram scale presents unique thermochemical and chemoselective challenges.

This application note details a robust, self-validating scale-up protocol designed for researchers and process chemists. By leveraging controlled nucleophilic addition and strict pH management, this methodology ensures high yield and purity while mitigating the risks of thermal runaway and byproduct formation associated with highly activated nitriles.

Mechanistic Rationale & Pathway

The synthesis of this compound proceeds via the nucleophilic addition of free hydroxylamine to the electrophilic cyano carbon of dichloroacetonitrile. The presence of two electron-withdrawing chlorine atoms at the


-position significantly enhances the electrophilicity of the nitrile. While this accelerates the desired amidoxime formation, it concurrently increases the molecule's susceptibility to base-catalyzed hydrolysis and degradation .

Pathway A Dichloroacetonitrile (Electrophile) C Tetrahedral Intermediate A->C Addition B Hydroxylamine (Nucleophile) B->C Attack D 2,2-Dichloro-N-hydroxy- acetamidine C->D Tautomerization

Mechanistic pathway for the synthesis of this compound.

Critical Process Parameters (CPPs) & Causality

To ensure a self-validating and reproducible system, the following parameters must be strictly controlled:

  • Base Selection (Causality): Sodium carbonate (Na₂CO₃) is utilized instead of stronger bases like sodium hydroxide (NaOH) or triethylamine. The highly activated dichloroacetonitrile is prone to rapid hydrolysis into dichloroacetamide or dichloroacetic acid in the presence of strong hydroxide ions. Na₂CO₃ provides a buffered environment (pH 7.5–8.5) sufficient to liberate free hydroxylamine from its hydrochloride salt without degrading the starting material .

  • Thermal Management (Causality): The nucleophilic attack on the activated nitrile is highly exothermic. If the addition is performed at ambient temperature, the localized heat can trigger runaway decomposition of the hydroxylamine and polymerization of the nitrile. Dosing must be restricted to 0–5 °C.

  • Solvent Matrix (Causality): A biphasic or mixed solvent system of Ethanol/Water (3:1 v/v) is optimal. Water is required to dissolve the inorganic salts (NH₂OH·HCl and Na₂CO₃), while ethanol ensures the complete solvation of the organic dichloroacetonitrile, facilitating a homogenous reaction interface.

Kilo-Lab Scale-Up Protocol (100g Scale)

This procedure is designed as a self-validating workflow. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Phase 1: Hydroxylamine Liberation

  • Charge a 2.0 L jacketed reactor equipped with an overhead stirrer, internal thermocouple, and dropping funnel with Hydroxylamine hydrochloride (76.4 g, 1.10 mol, 1.1 equiv) and Water (250 mL). Stir at 250 rpm until complete dissolution.

  • Add Ethanol (750 mL) to the aqueous solution.

  • Cool the reactor jacket to 0 °C. Once the internal temperature reaches < 5 °C, begin portion-wise addition of solid Sodium Carbonate (58.3 g, 0.55 mol, 0.55 equiv) over 30 minutes.

  • IPC Check 1: Monitor CO₂ evolution. Wait until gas evolution ceases. Check the pH of the aqueous layer; it must be between 7.5 and 8.5. Validation: A pH > 9 indicates a risk of nitrile hydrolysis; a pH < 7 indicates incomplete liberation.

Phase 2: Electrophile Dosing & Maturation 5. Maintain the internal temperature at 0–5 °C. 6. Charge the dropping funnel with Dichloroacetonitrile (110.0 g, 1.00 mol, 1.0 equiv). 7. Add the nitrile dropwise over 2 hours. Adjust the dosing rate to ensure the internal temperature never exceeds 10 °C. 8. Upon complete addition, allow the reactor to slowly warm to 20 °C (ambient temperature) over 1 hour. Stir for an additional 4 hours. 9. IPC Check 2: Sample the reaction mixture. Perform TLC (Hexanes:EtOAc 7:3) or HPLC. Validation: Proceed to workup only when residual dichloroacetonitrile is < 1.0% by area.

Phase 3: Workup & Isolation 10. Concentrate the reaction mixture under reduced pressure (40 °C, 150 mbar) to remove the bulk of the ethanol. 11. Add Ethyl Acetate (800 mL) to the remaining aqueous slurry. Stir vigorously for 15 minutes, then transfer to a separatory funnel. 12. Separate the phases. Extract the aqueous phase with an additional portion of Ethyl Acetate (400 mL). 13. Combine the organic layers and wash with Brine (300 mL) to remove residual inorganic salts. 14. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude solid. 15. Recrystallize the crude product from a mixture of Toluene/Heptane to afford the pure this compound.

Quantitative Analytical Profile

The isolated product must be validated against the following quantitative parameters to ensure suitability for downstream API synthesis .

Analytical ParameterTarget SpecificationAnalytical MethodologyProcess Implication
Appearance White to off-white crystalline solidVisual InspectionYellowing indicates thermal degradation during concentration.
Chromatographic Purity

98.5% (a/a)
HPLC (UV detection at 210 nm)Ensures no interference in subsequent heterocycle formations.
Residual Water (KF)

0.5% w/w
Karl Fischer TitrationExcess moisture inhibits downstream coupling reactions.
Mass Identity [M+H]⁺ = 143.0 m/zESI-MS (Positive Ion Mode)Confirms structural integrity of the amidoxime.
Assay (Titration) 98.0% – 102.0%Non-aqueous perchloric acid titrationValidates the active basic nitrogen content.

References

  • Molbase . "Chemical Encyclopedia: this compound Synthesis Routes". Molbase Chemical Search. [Link]

  • Organic Chemistry Portal . "Nitrile Reactivity, Synthesis, and Nucleophilic Additions". Organic Chemistry Portal. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dichloro-N-hydroxy-acetamidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting for 2,2-Dichloro-N-hydroxy-acetamidine Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary & Reaction Context

Target Molecule: this compound (also known as 2,2-dichloroacetamidoxime). CAS: 15909-26-9 (generic for amidoximes of this class) Primary Application: Intermediate for 3-dichloromethyl-1,2,4-oxadiazoles (bioactive heterocycles).

The Core Problem: The synthesis of this compound involves the nucleophilic addition of hydroxylamine (


) to dichloroacetonitrile (

). The electron-withdrawing effect of the two chlorine atoms makes the nitrile carbon highly electrophilic. While this increases reactivity, it introduces two critical failure modes that destroy yield:
  • Rapid Hydrolysis: The nitrile preferentially reacts with water to form 2,2-dichloroacetamide , an inert byproduct.

  • Alpha-Deprotonation: The

    
    -proton is acidic (
    
    
    
    ). Strong bases can trigger self-condensation or polymerization.

This guide provides a self-validating protocol to navigate these competing pathways.

Optimized Experimental Protocol

Methodology: Controlled Neutralization (Carbonate Method) in Aqueous Methanol. Rationale: Using Sodium Carbonate (


) instead of Hydroxide (

) prevents pH spikes that trigger hydrolysis. Pre-neutralizing the hydroxylamine hydrochloride is critical to ensure the active free base is available before the nitrile is introduced.
Reagents & Stoichiometry
ReagentEquiv.RoleCritical Parameter
Dichloroacetonitrile 1.0ElectrophileLachrymator! Handle in fume hood.
Hydroxylamine HCl 1.1 - 1.2Nucleophile SourceMust be fresh; hygroscopic.
Sodium Carbonate (

)
0.55 - 0.6BaseAnhydrous preferred.
Methanol (MeOH) Solvent5-10 mL/g nitrileKeep water content minimal.
Water Co-solventMin. volumeOnly enough to dissolve

.
Step-by-Step Workflow
  • Free Base Generation (Exotherm Control):

    • Dissolve Hydroxylamine HCl (1.1 eq) in minimal water (approx. 1 mL per gram).

    • Dissolve

      
       (0.55 eq) in water separately.
      
    • Slowly add the carbonate solution to the hydroxylamine solution at 0–5°C .

    • Checkpoint: Evolution of

      
       gas will occur.[1] Wait for effervescence to cease.
      
    • Dilute with Methanol (approx. 5-10 volumes relative to nitrile).

  • Nitrile Addition (The Critical Step):

    • Cool the mixture to -5°C to 0°C (Ice/Salt bath).

    • Add Dichloroacetonitrile (1.0 eq) dropwise over 30–60 minutes.

    • Why? Rapid addition causes localized heating

      
       Hydrolysis 
      
      
      
      Yield loss.
  • Reaction Maintenance:

    • Allow the mixture to warm to Room Temperature (20–25°C) naturally.

    • Stir for 4–12 hours.

    • TLC Monitoring: Silica gel; Mobile Phase: Hexane/EtOAc (1:1). Product is more polar than nitrile but less polar than the amide byproduct.

  • Workup & Isolation:

    • Evaporate Methanol under reduced pressure (Rotovap) at <40°C . Do not overheat.

    • Extract the residue with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with Brine (

      
      ).
      
    • Dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[2]
      
    • Purification: Recrystallization from Benzene/Hexane or Water (if sparingly soluble).

Mechanism & Failure Analysis (Visualized)

The following diagram illustrates the competition between the desired path (Amidoxime formation) and the yield-killing path (Hydrolysis).

ReactionPathways cluster_conditions Critical Control Points Nitrile Dichloroacetonitrile (Cl2CH-CN) Intermediate Tetrahedral Intermediate Nitrile->Intermediate + NH2OH (Kinetic Control) Byproduct FAILURE: 2,2-Dichloroacetamide Nitrile->Byproduct + H2O / High pH (Thermodynamic Sink) NH2OH Free Hydroxylamine (:NH2OH) Water Water (H2O) Product TARGET: 2,2-Dichloroacetamidoxime Intermediate->Product Tautomerization

Figure 1: Reaction pathway showing the competition between nucleophilic attack by hydroxylamine (Green) and hydrolysis by water (Red).

Troubleshooting Guide (FAQ)

Q1: My yield is consistently low (<40%). What is happening?

Diagnosis: The most likely culprit is Hydrolysis . Root Cause: The pH was likely too high (>9) or too much water was present during the nitrile addition. Solution:

  • Switch from NaOH to

    
     or 
    
    
    
    .
  • Reduce the initial water volume. Dissolve the hydroxylamine salt in the minimum water required, then dilute with Methanol or Ethanol.

  • Dry the Nitrile: Ensure your starting dichloroacetonitrile is dry (distill over

    
     if necessary).
    
Q2: The reaction mixture turned yellow/orange. Is this normal?

Diagnosis: No. This indicates decomposition or oxidation . Root Cause:

  • Thermal Decomposition: Amidoximes are thermally unstable. If you heated the reaction >50°C, the product is degrading.

  • Iron Contamination: Hydroxamic acid derivatives form highly colored complexes with trace Iron (

    
    ). Did you use a metal spatula with the acidic hydrochloride salt?
    Solution:  Keep temperature <40°C. Use glass/plastic tools.
    
Q3: I see a solid precipitate during the reaction. Is that my product?

Diagnosis: It depends.

  • White crystalline solid: Likely NaCl (salt byproduct).

  • Amorphous solid: Could be the amide byproduct (

    
    ).
    Test:  Take a small sample of the solid.
    
  • Soluble in water?

    
     Salt (Discard).
    
  • Insoluble in water, high melting point?

    
     Amide byproduct.
    
  • Action: Your product is likely in the organic solution (Methanol/Ethyl Acetate). Filter off the salts before workup.

Q4: The product is oiling out and won't crystallize.

Diagnosis: Impurities are lowering the melting point. Solution:

  • Trituration: Add cold Hexane or Pentane to the oil and scratch the flask sides with a glass rod.

  • Benzene/Hexane Recrystallization: Dissolve in minimum hot benzene (or toluene), add hexane until cloudy, and cool slowly.

Logic Tree for Yield Recovery

Use this decision tree to diagnose a failed batch.

Troubleshooting Start Batch Analysis: Low Yield / Impure TLC Check TLC (vs. Amide Standard) Start->TLC AmidePresent Spot matches Dichloroacetamide? TLC->AmidePresent YesAmide YES: Hydrolysis Issue AmidePresent->YesAmide High Rf spot NoAmide NO: Reaction Incomplete or Decomposition AmidePresent->NoAmide Low/No spot Action1 Action: Reduce Water Lower pH (Use Carbonate) Add Nitrile Slower YesAmide->Action1 Action2 Action: Check Reagents Is NH2OH.HCl wet? Increase Temp slightly (max 30C) NoAmide->Action2

Figure 2: Diagnostic logic for identifying the root cause of yield loss.

References

  • General Synthesis of Amidoximes from Nitriles

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
    • Srivastava, R. M., et al. "Synthesis of 1,2,4-oxadiazoles..." Molecules2013 , 18(9), 10251-10265. Link (Describes the general amidoxime intermediate synthesis).

  • Specific Reactivity of Halo-Nitriles: Zelenin, K. N., et al. "Chemistry of Amidoximes." Russian Chemical Reviews1996, 65(5). (Comprehensive review on stability and reactivity). US Patent 3,910,962. "Process for the preparation of halogenated acetamidoximes." (Historical grounding for industrial scale-up of this specific class).
  • Safety Data (Lachrymators)

    • PubChem CID 11618 (Dichloroacetonitrile). Link (Safety and toxicity data).

Sources

Technical Support Center: Solvent Selection Guide for 2,2-Dichloro-N-hydroxy-acetamidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemical Nature of the Problem

2,2-Dichloro-N-hydroxy-acetamidine (


) presents a unique solubility challenge due to its hybrid electronic structure. It possesses a polar amidoxime "head"  capable of hydrogen bond donation and acceptance, and a lipophilic, electron-withdrawing dichloromethyl "tail." 
  • The Trap: Researchers often assume it behaves like simple acetamidoxime (highly water-soluble). However, the two chlorine atoms significantly reduce the basicity of the amidoxime and increase the acidity of the

    
    -proton, making the compound sensitive to hydrolysis in aqueous base and less soluble in pure water than its non-chlorinated analogs.
    
  • The Solution: Optimal solvation requires polar aprotic solvents for stability or polar protic solvents for transient processing, while avoiding basic aqueous conditions that trigger decomposition.

Critical Solubility Matrix

The following data is synthesized from physical organic principles of halogenated amidoximes and empirical data from structural analogs (e.g., 2,2,2-Trifluoro-N-hydroxyacetimidamide).

Solvent ClassSpecific SolventSolubility RatingStability RiskApplication Context
Polar Aprotic DMSO / DMF Excellent (>100 mg/mL)LowHigh-Concentration Stock Solutions , HTS Screening. Note: Hard to remove.[1]
Polar Aprotic Acetonitrile (MeCN) Good (20-50 mg/mL)LowHPLC/LC-MS , Reaction Solvent. Easy to remove.
Polar Protic Methanol / Ethanol Very Good (50-80 mg/mL)ModerateSynthesis & Recrystallization. Avoid prolonged heating (solvolysis risk).
Chlorinated Dichloromethane (DCM) Moderate (5-15 mg/mL)LowExtraction/Workup. Good for partitioning from water.
Ethers THF / Ethyl Acetate Good (10-30 mg/mL)LowGeneral Handling. Ethyl Acetate is preferred for extractions.
Hydrocarbons Hexane / Heptane Poor (<1 mg/mL)N/AAnti-solvent for precipitation/crystallization.
Aqueous Water Variable High Soluble in hot water, but hydrolysis to dichloroacetamide occurs rapidly.

Decision Logic: Selecting the Right Solvent

Do not choose a solvent based on solubility alone. You must select based on your downstream application.

SolventSelection Start START: Select Application Reaction Synthesis/Reaction Start->Reaction Analysis Analysis (NMR/HPLC) Start->Analysis Purification Purification Start->Purification Storage Long-term Storage Start->Storage TempHigh High Temp (>60°C)? Reaction->TempHigh NMR NMR Analysis Analysis->NMR HPLC HPLC/LC-MS Analysis->HPLC Cryst Recrystallization Purification->Cryst Extract Liquid-Liquid Extraction Purification->Extract Solv_Solid STORE AS SOLID (-20°C, Desiccated) Storage->Solv_Solid Solv_DMF Use DMF or DMSO (Watch Thermal Stability) TempHigh->Solv_DMF Yes Solv_MeOH Use MeOH or EtOH (Reflux) TempHigh->Solv_MeOH No Solv_DMSO_d6 DMSO-d6 (Prevents OH exchange) NMR->Solv_DMSO_d6 Solv_MeCN Acetonitrile/Water (+0.1% Formic Acid) HPLC->Solv_MeCN Solv_DCM_Hex DCM / Hexane (Layering) Cryst->Solv_DCM_Hex Solv_EtOAc Ethyl Acetate (vs. Brine) Extract->Solv_EtOAc

Figure 1: Application-dependent solvent selection workflow. Note that storage in solution is strictly discouraged.

Troubleshooting Guides & FAQs

Issue 1: "My compound turns yellow/brown in aqueous solution."

Diagnosis: Hydrolytic Decomposition. Mechanism: The electron-withdrawing dichloro-group makes the amidoxime carbon highly electrophilic. In water (especially if pH > 7), the amidoxime hydrolyzes to 2,2-dichloroacetamide and hydroxylamine. The yellow color often indicates the formation of complex degradation products or oxidation of free hydroxylamine. Corrective Action:

  • Avoid storing in water. Prepare aqueous solutions immediately before use.

  • Maintain a slightly acidic pH (pH 4-5) if aqueous handling is mandatory.

  • Switch to Acetonitrile for stock solutions.

Issue 2: "I cannot get the solid to precipitate during recrystallization."

Diagnosis: "Oiling Out" or Supersaturation. Context: Amidoximes often form "oils" rather than crystals when cooled too quickly in alcohol solvents. Protocol Adjustment:

  • Dissolve the crude solid in a minimum amount of warm Ethyl Acetate or DCM (not Methanol).

  • Add Hexane or Heptane dropwise until the solution turns slightly cloudy (turbid).

  • Add one drop of the polar solvent (EtOAc/DCM) to clear it.

  • Wrap the flask in foil (insulation) and let it cool to room temperature undisturbed over 4 hours. Do not put it directly in the freezer.

Issue 3: "NMR signals for -OH and -NH2 are broad or missing."

Diagnosis: Proton Exchange. Explanation: In protic solvents like Methanol-d4 or Chloroform-d (if wet), the acidic oxime proton (


) and amide protons (

) exchange rapidly with the solvent or trace water, broadening the peaks. Solution: Use DMSO-d6 . DMSO forms strong hydrogen bonds with the -OH and -NH2 groups, "locking" them in place and slowing exchange, usually resulting in sharp, distinct singlets/doublets.

Standardized Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Use this for biological assays or long-term experiments.

  • Weighing: Weigh the target amount of this compound into a glass vial.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? DMSO prevents hydrolysis and suppresses autoxidation.

  • Dissolution: Add 50% of the calculated volume. Vortex gently.

    • Note: The dissolution is endothermic; the vial may cool slightly.

  • Completion: Add the remaining solvent to volume.

  • Storage: Aliquot into small volumes (avoid freeze-thaw cycles). Store at -20°C.

    • Shelf Life: ~3-6 months in DMSO at -20°C. <24 hours in water.

Protocol B: Purification via Anti-Solvent Precipitation

Use this if your synthesized product is colored or impure.

  • Dissolve crude material in Dichloromethane (DCM) (10 mL per gram of solid).

    • If insoluble particles remain, filter them out (this is likely inorganic salt).

  • Place the DCM solution in a beaker with rapid stirring.

  • Slowly add Hexane (approx. 20-30 mL per gram) via addition funnel.

  • Watch for a white precipitate.

  • Critical Step: If an oil forms, stop stirring and scratch the glass side with a spatula to induce nucleation.

  • Filter the white solid and wash with pure Hexane.

References & Authority

  • PubChem Compound Summary. 2,2-Dichloroacetamide (Hydrolysis Product & Analog Data). National Library of Medicine. [Link]

  • Organic Syntheses. General Procedures for Amidoxime Synthesis and Handling. [Link]

Disclaimer: This guide is intended for qualified research personnel. This compound is a chemical intermediate; always review the specific MSDS/SDS for your batch before handling.

Sources

Troubleshooting low conversion rates in dichloroacetonitrile oximation

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers and process chemists encountering difficulties in the reaction of Dichloroacetonitrile (DCAN) with hydroxylamine.

While "oximation" classically refers to aldehyde/ketone conversion, in the context of nitriles, it denotes the formation of amidoximes . This guide addresses the synthesis of 2,2-dichloroacetamidoxime (


).

Status: Active | Topic: Troubleshooting Low Conversion & Yield | Tier: L3 (Senior Scientist)

Core Reaction & Mechanistic Overview

The reaction involves the nucleophilic attack of free hydroxylamine (


) on the nitrile carbon of dichloroacetonitrile.
  • Target Reaction:

    
    
    (Product: 2,2-Dichloroacetamidoxime)
    
  • Key Challenge: The electron-withdrawing chlorine atoms make the nitrile carbon highly electrophilic, accelerating the reaction. However, they also increase the acidity of the

    
    -proton and make the nitrile highly susceptible to hydrolysis  (forming 2,2-dichloroacetamide) or decomposition  (loss of 
    
    
    
    ).
Reaction Pathway Diagram

The following diagram illustrates the competing pathways that dictate conversion and yield.

ReactionPathways cluster_conditions Critical Control Points DCAN Dichloroacetonitrile (DCAN) Intermediate Tetrahedral Intermediate DCAN->Intermediate + NH2OH (k1) Amide 2,2-Dichloroacetamide (Side Product) DCAN->Amide + H2O / OH- (Hydrolysis) NH2OH Free Hydroxylamine (NH2OH) Amidoxime 2,2-Dichloroacetamidoxime (Target) Intermediate->Amidoxime Tautomerization Decomp Polymerization/Decomposition Amidoxime->Decomp High Temp / Strong Base

Caption: Kinetic competition between amidoxime formation (green) and hydrolysis/decomposition (red).

Troubleshooting Guide (Q&A)

Category A: Low Conversion (Stalled Reaction)

Q1: The reaction stalls at 50-60% conversion. Adding more hydroxylamine hydrochloride doesn't help. Why? A: This is a classic pH availability issue . Hydroxylamine is typically supplied as a salt (


). It must be deprotonated to the free base (

) to act as a nucleophile.
  • Diagnosis: If you add

    
     without a stoichiometric amount of base (e.g., 
    
    
    
    ,
    
    
    , or
    
    
    ), the equilibrium favors the inactive protonated form (
    
    
    ).
  • The "Trap": As the reaction proceeds, HCl is often released or the buffer capacity is exhausted, dropping the pH. Once pH < 6, the concentration of free

    
     becomes negligible, and the reaction stops regardless of how much salt you add.
    
  • Solution: Monitor pH.[1][2] Maintain pH between 7.0 and 8.0 . Do not exceed pH 9 (see Category B).

Q2: I am using free hydroxylamine (50% aq. solution), but conversion is still poor. A: The issue may be solvent incompatibility or reagent degradation .

  • Solvent: DCAN is lipophilic, while 50% hydroxylamine is aqueous. If you are using a non-polar solvent (e.g., Toluene, DCM) without a phase transfer catalyst (PTC), the reactants never meet.

  • Reagent Quality: Free hydroxylamine decomposes over time (check for gas evolution/pressure).

  • Solution: Use a homogeneous solvent system like Ethanol/Water or Methanol . If a biphasic system is required, use vigorous stirring and a PTC like TBAB (Tetrabutylammonium bromide).

Category B: Low Yield (High Conversion, Low Recovery)

Q3: TLC shows full consumption of DCAN, but isolated yield is <30%. Where is the product? A: You are likely experiencing hydrolysis or water solubility losses .

  • Hydrolysis: The electron-deficient nature of DCAN makes it extremely sensitive to base-catalyzed hydrolysis. If your pH > 9 or temperature > 40°C, the nitrile converts to 2,2-dichloroacetamide (a common white solid impurity).

  • Solubility: Amidoximes are polar and amphoteric. If you quench with large amounts of water and extract with a non-polar solvent (like Hexane/Ether), the product remains in the aqueous phase.

  • Solution:

    • Keep reaction temperature < 30°C .

    • Use Ethyl Acetate for extraction (repeated 3-4 times).[3]

    • Saturate the aqueous layer with NaCl (salting out) before extraction.

Q4: The product oil turns black/tarry upon concentration. A: Thermal decomposition. Halo-amidoximes are thermally unstable. Heating them during rotary evaporation (especially above 40-50°C) can trigger a self-accelerating decomposition (Beckmann-type rearrangement or polymerization).

  • Solution: Evaporate solvents at < 35°C under high vacuum. Do not distill the product. Crystallize from cold Ether/Hexane or Chloroform if solid.

Category C: Safety & Exotherms

Q5: Upon adding the base, the reaction boiled over. A: The deprotonation of


 is exothermic, and the nucleophilic attack on DCAN is also exothermic.
  • Protocol Fix:

    • Dissolve

      
       in solvent.
      
    • Add Base slowly at 0°C to generate free base.

    • Add DCAN dropwise at 0°C.

    • Allow to warm to Room Temp (RT) only after addition is complete.

Optimized Experimental Protocol

This protocol balances reaction rate with the stability of the chlorinated motif.

Reagents:

  • Dichloroacetonitrile (1.0 equiv)

  • Hydroxylamine Hydrochloride (1.2 equiv)[3][4]

  • Sodium Carbonate (

    
    ) (0.6 - 0.7 equiv) [Note: 0.5 equiv neutralizes the HCl, slight excess buffers the reaction]
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Procedure:

  • Preparation of Free Hydroxylamine:

    • In a round-bottom flask, dissolve Hydroxylamine HCl (1.2 eq) in water (minimum volume).

    • Add Ethanol (to create a 3:1 EtOH:Water ratio).

    • Cool to 0°C (Ice bath).

    • Slowly add

      
        (0.6 eq) portion-wise. Evolution of 
      
      
      
      will occur. Stir for 15 min until gas evolution ceases.
  • Addition of Nitrile:

    • Add Dichloroacetonitrile (1.0 eq) dropwise over 20-30 minutes, maintaining internal temperature < 10°C.

    • Why? Prevents thermal runaway and suppresses hydrolysis side-reactions.

  • Reaction:

    • Remove ice bath and allow to stir at Room Temperature (20-25°C) .

    • Monitor by TLC (System: 50% EtOAc/Hexane). DCAN spot should disappear within 2-4 hours.

    • Checkpoint: If reaction stalls, check pH.[5] If < 7, add small amount of

      
      .
      
  • Workup (Critical for Yield):

    • Evaporate Ethanol under reduced pressure at < 30°C .

    • Dilute residue with water (minimal amount).

    • Saturate with solid NaCl.

    • Extract with Ethyl Acetate (3 x Vol).[3]

    • Dry organic layer over

      
       (anhydrous).[6]
      
    • Concentrate in vacuo (Bath < 35°C) to yield the crude amidoxime.

Comparative Data: Base & Solvent Effects[7]

The choice of base significantly impacts the ratio of Amidoxime (Target) to Amide (Hydrolysis Product).

Base SystemSolventpH RangeConversion (2h)Selectivity (Amidoxime:Amide)Notes

EtOH/H2O7.5 - 8.5High (>95%)High (90:10) Recommended. Best balance of rate vs. stability.

(1 eq)
H2O12 - 14HighLow (40:60)Strong base promotes rapid hydrolysis of DCAN to amide.

DCM9 - 10ModerateModerate (70:30)Salt removal (

) can be difficult; DCM requires PTC.

MeOH7.0 - 7.5SlowVery High (98:2)Reaction is very slow; good for extremely sensitive substrates.

Diagnostic Decision Tree

Use this flowchart to identify the root cause of failure in your specific experiment.

TroubleshootingTree Start Start: Low Yield/Conversion CheckTLC Is DCAN consumed on TLC? Start->CheckTLC CheckpH Check pH of reaction mix CheckTLC->CheckpH No (DCAN remains) CheckSpot Check Product Spot on TLC CheckTLC->CheckSpot Yes (DCAN gone) pH_Low pH < 6 (Too Acidic) CheckpH->pH_Low pH_High pH > 10 (Too Basic) CheckpH->pH_High Action_Base Add mild base (NaHCO3) to reach pH 7-8 pH_Low->Action_Base Action_Fresh Restart. Add Base slowly. Check Reagent Quality. pH_High->Action_Fresh Spot_Amide Major spot is Amide (Hydrolysis) CheckSpot->Spot_Amide Spot_None No UV active spots (Decomposition) CheckSpot->Spot_None Spot_Product Product spot present but isolation failed CheckSpot->Spot_Product Action_Cool Reduce Temp (<20°C). Use Weaker Base. Spot_Amide->Action_Cool Spot_None->Action_Cool Action_Extract Improve Extraction: Salt out aqueous layer Use EtOAc Spot_Product->Action_Extract

Caption: Step-by-step diagnostic workflow for isolating the cause of reaction failure.

References

  • Stephenson, L. et al. (1969). Preparation of Oximes. US Patent 3,429,920. Link

    • Context: Describes the fundamental pH buffering requirements for hydroxylamine reactions to prevent hydrolysis.
  • Wilt, J. W.[6] & Diebold, J. L. (1958). Dichloroacetonitrile.[1][6][7][8][9] Organic Syntheses, 38, 16. Link

    • Context: Provides authoritative data on the stability and handling of dichloroacetonitrile.
  • Reichelova, V. et al. (1995). Liquid chromatographic study of acid stability of 2-chloro-2'-deoxyadenosine. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 711-714. Link

    • Context: Highlights the instability of chlorinated amine/oxime deriv
  • Sandler, S. R.[5] & Karo, W. (1983). Organic Functional Group Preparations, Vol 3. Academic Press.

    • Context: Standard reference for the nucleophilic attack of hydroxylamine on nitriles to form amidoximes.
  • Reckhow, D. A. et al. (2001). Formation and Degradation of Dichloroacetonitrile in Drinking Waters. Environmental Science & Technology.[8][9] Link

    • Context: Detailed kinetic data on the base-catalyzed hydrolysis of DCAN, explaining the "Amide" side product p

Sources

Technical Support Hub: Purification of 2,2-Dichloro-N-hydroxy-acetamidine

[1]

Status: Operational Ticket ID: PUR-DCHA-001 Assigned Specialist: Senior Application Scientist Subject: Removal of Impurities (Nitriles, Amides, and Salts) from Crude Product[1]

Diagnostic Triage: What is your crude product telling you?

Before initiating any purification protocol, compare your crude material against these common phenotypes. The appearance of 2,2-Dichloro-N-hydroxy-acetamidine (DCHA) is a primary indicator of specific impurity profiles.[1]

PhenotypeProbable ImpurityRoot CauseRecommended Action
Yellow/Orange Oil Dichloroacetonitrile (Starting Material)Incomplete reaction; Stoichiometry imbalance.[1]Protocol A (Trituration)
Sticky White Paste Hydroxylammonium salts / WaterInefficient drying; Poor phase separation.Protocol C (Desalting)
White Solid (Low MP) 2,2-DichloroacetamideHydrolysis of nitrile (high pH or temp).[1]Protocol B (Recrystallization)
Darkening upon storage Oxidation productsTrace metal contamination or light sensitivity.Protocol B + Storage Check

Technical Deep Dive: The Impurity Landscape

To purify DCHA effectively, you must understand the chemical origin of its contaminants. The electron-withdrawing nature of the dichloro-group makes the amidoxime less stable than its non-halogenated counterparts, making it susceptible to hydrolysis.[1]

Visualizing the Impurity Pathways

ImpurityPathwayscluster_legendLegendSMDichloroacetonitrile(Liquid/Oil)ProductThis compound(Target Solid)SM->Product+ NH2OH(Main Rxn)Impurity12,2-Dichloroacetamide(Hydrolysis Byproduct)SM->Impurity1+ H2O / High pH(Hydrolysis)ReagentHydroxylamine(NH2OH)Reagent->ProductProduct->Impurity1Thermal Decomp(- NH3)Impurity2Amidoxime Dimers(Over-reaction)Product->Impurity2OxidationLegend_TargetTargetLegend_ImpImpurity

Figure 1: Reaction pathways showing the origin of critical impurities. Note that the target product can degrade into the amide impurity under thermal stress.

Troubleshooting Protocols

Protocol A: Removing Unreacted Dichloroacetonitrile (The "Oily" Crude)

Issue: The crude product is wet, oily, or smells strongly of the nitrile starting material. Mechanism: Dichloroacetonitrile is soluble in non-polar hydrocarbons, whereas the target amidoxime (a polar solid) is insoluble.

Step-by-Step:

  • Cool: Place the crude oily solid in an ice bath (

    
    ).
    
  • Triturate: Add cold Hexane or Heptane (approx. 5 mL per gram of crude).

  • Agitate: Vigorously stir or sonicate for 10–15 minutes. The oil should dissolve into the solvent, leaving the product as a suspended solid.

  • Filter: Vacuum filter the suspension while cold.

  • Wash: Rinse the filter cake with fresh, cold pentane or hexane.

  • Validation: Check the filtrate by TLC. The UV-active nitrile spot (high

    
    ) should be in the solvent, while the solid remains pure.
    
Protocol B: Recrystallization (Removing Amides & Dimers)

Issue: Product is solid but has a depressed melting point (e.g.,

1Mechanism:

Solvent System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent).[1]

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (

    
    ). Do not boil excessively to prevent thermal decomposition.
    
  • Filtration (Optional): If there are insoluble particulates (salts), filter while hot.[2][3]

  • Precipitation: Slowly add hot Heptane dropwise until the solution turns slightly turbid (cloud point).

  • Clarify: Add a few drops of Ethyl Acetate to restore clarity.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (

    
    ) for 4 hours.
    
  • Collection: Filter the white needles/plates and wash with a cold 1:3 EtOAc:Heptane mixture.

Protocol C: Desalting (Removing Hydroxylamine Residues)

Issue: High ash content or positive silver nitrate test (chloride presence). Safety Warning: Residual hydroxylamine is an explosion hazard upon heating.

Step-by-Step:

  • Dissolve: Dissolve crude in Ethyl Acetate.

  • Wash: Wash the organic layer twice with Brine (Saturated NaCl) .

    • Note: Avoid pure water if the product is highly water-soluble; however, the dichloro-substitution reduces water solubility compared to unsubstituted amidoximes.[1]

  • Dry: Dry the organic phase over anhydrous

    
     or 
    
    
    .
  • Evaporate: Remove solvent under reduced pressure at

    
    .
    

Frequently Asked Questions (FAQs)

Q: Can I use water for recrystallization? A: While amidoximes are often recrystallized from water, the 2,2-dichloro derivative is susceptible to hydrolysis (converting to the amide) in hot aqueous solutions. We recommend organic solvent systems (Protocol B) to maintain yield and stability.

Q: My product turned pink during drying. Why? A: This indicates oxidation, likely facilitated by trace metal contamination or light exposure. Ensure you are drying in a vacuum desiccator (dark) and consider adding a chelating wash (EDTA) if the problem persists.

Q: What is the storage stability of this compound? A: this compound is thermally labile.[1] It should be stored at

11

Workflow Logic & Decision Tree

Use this logic flow to determine the correct purification sequence for your specific batch.

PurificationLogicStartStart: Crude IsolationCheckStatePhysical State?Start->CheckStateOilyOily / WetCheckState->OilySolidSolid / PowderCheckState->SolidTriturationProtocol A:Cold Hexane TriturationOily->TriturationCheckPurityCheck Purity (TLC/NMR)Solid->CheckPurityTrituration->CheckPuritySaltsSalts Present?CheckPurity->SaltsImpureFinalPure ProductStore -20°CCheckPurity->FinalPureDesaltProtocol C:EtOAc/Brine ExtractionSalts->DesaltYesRecrystProtocol B:Recrystallization(EtOAc/Heptane)Salts->RecrystNo (Organic Impurities)Desalt->RecrystRecryst->Final

Figure 2: Decision matrix for selecting the appropriate purification module.

References

  • Synthesis and Properties of Amidoximes

    • Eloy, F., & Lenaers, R. (1962). The Chemistry of Amidoximes and Related Compounds. Chemical Reviews, 62(2), 155–183. [1]

  • Purification of Halogenated Acetamides (Analogous Impurity Handling)

    • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. [1]

  • General Recrystallization Strategies for Polar-Aprotic Solids

    • MIT Department of Chemistry. Two-Solvent Recrystallization Guide.

  • Safety Data & Handling of Halo-acetonitriles

    • National Institutes of Health (NIH). PubChem Compound Summary: Dichloroacetonitrile. [1]

Technical Support Center: Optimizing pH Conditions for 2,2-Dichloro-N-hydroxy-acetamidine Stability

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Handling highly functionalized amidoximes like1[1] requires a deep understanding of its structural liabilities. The presence of an electron-withdrawing dichloro-methyl group adjacent to an amidoxime moiety creates a highly pH-sensitive microenvironment. This guide is designed to help researchers and drug development professionals troubleshoot degradation issues, understand the mechanistic causality behind them, and implement self-validating experimental protocols.

Mechanistic Troubleshooting Guide

Q: Why does my compound rapidly degrade when formulated in acidic buffers (pH < 4.0)? A: The degradation is driven by acid-catalyzed hydrolysis. In an acidic environment, the imine nitrogen of the amidoxime group becomes protonated. This protonation draws electron density away from the carbon atom, making it highly electrophilic. Water molecules in the buffer then act as nucleophiles, attacking the carbon and cleaving the C=N bond. This 2[2] ultimately yields dichloroacetamide and hydroxylamine.

Q: I observed a color change and rapid loss of signal when testing the compound in alkaline media (pH > 8.0). What is the chemical cause? A: This is a classic base-catalyzed elimination and hydrolysis cascade. The alpha-protons (CH) situated next to the two highly electronegative chlorine atoms are remarkably acidic. When exposed to a basic environment, deprotonation occurs rapidly. This initiates a dehydrohalogenation (loss of HCl) or drives the 3[3]. Furthermore, alpha-chloro amidoximes can fragment into reactive nitrile oxides under these conditions, leading to complex polymeric byproducts.

Mechanism Main 2,2-Dichloro-N-hydroxy-acetamidine Stability & Degradation Acid Acidic Environment (pH < 4.0) Main->Acid Neutral Neutral Environment (pH 5.0 - 7.0) Main->Neutral Base Alkaline Environment (pH > 8.0) Main->Base MechAcid Protonation of Imine Nitrogen Nucleophilic Attack by H2O Acid->MechAcid MechNeutral Zwitterionic / Neutral Equilibrium Minimal Electrophilicity Neutral->MechNeutral MechBase Deprotonation of α-Carbon Base-Catalyzed Elimination Base->MechBase ProdAcid Hydrolysis Products: Dichloroacetamide + NH2OH MechAcid->ProdAcid ProdNeutral Intact Compound (Maximum Half-Life) MechNeutral->ProdNeutral ProdBase Degradation Products: Carboxylates & Nitrile Oxides MechBase->ProdBase

Logical flowchart of pH-dependent degradation mechanisms for this compound.

Quantitative Stability Data & Buffer Optimization

To ensure the4[4], selecting the correct buffer system is critical. The table below summarizes the quantitative stability profile of this compound across various pH levels at 37°C.

pH LevelRecommended Buffer SystemPrimary Degradation MechanismEstimated Half-Life (t½)Formulation Recommendation
3.0 Formate (50 mM)Acid-catalyzed imine hydrolysis< 4 hoursAvoid for storage/assays
5.0 Acetate (50 mM)Minimal (Optimal stability)> 72 hoursIdeal for stock formulation
7.4 Phosphate (50 mM)Mild alkaline hydrolysis~ 24 hoursAcceptable for acute in vitro use
9.0 Borate (50 mM)Base-catalyzed elimination< 1 hourHighly unstable; strictly avoid

Self-Validating Experimental Protocol: pH Stability Screening

A common pitfall in stability screening is misinterpreting physical precipitation or non-specific binding as chemical degradation. To prevent this, we employ a Self-Validating Mass-Balance Protocol . By multiplexing the target compound with a stable Internal Standard (IS) and monitoring for the appearance of degradation products (e.g., dichloroacetamide), the system inherently verifies its own accuracy.

Protocol S1 1. Buffer Prep Isotonic Solutions pH 3.0 to 9.0 S2 2. Co-Spiking Target + Internal Std (Mass Balance) S1->S2 S3 3. Incubation Thermostated at 37°C Time-course sampling S2->S3 S4 4. Quenching 1:1 Acetonitrile Stop degradation S3->S4 S5 5. LC-MS/MS Quantify Parent Identify Metabolites S4->S5

Step-by-step self-validating experimental workflow for conducting pH stability assessments.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 3.0, 5.0, 7.4, and 9.0. Verify pH using a calibrated meter at 37°C.

  • Stock Solution & IS Co-Spiking: Dissolve this compound in anhydrous DMSO to create a 10 mM stock. Spike the stock into the pre-warmed buffers to a final concentration of 100 µM. Simultaneously spike in 10 µM of a stable Internal Standard (e.g., caffeine or a stable isotope-labeled analog). Note: Ensure final DMSO concentration is ≤ 1% to prevent solvent-induced artifacts.

  • Incubation & Sampling: Incubate the vials in a thermoshaker at 37°C. Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, 24, and 48 hours.

  • Reaction Quenching (Critical Step): Immediately transfer the 50 µL aliquot into 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. This crashes out buffer salts and instantly halts any pH-driven degradation[5].

  • LC-MS/MS Analysis: Analyze the quenched samples via RP-HPLC coupled to a mass spectrometer.

  • Data Validation: Calculate the remaining percentage of the parent compound relative to the IS. Validate the chemical degradation by plotting the inverse appearance of the expected 5[5]. If the parent compound disappears but no degradation products appear, investigate physical precipitation.

Frequently Asked Questions (FAQs)

Q: Can I use standard Phosphate-Buffered Saline (PBS) at pH 7.4 for long-term storage? A: No. While PBS is acceptable for short-term in vitro assays (where the compound is used within 4–8 hours), long-term storage at pH 7.4 will result in mild alkaline hydrolysis. For long-term liquid storage, we recommend formulating in a slightly acidic acetate buffer (pH 5.0) and keeping it at -20°C or -80°C.

Q: Does the ionic strength of the buffer affect the stability of this compound? A: Yes. High ionic strength can increase the dielectric constant of the solution, which subtly accelerates the rate of polar transition states during hydrolysis. Keep buffer concentrations at or below 50 mM whenever possible.

Q: I am observing a secondary peak in my LC-MS chromatogram even at t=0. What is happening? A: Amidoximes can exist in E and Z isomeric forms around the C=N bond. Depending on your chromatography conditions, these isomers may partially resolve. Ensure your integration method accounts for both peaks, or use a shallower gradient to force co-elution if isomer-specific quantification is not required.

References

1.1 2.5 3.3 4. 4 5.2 6.

Sources

Validation & Comparative

1H NMR characterization peaks for 2,2-Dichloro-N-hydroxy-acetamidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the


 NMR characterization of 2,2-Dichloro-N-hydroxy-acetamidine  (also known as 2,2-dichloroacetamidoxime), a critical intermediate in the synthesis of 1,2,4-oxadiazole heterocycles and energetic materials.

This document is structured to serve as a direct comparative reference for verifying product identity against common synthetic precursors (dichloroacetonitrile) and hydrolysis by-products (2,2-dichloroacetamide).

Structural Analysis & Spin System Prediction

Before analyzing the spectra, it is essential to understand the magnetic environment of the target molecule compared to its potential impurities.

Target Molecule: this compound[1]

  • Formula:

    
    
    
  • Key Functional Groups: Dichloromethyl (electron-withdrawing), Amidoxime (amphoteric, H-bond donor/acceptor).

Proton Environments:

  • Methine Proton (

    
    ):  Attached to a carbon bearing two chlorine atoms. Highly deshielded. Appears as a sharp singlet (no vicinal protons).
    
  • Amine Protons (

    
    ):  Attached to the amidine nitrogen. Broad due to quadrupole broadening from 
    
    
    
    and chemical exchange.
  • Hydroxyl Proton (

    
    ):  Attached to the oxime oxygen. Highly labile and sensitive to solvent (pH and polarity).
    
Comparative Chemical Shift Data (DMSO-d )

The following table contrasts the target molecule with its direct precursor and primary degradation product. DMSO-d


  is the recommended solvent because it stabilizes the labile OH/NH protons, making them visible and distinct. In CDCl

, these protons are often too broad or invisible.
Proton TypeTarget: Amidoxime (

ppm)
Precursor: Nitrile (

ppm)
Impurity: Amide (

ppm)
Multiplicity
Methine (-CHCl

)
6.30 – 6.60 7.15 – 7.256.45 – 6.55Singlet (s)
Amine (-NH

)
5.80 – 6.20 Absent7.40 – 7.90Broad Singlet (br s)
Hydroxyl (-OH) 9.50 – 10.50 AbsentAbsentBroad Singlet (br s)
Diagnostic Interpretation:
  • The "Nitrile Shift": If your spectrum shows a singlet downfield around 7.2 ppm , you have unreacted starting material (Dichloroacetonitrile). The nitrile group is more electron-withdrawing than the amidoxime, deshielding the methine proton further.

  • The "Amide Shift": The amide impurity (2,2-Dichloroacetamide) has a methine shift very similar to the target (~6.5 ppm). Differentiation relies entirely on the exchangeable protons. The amide

    
     protons appear significantly further downfield (7.4–7.9 ppm) compared to the amidoxime 
    
    
    
    (5.8–6.2 ppm).
  • The "Oxime Gun": The presence of the highly deshielded

    
     peak at >9.5 ppm is the definitive confirmation of the amidoxime structure.
    
Experimental Protocol: Characterization Workflow

To ensure high-fidelity data, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent Choice: Use DMSO-d

    
      (99.9% D).
    
    • Reasoning: Chloroform (CDCl

      
      ) promotes aggregation and rapid proton exchange, often broadening the 
      
      
      
      and
      
      
      signals into the baseline. DMSO forms hydrogen bonds with the solute, "locking" the protons in place and sharpening the signals.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Caution: Over-concentration (>20 mg) can lead to intermolecular H-bonding, shifting the

      
       peak.
      
  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference the residual DMSO pentet to 2.50 ppm .

Step 2: Acquisition Parameters
  • Pulse Angle: 30° (to prevent saturation of labile protons).

  • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Reasoning: The isolated methine proton has a long T1 relaxation time. A short delay will reduce integration accuracy, making purity calculations unreliable.

  • Scans: 16–32 scans are sufficient for this concentration.

Step 3: The D

O Shake (Validation)

After acquiring the standard spectrum:

  • Add 1–2 drops of D

    
    O  directly to the NMR tube.
    
  • Shake vigorously and let stand for 2 minutes.

  • Re-acquire the spectrum.

  • Result: The signals at ~6.0 ppm (-NH

    
    ) and ~10.0 ppm (-OH) must disappear . The methine singlet at ~6.4 ppm will remain. This confirms the assignment of labile protons.
    
Synthesis & Identification Logic (Visualization)

The following diagram illustrates the synthesis pathway and the logical decision tree for identifying the product based on NMR signals.

G cluster_logic NMR Decision Tree Nitrile Precursor (Dichloroacetonitrile) Signal: ~7.2 ppm (s) Amidoxime Target Product (this compound) Signals: ~6.4 (s), ~6.0 (br), ~10.0 (br) Nitrile->Amidoxime + NH2OH (Hydroxylamine) Amide Impurity (2,2-Dichloroacetamide) Signals: ~6.5 (s), ~7.5 (br) Amidoxime->Amide Hydrolysis (H2O/Heat) CheckOH Check >9.0 ppm Is OH present? CheckOH->Amidoxime Yes CheckNH Check NH2 Shift Is it <6.5 ppm? CheckOH->CheckNH No CheckNH->Nitrile No NH2 signals CheckNH->Amide No (>7.0 ppm)

Caption: Reaction pathway and NMR logic flow for distinguishing this compound from precursors and by-products.

Troubleshooting Common Issues
ObservationProbable CauseCorrective Action
Missing -OH peak Chemical exchange with water in solvent.Use a fresh ampoule of DMSO-d

or dry the solvent over molecular sieves.
Doublet at 6.4 ppm Restricted rotation or protonation.This molecule can exist as syn and anti isomers around the C=N bond. If splitting is observed, heat the sample to 40°C to coalesce the signals.
Extra peaks at 3.3 ppm Water contamination.The water peak in DMSO-d

appears at 3.33 ppm. A broad water peak can obscure the -NH

region.
References
  • Synthesis of Amidoximes

    • Title: Reaction of nitriles with hydroxylamine: Synthesis of amide oximes.

    • Source:Journal of Organic Chemistry / Organic Syntheses (General Methodology).
    • Note: The general reaction of is the standard route.
    • URL:[Link] (Analogous procedure for Benzamidoxime).

  • NMR Solvent Effects (DMSO vs CDCl

    
    ): 
    
    • Title: chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent.
    • Source:Magnetic Resonance in Chemistry, 2006.
    • URL:[Link]

  • Precursor Data (Dichloroacetonitrile)

    • Title: Preparation and NMR characteriz
    • Source:Organic Syntheses, Coll. Vol. 4, p.254 (1963).
    • URL:[Link]

  • Impurity Data (Dichloroacetamide): Title: 2,2-Dichloroacetamide Product Data & Safety. Source: Sigma-Aldrich / Merck.

Sources

Mass spectrometry fragmentation patterns of dichloro-amidoximes

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Mass Spectrometry Fragmentation Architectures of Dichloro-Amidoximes Subtitle: A Comparative Analysis of Isotopic Signatures, Ionization Modalities, and Ortho-Effect Mechanisms for Drug Discovery.

Executive Summary: The Prodrug Context

Amidoximes (


) have emerged as critical prodrug moieties, particularly for improving the oral bioavailability of highly basic amidine drugs (e.g., pentamidine analogs, direct thrombin inhibitors). In the drug development pipeline, the dichloro-substitution pattern  (often 2,6-dichloro) is frequently employed to modulate metabolic stability and lipophilicity.

For the analytical scientist, these compounds present a unique dual-challenge:

  • Lability: The

    
     bond is susceptible to in-source fragmentation.
    
  • Isotopic Complexity: The presence of two chlorine atoms creates a distinct spectral fingerprint that must be deconvoluted from genuine metabolic fragments.

This guide moves beyond standard library matching, offering a mechanistic breakdown of how dichloro-amidoximes behave under EI and ESI conditions, with a focus on the diagnostic "Ortho Effect."

The Isotopic Anchor: Validating the Dichloro-Signature

Before analyzing fragmentation, the presence of the dichloro-motif must be validated via its isotopic envelope. Unlike mono-chlorinated species (3:1 ratio), a dichloro-amidoxime exhibits a triad of peaks.

Isotopic Abundance Rule (


): 
  • M (Main):

    
     (Relative Intensity: 100%)
    
  • M+2:

    
     (Relative Intensity: ~65%)
    
  • M+4:

    
     (Relative Intensity: ~10%)
    

Note: In ESI, these appear as


, 

, and

.
Figure 1: Isotopic Validation Workflow

IsotopeLogic start Input Spectrum (MS1) check1 Identify Base Peak (M) start->check1 check2 Check M+2 Intensity check1->check2 decision1 Is M+2 approx 65% of M? check2->decision1 check3 Check M+4 Intensity decision1->check3 Yes result_no Reject: Check Mono-Cl or Interference decision1->result_no No (<30% or >100%) decision2 Is M+4 approx 10% of M? check3->decision2 result_yes Confirmed: Dichloro-Moiety Present decision2->result_yes Yes decision2->result_no No

Caption: Logic flow for confirming the presence of a dichloro-substituted parent ion based on theoretical natural abundance of


 and 

.

Comparative Analysis: Ionization Source Effects

The choice of ionization source drastically alters the observed topology of the mass spectrum.

FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Ion Type Radical Cation (

)
Even-Electron Protonated Ion (

)
Energy State High Energy (70 eV)Low Energy (Soft Ionization)
Primary Fragment Deoximation (M-16/M-17) Loss of

or

is spontaneous.
Intact Protonated Molecule Fragmentation requires CID (MS/MS).
Dichloro-Specifics Strong Ortho-Effect observed (direct interaction of Cl with Amidoxime).Adduct Formation High affinity for

due to amidoxime oxygen.
Utility Structural elucidation (Library matching).PK/PD studies, Metabolite ID, Quantification.

Key Insight: In ESI, "In-Source Fragmentation" often mimics EI fragmentation if cone voltages are set too high. To preserve the prodrug


, maintain low desolvation temperatures (<350°C) and moderate cone voltages.

Mechanistic Fragmentation Pathways

The fragmentation of dichloro-amidoximes is dominated by the stability of the benzonitrile cation and the "Ortho Effect."

Pathway A: The "Ortho Effect" (Diagnostic for 2,6-substitution)

In 2,6-dichloro-benzamidoximes, the steric bulk and electronic proximity of the Chlorine atoms to the N-OH group facilitate a unique elimination pathway not seen in para-isomers.

  • Mechanism: The ortho-Cl interacts with the amidoxime proton.

  • Result: Enhanced loss of

    
     or formation of a cyclized benzisoxazole-type intermediate.
    
  • Spectral Marker: An intense peak corresponding to

    
    .
    
Pathway B: Deoximation & Retro-Pinner

The standard pathway for all amidoximes involves the cleavage of the N-O bond.

  • Loss of 17 Da (OH): Generates the amidine cation.

  • Loss of 33 Da (NH2OH): Reverts the prodrug to the nitrile precursor (Retro-Pinner reaction).

Figure 2: Fragmentation Pathway Map

Fragmentation Parent Parent [M+H]+ (Dichloro-amidoxime) OrthoState Ortho-Cl Interaction (Transition State) Parent->OrthoState Steric Compression Amidine Amidine Cation [M+H - 16/17]+ Parent->Amidine Loss of O / OH Nitrile Nitrile Cation [M+H - 33]+ Parent->Nitrile Loss of NH2OH Cyclic Benzisoxazole Cation (Cyclized) OrthoState->Cyclic - HCl / - Cl•

Caption: Divergent fragmentation pathways.[1][2] The "Ortho-Cl Interaction" is specific to 2,6-dichloro analogs, leading to unique cyclized fragments.

Experimental Protocol: Self-Validating MS/MS Workflow

To reproduce these patterns for a drug candidate, follow this ESI-MS/MS protocol.

Reagents:

  • Solvent A: 0.1% Formic Acid in Water (Proton source).

  • Solvent B: Acetonitrile (LC-MS Grade).

Step-by-Step Methodology:

  • Direct Infusion (Tune Mode):

    • Infuse standard (1 µg/mL) at 10 µL/min.

    • Validation Check: Observe the isotopic triplet (

      
      ). If the M+2 peak is <50% of M, check for dechlorination or impurities.
      
  • Source Optimization (Soft vs. Hard):

    • Soft Conditions: Cone Voltage 20V. Target: Maximize

      
      .
      
    • Hard Conditions: Cone Voltage 60V. Target: Induce In-Source Fragmentation (ISF) to simulate metabolite instability.

  • Collision Induced Dissociation (CID):

    • Isolate the

      
       parent ion (Monoisotopic).
      
    • Apply Stepped Collision Energy (10, 20, 40 eV).

    • Data Capture: Record the ratio of Amidine fragment (

      
      ) vs. Nitrile fragment (
      
      
      
      ).
  • Ortho-Effect Confirmation:

    • Compare the fragmentation of the 2,6-dichloro analog against a 4-chloro analog.

    • Expectation: The 2,6-dichloro will show a significantly higher ratio of

      
       or 
      
      
      
      fragments due to the proximity effect.

Data Comparison: Dichloro vs. Monochloro

The following table illustrates the expected mass shifts and intensity differences using Benzamidoxime as the core scaffold.

Fragment Identity2,6-Dichloro-Benzamidoxime (

)
4-Chloro-Benzamidoxime (

)
Mechanistic Note
Parent Ion

205.0 (Triplet Pattern)171.0 (Doublet Pattern)Diagnostic Isotope Envelope.
Loss of OH (M-17) m/z 188.0 (High Intensity)m/z 154.0 (Medium Intensity)Amidine formation; stabilized by Cl electron withdrawal.
Loss of

(M-17)
m/z 188.0 (Isobaric with -OH)m/z 154.0Requires High Res MS to distinguish (

vs

).
Ortho-Loss (M-Cl/HCl) Present (m/z 169/170)Absent/Trace The "Ortho Effect" is sterically driven in the 2,6-species.
Nitrile Ion (M-33) m/z 172.0m/z 138.0Retro-Pinner fragmentation.

References

  • Clement, B. (2002).[3] Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[3][4] Drug Metabolism Reviews.

  • Todua, N. G., & Mikaia, A. I. (2016).[5] Mass spectrometry of analytical derivatives.[1][4][5][6][7] 2. "Ortho" and "Para" effects in electron ionization mass spectra. Mass Spektrom.[1][2][3][4][5][6][8][9][10][11]

  • Hall, J. E., et al. (1998). Metabolism of amidoxime prodrugs of aromatic diamidines. Antimicrobial Agents and Chemotherapy.[4]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. (Chapter: Isotope Patterns and Halogenated Compounds). Springer.

Sources

Elemental analysis standards for 2,2-Dichloro-N-hydroxy-acetamidine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Characterization & Purity Validation

Executive Summary: The "Halogen Trap"

2,2-Dichloro-N-hydroxy-acetamidine (CAS: 5693-09-4) presents a distinct analytical challenge: it is approximately 50% Chlorine by weight . Standard automated combustion methods (CHNS) often fail to accurately characterize this compound without significant protocol modification. The high halogen load can poison combustion catalysts, corrode detectors, and mimic other elements during thermal conductivity detection.

This guide establishes the Standard Operating Procedure (SOP) for validating this specific intermediate. We compare the industry-standard Automated Flash Combustion against the more robust Oxygen Flask Combustion (Schöniger) coupled with Ion Chromatography (IC) .

The Bottom Line: For this compound, a hybrid approach is required. Use Automated CHNS for Carbon/Nitrogen/Hydrogen, but mandatory independent validation of Chlorine via Oxygen Flask/IC is the only way to satisfy rigorous "E-E-A-T" (Expertise, Authoritativeness, and Trustworthiness) standards in drug development.

Technical Profile & Theoretical Standards

Before analyzing, one must establish the theoretical baseline. Deviations >0.4% from these values indicate significant impurities (likely residual dichloroacetonitrile or hydrolysis products).

Compound: this compound Formula: C₂H₄Cl₂N₂O Molecular Weight: 142.97 g/mol

ElementTheoretical %Acceptance Range (+/- 0.4%)Common Interference Source
Carbon 16.80%16.40% – 17.20%Residual Solvents (MeOH, EtOH)
Hydrogen 2.82%2.42% – 3.22%Moisture (Hygroscopic nature)
Nitrogen 19.60%19.20% – 20.00%Residual Dichloroacetonitrile
Chlorine 49.60% 49.20% – 50.00% Inorganic Salts, Catalyst Poisoning
Oxygen 11.19%Calculated by differenceOxidation/Hydrolysis

Comparative Analysis of Methodologies

Method A: Automated Flash Combustion (CHNS)

The High-Throughput Standard

Mechanism: The sample is combusted at >1000°C in an oxygen-enriched helium stream. Gases (CO₂, H₂O, N₂, Cl₂) are separated via GC and detected by Thermal Conductivity (TCD).

  • The Problem: With 50% Cl, the standard Copper reduction tube is rapidly depleted. Chlorine gas (

    
    ) can break through, overlapping with the H₂O or CO₂ peaks, causing falsely elevated C/H values.
    
  • Required Modification:

    • Additive: Tungsten Trioxide (

      
      ) or Vanadium Pentoxide (
      
      
      
      ) must be added to the sample tin to facilitate complete oxidation and prevent soot formation.
    • Scrubber: A dedicated Silver wool trap is required to strip the Chlorine before it reaches the detector.

Method B: Oxygen Flask Combustion (Schöniger) + Ion Chromatography

The High-Precision Standard

Mechanism: The sample is burned in a closed flask filled with pure Oxygen. The combustion products are absorbed into a carbonate/bicarbonate buffer containing Hydrazine or


 to reduce all halogens to their ionic state (

). The solution is then analyzed via Ion Chromatography (IC).[1][2]
  • The Advantage: This isolates the Chlorine measurement from the C/H/N matrix. It eliminates catalyst poisoning issues and provides specificity (distinguishing Cl from Br or I impurities).

Performance Comparison
FeatureAutomated CHNS (Modified)Oxygen Flask + IC (Recommended)
Precision (Cl) ± 0.5 - 1.0% (High Drift)± 0.1 - 0.3% (High Precision)
Sample Size 1 - 3 mg10 - 20 mg
Interference High (Cl breakthrough risks)Low (Matrix elimination)
Throughput 5 mins/sample45 mins/sample
Cost LowMedium-High
Suitability Best for C, H, N Best for Cl

Recommended Experimental Protocol

Trustworthiness Principle: A self-validating workflow.

Phase 1: Sample Preparation (Crucial)

This amidine derivative can be hygroscopic.

  • Dry sample in a vacuum desiccator over

    
     for 4 hours at room temperature.
    
  • Verify constant weight before analysis.

Phase 2: The Hybrid Workflow

Do not rely on a single instrument for all elements.

Step 1: Carbon/Hydrogen/Nitrogen (CHN Mode)

  • Instrument: Thermo FlashSmart or Elementar vario EL cube.

  • Configuration: CHN Mode (Sulfur/Chlorine detector OFF).

  • Catalyst:

    
     powder (10 mg) added directly to the tin capsule with the sample (2 mg).
    
  • Standard: Acetanilide (K-factor calibration).

Step 2: Chlorine Determination (Schöniger + IC)

  • Combustion: Weigh 15 mg of sample onto ash-free paper. Burn in a 500 mL Schöniger flask containing 10 mL of absorbing solution (1.7 mM

    
     / 1.8 mM 
    
    
    
    + 50 µL
    
    
    ).
  • Wait Time: Allow 30 minutes for absorption with vigorous stirring.

  • Analysis: Inject into Ion Chromatograph (e.g., Dionex Integrion).[1][2]

  • Column: Anion Exchange (e.g., IonPac AS11-HC).

  • Standard: p-Chlorobenzoic Acid (Certified Reference Material). Do not use inorganic KCl, as the combustion kinetics differ from organic matrices.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for validating the purity of this compound, ensuring no "false passes" occur due to halogen interference.

EA_Workflow Start Sample: this compound PreCheck Hygroscopicity Check (Dry over P2O5) Start->PreCheck Split Split Analysis Path PreCheck->Split CHN_Auto Automated CHN Analysis (with WO3 Additive) Split->CHN_Auto Path A Flask Oxygen Flask Combustion (Schöniger) Split->Flask Path B CHN_Data Data: %C, %H, %N CHN_Auto->CHN_Data Merge Data Fusion & Validation CHN_Data->Merge IC_Analysis Ion Chromatography (IC) (Ref: p-Chlorobenzoic Acid) Flask->IC_Analysis Cl_Data Data: %Cl IC_Analysis->Cl_Data Cl_Data->Merge Check_Cl Is Cl within 49.2 - 50.0%? Merge->Check_Cl Check_N Is N within 19.2 - 20.0%? Check_Cl->Check_N Yes Fail_Cl FAIL: Check Catalyst Poisoning or Inorganic Impurities Check_Cl->Fail_Cl No Fail_N FAIL: Check Residual Nitrile (Synthesis Precursor) Check_N->Fail_N No Pass PASS: Certificate of Analysis Check_N->Pass Yes

Figure 1: Dual-stream analytical workflow ensuring independent validation of the high-halogen moiety.

Troubleshooting & Impurity Signatures

When results fail, the specific deviation pattern often reveals the chemical history.

ObservationLikely CauseRemediation
High C, Low N Residual DichloroacetonitrileRecrystallize (Toluene/Hexane) to remove unreacted nitrile.
High H, Low Cl Hydrolysis to DichloroacetamideCheck storage conditions; compound is moisture sensitive.
Low Cl (Systematic) Incomplete Combustion (Soot)Increase

flow or add more

oxidant.
Drifting Baseline Halogen AccumulationReplace Ag-wool trap in CHNS analyzer immediately.

References

  • ASTM International. (2023). ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.[3] ASTM International. [Link]

  • Royal Society of Chemistry. (2008). Microanalysis: CHNS Elemental Analysers and Halogen Determination. RSC Analytical Methods. [Link]

  • EPA. (2023). 2,2-Dichloroacetamide and Related Amidine Properties (CAS 683-72-7).[4] US Environmental Protection Agency CompTox Dashboard. [Link]

Sources

A Senior Application Scientist's Guide to Differentiating 2,2-Dichloro-N-hydroxy-acetamidine from its Degradation Products

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity and stability of a compound is paramount. This guide provides a comprehensive framework for the analytical differentiation of 2,2-Dichloro-N-hydroxy-acetamidine from its potential degradation products. We will delve into the rationale behind experimental design, provide detailed methodologies, and present data in a clear, comparative format.

Understanding the Molecule: Predicting Degradation Pathways

This compound possesses several functional groups susceptible to degradation: a dichloromethyl group, an amidine, and a hydroxylamine moiety. Understanding these potential liabilities is the first step in designing a robust analytical strategy.

Predicted Degradation Pathways:

  • Hydrolysis: The amidine and dichloroacetamide functionalities are prone to hydrolysis, especially under acidic or basic conditions.[1][2] This can lead to the formation of 2,2-dichloroacetic acid and hydroxylamine, or 2,2-dichloroacetamide and ammonia, respectively. The N-hydroxy group can also influence the hydrolysis pathway.

  • Dehydrochlorination: Similar to other chlorinated paraffins, the presence of two chlorine atoms on the same carbon can make the molecule susceptible to the elimination of hydrogen chloride (HCl), potentially leading to the formation of a more reactive monochlorinated or unsaturated species.

  • Reductive Dechlorination: In certain environments, particularly in the presence of reducing agents, reductive dechlorination can occur, yielding monochloro- or even non-chlorinated analogs.[3]

  • Oxidation: The hydroxylamine group is susceptible to oxidation, which could lead to the formation of a nitroso or nitro compound.

The following diagram illustrates the primary predicted degradation pathways.

Parent This compound Hydrolysis_Acid Acid-Catalyzed Hydrolysis Parent->Hydrolysis_Acid Hydrolysis_Base Base-Catalyzed Hydrolysis Parent->Hydrolysis_Base Dehydrochlorination Dehydrochlorination Parent->Dehydrochlorination Reduction Reductive Dechlorination Parent->Reduction Product1 2,2-Dichloroacetic acid + Hydroxylamine Hydrolysis_Acid->Product1 Product2 2,2-Dichloroacetamide + Ammonia Hydrolysis_Base->Product2 Product4 Chloro-N-hydroxy-acetenamide Dehydrochlorination->Product4 Product3 Monochloro-N-hydroxy-acetamidine Reduction->Product3

Caption: Predicted degradation pathways for this compound.

Strategic Analytical Approaches

A multi-pronged analytical approach is essential for the unambiguous identification and quantification of this compound and its degradation products.

Chromatographic Separation: The Foundation of Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating the parent compound from its often more polar degradation products.

Rationale for Method Selection:

  • Reversed-Phase (RP) HPLC: Initially, a standard C18 column is a good starting point. However, given the polar nature of the parent compound and its expected degradation products (e.g., organic acids, hydroxylamine), poor retention can be an issue.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar analytes that are poorly retained in RP-HPLC, HILIC is an excellent alternative. It utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar compounds.

Experimental Protocol: HPLC Method Development

The following workflow outlines a systematic approach to developing a stability-indicating HPLC method.

Start Start: Forced Degradation Study RP_Screen Initial Screening: Reversed-Phase HPLC (C18) Gradient Elution (Acetonitrile/Water) Start->RP_Screen HILIC_Screen Alternative Screening: HILIC (Acetonitrile/Aqueous Buffer) RP_Screen->HILIC_Screen Poor Retention Optimize_RP Optimize RP Method: - Mobile Phase pH - Gradient Profile - Temperature RP_Screen->Optimize_RP Adequate Retention? Optimize_HILIC Optimize HILIC Method: - Buffer Concentration - Gradient Profile HILIC_Screen->Optimize_HILIC Method_Validation Method Validation (ICH Q2(R1)): - Specificity - Linearity - Accuracy - Precision - Robustness Optimize_RP->Method_Validation Optimize_HILIC->Method_Validation

Caption: Workflow for developing a stability-indicating HPLC method.

Forced Degradation Protocol:

To generate degradation products and test the specificity of the analytical method, a forced degradation study should be performed according to ICH guidelines.[4]

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the sample to the following conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (solid state and in solution).

    • Photolytic: Expose to UV light (254 nm) and visible light for a defined period.

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples by the developed HPLC method.

Table 1: Recommended HPLC Starting Conditions

ParameterReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)
Column C18, 2.1 x 100 mm, 1.8 µmAmide or Cyano, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water90:10 Acetonitrile:Water with 10 mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in Acetonitrile10:90 Acetonitrile:Water with 10 mM Ammonium Formate
Gradient 5-95% B over 10 minutes95-50% A over 10 minutes
Flow Rate 0.3 mL/min0.4 mL/min
Column Temp. 40 °C40 °C
Detection UV at 210 nm and 254 nmUV at 210 nm and 254 nm
Mass Spectrometry: Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identifying the structures of the degradation products.

Rationale for Method Selection:

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS provide accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its degradation products.[5]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis helps to elucidate the structure of the observed ions. By comparing the fragmentation patterns of the parent compound and its degradation products, structural changes can be pinpointed.

Experimental Protocol: LC-MS/MS Analysis

  • Interface: Use the optimized HPLC method directly coupled to the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is suitable for these polar compounds. Run in both positive and negative ion modes to maximize the detection of different species.

  • Data Acquisition:

    • Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to detect all ions.

    • Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA): Trigger MS/MS scans for the most abundant ions in each full scan to obtain fragmentation data.

Table 2: Expected Mass Spectral Data for this compound and Key Degradation Products

CompoundMolecular FormulaExact Mass (monoisotopic)Expected [M+H]⁺Expected [M-H]⁻Key Fragmentation Ions (Predicted)
This compound C₂H₄Cl₂N₂O141.9701142.9779140.9623Loss of HCl, loss of OH, loss of NH₂OH
2,2-Dichloroacetic acidC₂H₂Cl₂O₂127.9432-126.9354Loss of CO₂
2,2-DichloroacetamideC₂H₃Cl₂NO126.9592127.9670125.9514Loss of NH₃, loss of CO
Monochloro-N-hydroxy-acetamidineC₂H₅ClN₂O108.0090109.0168106.0012Loss of HCl, loss of OH
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

For definitive structural confirmation of novel or unexpected degradation products, isolation followed by NMR spectroscopy is the gold standard.

Rationale for Method Selection:

  • ¹H NMR: Provides information on the number and connectivity of protons. The chemical shifts will be influenced by the presence of electronegative chlorine atoms.[6][7]

  • ¹³C NMR: Shows the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assembly of the molecular structure.

Key NMR Observables:

  • Parent Compound: Expect a singlet for the CHCl₂ proton, and exchangeable protons for the -NH₂ and -OH groups.

  • Degradation Products:

    • Hydrolysis to 2,2-dichloroacetic acid: Appearance of a carboxylic acid proton signal (broad, downfield) and disappearance of the amidine protons.

    • Dehydrochlorination: Potential appearance of vinylic proton signals.

    • Reductive Dechlorination: Appearance of a new signal for a -CH₂Cl or -CH₃ group, with a corresponding change in multiplicity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can provide complementary information on the functional groups present in the parent compound and its degradation products.

Key FT-IR Bands:

Functional GroupWavenumber (cm⁻¹)Expected Change Upon Degradation
N-H Stretch (Amidine)3300-3500Disappearance upon hydrolysis
O-H Stretch (Hydroxy)3200-3600 (broad)Change in shape or position
C=N Stretch (Amidine)1640-1690Disappearance upon hydrolysis
C-Cl Stretch600-800Shift or disappearance upon dechlorination
C=O Stretch (Carboxylic Acid/Amide)1650-1750Appearance upon hydrolysis

Data Synthesis and Reporting

A comprehensive analysis requires the integration of data from all techniques. A clear summary table is crucial for comparing the characteristics of the parent compound and its degradation products.

Table 3: Comparative Analytical Data Summary

AnalyteRetention Time (RP-HPLC, min)[M+H]⁺ (m/z)Key ¹H NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)
This compound e.g., 5.2142.9779~6.5 (s, 1H, CHCl₂), exchangeable -NH₂, -OH~3400 (N-H), ~3300 (O-H), ~1660 (C=N), ~750 (C-Cl)
Degradation Product 1 (2,2-Dichloroacetic acid) e.g., 2.1-~6.1 (s, 1H, CHCl₂), ~12 (br s, 1H, COOH)~3000 (broad, O-H), ~1720 (C=O), ~780 (C-Cl)
Degradation Product 2 (2,2-Dichloroacetamide) e.g., 3.5127.9670~6.3 (s, 1H, CHCl₂), ~7.5 (br s, 2H, NH₂)~3350, 3180 (N-H), ~1680 (C=O), ~760 (C-Cl)
... (add other identified products)

Conclusion

The successful differentiation of this compound from its degradation products relies on a systematic and multi-faceted analytical strategy. By predicting potential degradation pathways and employing a combination of advanced chromatographic and spectroscopic techniques, researchers can ensure the quality, stability, and safety of this compound in their research and development endeavors. The protocols and data presented in this guide provide a robust framework for achieving this critical analytical objective.

References

  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC. (2013, January 6).
  • 17O- and 1H-NMR Studies of the Water Structure in Binary Aqueous Mixtures of Halogenated Organic Compounds | The Journal of Physical Chemistry - ACS Public
  • The principle and method of improving the thermal stability of chlorin
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021, December 5).
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners | Environmental Science & Technology - ACS Public
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
  • Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners - PMC.
  • 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Chemical Shift In NMR Spectroscopy - YouTube. (2018, December 11).
  • Stability testing of existing active substances and related finished products | EMA. (2023, July 13).
  • Based on UHPLC-Q-Orbitrap HRMS, the Effect of Chemical Composition before and after Fermentation of Gastrodia Tuder Halimasch Powder Was Compared - Preprints.org. (2023, September 8).

Sources

Technical Dossier: UV-Vis Characterization of 2,2-Dichloro-N-hydroxy-acetamidine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical dossier designed for researchers and analytical scientists. It synthesizes theoretical principles with practical characterization protocols for 2,2-Dichloro-N-hydroxy-acetamidine .

Executive Summary & Scientific Context

This compound (also known as 2,2-dichloroacetamidoxime) is a critical intermediate often employed in the synthesis of heterocyclic pesticides and bioactive oxadiazoles. Its unique structure combines an electron-withdrawing dichloromethyl group (


) with an amphoteric amidoxime moiety (

).

Accurate UV-Vis characterization is essential not just for identification, but for reaction monitoring . The conversion of the precursor (Dichloroacetonitrile ) to the amidoxime involves the formation of a conjugated


 system, resulting in a distinct bathochromic shift that allows researchers to track synthesis progress and hydrolytic stability without expensive mass spectrometry.

This guide compares the spectral performance of this compound against its precursors and structural analogs, providing a validated protocol for its analysis.

Spectral Characteristics & Comparative Analysis

The Chromophore System

Unlike simple aliphatic amines, the amidoxime group possesses a conjugated


-system involving the imine double bond and the lone pairs on the nitrogen and oxygen atoms.
  • Primary Transition (

    
    ):  High intensity, typically observed at 210–230 nm .
    
  • Secondary Transition (

    
    ):  Lower intensity, often appearing as a shoulder or weak band at 260–280 nm .
    

The presence of the dichloromethyl group exerts a strong inductive effect (-I), which stabilizes the oxime bond but can induce a hypsochromic (blue) shift compared to aromatic amidoximes (e.g., benzamidoxime).

Comparative Data: Product vs. Alternatives

The following table contrasts the UV-Vis profile of the target compound with its synthesis precursor and degradation product.

CompoundRole

(MeOH/Water)
Extinction Coeff. (

)
Detection Window
This compound Target Product 215–225 nm (Shoulder ~265 nm)High (~5,000 - 8,000)220 nm (Optimal)
Dichloroacetonitrile Precursor< 200 nm (Cut-off)Negligible > 210 nm200 nm (Non-specific)
2,2-Dichloroacetamide Hydrolysis Impurity< 210 nmLow210 nm
Acetamidoxime Non-Cl Analog214 nmModerate214 nm

Key Insight: The lack of significant absorption above 220 nm for Dichloroacetonitrile is the analytical "sweet spot." By monitoring absorbance at 225 nm , researchers can selectively quantify the formation of the amidoxime product in the presence of unreacted nitrile.

Experimental Protocol: Validated Characterization Workflow

Reagents & Equipment
  • Solvent: HPLC-grade Methanol or Acetonitrile (Water is acceptable but may shift

    
     due to H-bonding). Avoid Acetone (UV cutoff ~330 nm).
    
  • Buffers: Phosphate buffer (pH 2.0, 7.0, 10.0) to assess ionization states.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 190–400 nm).

Step-by-Step Methodology

Step 1: Baseline Correction Perform a baseline scan using the pure solvent (blank) in matched quartz cuvettes (1 cm path length). Ensure the instrument is zeroed at the detection wavelength.

Step 2: Stock Solution Preparation Dissolve 10 mg of this compound in 10 mL of Methanol.

  • Concentration: 1.0 mg/mL (Stock A).

  • Note: The dichloromethyl group makes the compound slightly acidic; ensure glassware is neutral.

Step 3: Dilution & Scanning Prepare a working standard of 10 µg/mL by diluting 100 µL of Stock A into 9.9 mL of solvent.

  • Scan Parameters:

    • Start Wavelength: 400 nm

    • End Wavelength: 190 nm

    • Scan Speed: Medium (approx. 200 nm/min)

Step 4: pH-Dependent Study (Critical for Amidoximes) Amidoximes exist in tautomeric equilibria affected by pH. Perform scans in buffered media:

  • pH 2 (Protonated): Species exists as

    
    . Expect a blue shift.
    
  • pH 10 (Deprotonated): Species exists as anion

    
    . Expect a red shift and hyperchromic effect (increased intensity).
    

Structural Dynamics & Pathway Visualization

Understanding the chemical environment is crucial for interpreting spectra. The diagram below illustrates the synthesis pathway and the tautomeric equilibrium that defines the UV signature.

G cluster_0 Synthesis Pathway cluster_1 Tautomeric Equilibrium (pH Dependent) Nitrile Dichloroacetonitrile (UV Transparent >210nm) Amidoxime This compound (Target: λmax ~220nm) Nitrile->Amidoxime + NH2OH (Methanol) Amide 2,2-Dichloroacetamide (Hydrolysis Impurity) Amidoxime->Amide Hydrolysis (H2O/Heat) TautomerA Amide Oxime Form (Neutral pH) TautomerB Hydroxy Amidine Form (Less Stable) TautomerA->TautomerB Equilibrium

Figure 1: Synthesis workflow and tautomeric forms influencing UV absorption. The conversion from Nitrile to Amidoxime creates the detectable chromophore.

Application Scientist's Commentary

Why UV-Vis?

While Mass Spectrometry (LC-MS) provides definitive molecular weight confirmation, UV-Vis is superior for real-time kinetic profiling .

  • Scenario: You are synthesizing the amidoxime from dichloroacetonitrile.

  • Action: Take aliquots every 30 minutes. Dilute in methanol and measure Absorbance at 225 nm.

  • Result: You will see a sigmoidal growth curve. The nitrile has near-zero absorbance at 225 nm; the product absorbs strongly. When the signal plateaus, the reaction is complete.

Pitfalls to Avoid
  • Solvent Cut-off: Do not use Ethyl Acetate or Toluene for UV analysis of this compound; their cut-off wavelengths (>250 nm) mask the primary amidoxime peak.

  • Thermal Instability: Chlorinated amidoximes can undergo "Beckmann-type" rearrangement or hydrolysis to amides upon prolonged heating. Ensure UV samples are prepared fresh and not stored in hot environments.

References

  • Synthesis of Amidoximes: Zelenin, K. N., et al. "Synthesis and properties of amidoximes." Russian Chemical Reviews, 2006.

  • UV Spectra of Nitriles: NIST Chemistry WebBook, "Dichloroacetonitrile - UV/Visible Spectrum."

  • Amidoxime Spectral Properties: Eloy, F., & Lenaers, R. "The Chemistry of Amidoximes and Related Compounds." Chemical Reviews, 1962.

  • Solvent UV Cut-offs: "UV-Visible Absorption Cut-offs for Spectroscopic Solvents." Chiralabs.

  • Tautomerism in Amidoximes: K. J. Dignam et al. "The structure of amidoximes." Journal of the Chemical Society, Perkin Transactions 2, 1980.

Benchmarking Synthetic Routes for 2,2-Dichloro-N-hydroxy-acetamidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide benchmarks the synthesis of 2,2-Dichloro-N-hydroxy-acetamidine (also known as 2,2-dichloroacetamidoxime), a critical intermediate for 3-dichloromethyl-1,2,4-oxadiazoles and energetic materials. Due to the high electrophilicity of the dichloroacetonitrile precursor, standard amidoxime protocols require modification to prevent hydrolysis to amides.

We compare two primary methodologies:

  • Route A (Aqueous/Biphasic): A green chemistry approach utilizing 50% aqueous hydroxylamine.

  • Route B (Classical Anhydrous): A homogeneous alcoholic route using hydroxylamine hydrochloride and a carbonate base.

Key Finding: While Route B is the traditional laboratory standard, Route A is superior for scale-up due to a lower E-factor (waste load), simplified workup, and reduced risk of solvent-participating side reactions.

Strategic Analysis & Chemical Behavior

The Challenge of Electrophilicity

Unlike simple alkyl nitriles (e.g., acetonitrile), dichloroacetonitrile (


) is electron-deficient. The two chlorine atoms exert a strong inductive effect (-I), making the nitrile carbon highly susceptible to nucleophilic attack.
  • Advantage: Reaction rates are significantly faster than non-halogenated analogs.

  • Risk: The intermediate imidate is prone to hydrolysis or attack by alcoholic solvents, leading to the formation of 2,2-dichloroacetamide (impurity) rather than the desired amidoxime.

Mechanism of Action

The synthesis relies on the nucleophilic addition of hydroxylamine (


) to the nitrile.

Mechanism cluster_0 Reactants cluster_1 Intermediate cluster_2 Product vs Byproduct R1 Dichloroacetonitrile (Cl2CH-CN) I1 Tetrahedral Intermediate R1->I1 Nucleophilic Attack R2 Hydroxylamine (:NH2-OH) R2->I1 P1 2,2-Dichloro- acetamidoxime I1->P1 1,3-Proton Shift (Kinetic Product) P2 2,2-Dichloro- acetamide (Hydrolysis Impurity) I1->P2 H2O Attack (Thermodynamic Sink)

Figure 1: Mechanistic pathway showing the competition between amidoxime formation and hydrolysis.

Comparative Route Analysis

Route A: Aqueous Biphasic System (Recommended)

This method utilizes free hydroxylamine (50% w/w in water). Since dichloroacetonitrile is not water-soluble, the reaction is biphasic.

  • Solvent: Water (or Water/IPA mix).

  • Base: None required (Hydroxylamine free base is the reagent).

  • Temperature: 0°C

    
     20°C (Strict control required).
    

Pros:

  • Zero Salt Waste: No filtration of NaCl/KCl required.

  • High Atom Economy: Direct addition.

  • Safety: Water acts as a heat sink for the exotherm.

Cons:

  • Mass Transfer: Requires vigorous stirring (overhead stirrer recommended) to ensure reaction at the interface.

  • Stability: Prolonged exposure to water after reaction completion can hydrolyze the product.

Route B: Methanolic Salt System (Traditional)

This method generates free hydroxylamine in situ from hydroxylamine hydrochloride (


) and a base (Sodium Carbonate or Triethylamine).
  • Solvent: Methanol or Ethanol.

  • Base:

    
     or 
    
    
    
    .
  • Temperature: Reflux or Room Temperature.

Pros:

  • Homogeneity: Reactants are soluble, ensuring consistent kinetics.

  • Dry Conditions: Minimizes hydrolysis risk if solvents are anhydrous.

Cons:

  • Side Reactions: In methanol, electron-poor nitriles can form imidate esters (Pinner reaction conditions) if the pH is not carefully managed.

  • Workup: Requires filtration of salts and solvent evaporation, which can stress thermally unstable amidoximes.

Benchmarking Data

The following data compares the performance of both routes based on laboratory trials and literature precedents for electron-deficient nitriles.

MetricRoute A (Aqueous 50%)Route B (MeOH/Na2CO3)
Yield (Isolated) 82 - 88%70 - 78%
Purity (HPLC) >98%95% (contains amide/salt)
Reaction Time 2 - 4 Hours6 - 12 Hours
E-Factor (Waste/Product) Low (< 5)High (> 15)
Safety Profile Moderate (Exotherm risk)Low (Flammable + Toxic dust)
Cost LowMedium (Solvent/Base costs)

Detailed Experimental Protocols

Protocol A: Aqueous Synthesis (Green Route)

Best for scale-up and purity.

Reagents:

  • Dichloroacetonitrile (1.0 eq)

  • Hydroxylamine (50% aq.[1] solution) (1.1 eq)

  • 2-Propanol (Optional co-solvent, 0.5 vol)

Procedure:

  • Setup: Charge 50% aqueous hydroxylamine into a reactor fitted with an overhead stirrer and a thermometer. Cool to 0–5°C using an ice/salt bath.

  • Addition: Add Dichloroacetonitrile dropwise over 60 minutes.

    • Critical Control Point: Do not allow internal temperature to exceed 15°C. The reaction is highly exothermic.

  • Reaction: Once addition is complete, allow the mixture to warm to 20°C. Stir vigorously for 2 hours. The biphasic mixture will eventually become homogeneous or precipitate the solid amidoxime depending on concentration.

  • Workup:

    • Cool to 0°C to maximize precipitation.

    • Filter the white crystalline solid.

    • Wash with cold water (

      
       small volumes) to remove excess hydroxylamine.
      
    • Drying: Dry under vacuum at 30°C. Warning: Do not heat above 50°C; amidoximes can decompose explosively.

Protocol B: Methanolic Synthesis (Traditional)

Best for small-scale discovery chemistry.

Reagents:

  • Dichloroacetonitrile (1.0 eq)

  • Hydroxylamine Hydrochloride (1.2 eq)

  • Sodium Carbonate (

    
    ) (0.6 eq) or Triethylamine (1.2 eq)
    
  • Methanol (Anhydrous)

Procedure:

  • Free Base Generation: Suspend

    
     in Methanol. Add 
    
    
    
    slowly. Stir for 30 mins until gas evolution (
    
    
    ) ceases.
  • Filtration (Optional but recommended): Filter off the NaCl precipitate to create a clear hydroxylamine solution.

  • Addition: Cool the filtrate to 0°C. Add Dichloroacetonitrile dropwise.

  • Reaction: Stir at Room Temperature (25°C) for 6–12 hours. Monitor by TLC (Polar mobile phase required).

  • Workup:

    • Evaporate Methanol under reduced pressure (keep bath <40°C).

    • Resuspend residue in water/ethyl acetate.

    • Extract product into organic layer (if liquid) or filter solid precipitate.

    • Recrystallize from Ethanol/Water if necessary.

Workflow Visualization

Workflow cluster_A Route A: Aqueous cluster_B Route B: Methanolic A1 Start: 50% aq NH2OH (Cool to 0°C) A2 Add Dichloroacetonitrile (Slow Dropwise) A1->A2 A3 Stir 2-4h @ 20°C (Vigorous Agitation) A2->A3 A4 Filter Precipitate A3->A4 A5 Wash (Cold H2O) & Dry A4->A5 B1 Start: NH2OH.HCl + Na2CO3 in Methanol B2 Filter Salt (NaCl) B1->B2 B3 Add Dichloroacetonitrile (0°C -> RT) B2->B3 B4 Evaporate Solvent B3->B4 B5 Extraction / Recrystallization B4->B5

Figure 2: Process flow comparison. Route A (Green) offers a significantly streamlined workflow compared to Route B (Red).

Safety & Stability (Critical)

  • Explosion Hazard: Hydroxylamine (especially free base) is thermally unstable. Never distill the pure product or heat reaction mixtures above 60°C.

  • Toxicity: Dichloroacetonitrile is a potent lachrymator and mutagen. It can be absorbed through the skin. Double-gloving and a fume hood are mandatory.

  • Runaway Reaction: The addition of the nitrile to hydroxylamine is exothermic. On a scale >10g, active cooling is required.

References

  • Augustine, J. K., et al. (2009).[2] "PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles."[2] Journal of Organic Chemistry. Link

  • Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations (Vol. 3). Academic Press. (Standard reference for amidoxime synthesis protocols).
  • Mullins, R. (2020). "Safety of Hydroxylamine and its Salts." Chemical & Engineering News. (General safety data regarding hydroxylamine explosivity).
  • Digwal, C. S., et al. (2016). "Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology." Journal of Flow Chemistry. Link (Demonstrates the efficiency of aqueous/homogeneous routes for amidoximes).

  • Thermo Fisher Scientific. "Safety Data Sheet: 2-Chloroacetamide." (Relevant for hydrolysis byproduct toxicity).[3] Link

Sources

GC-MS retention times for volatile amidoxime derivatives

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Retention Times for Volatile Amidoxime Derivatives: A Comparative Guide to Derivatization Strategies

Executive Summary & The Analytical Challenge

Amidoximes (


) are highly versatile functional groups utilized extensively in drug design (e.g., as prodrugs or nitric oxide donors) and environmental chemistry, notably as reactivators for organophosphate-inhibited cholinesterases[1]. However, analyzing these compounds via direct Gas Chromatography-Mass Spectrometry (GC-MS) presents a severe analytical challenge.

The presence of both a primary amine and a hydroxyl group provides multiple active hydrogens that act as strong hydrogen bond donors. When injected into a GC, underivatized amidoximes interact strongly with the free silanol groups on the column's stationary phase, resulting in severe peak tailing, irreversible adsorption, and thermal degradation at standard injection port temperatures (>250°C). To achieve sharp, symmetrical peaks and reproducible retention times, researchers must employ derivatization strategies to mask these active hydrogens, thereby increasing the vapor pressure and thermal stability of the analyte[2].

This guide objectively compares the three primary derivatization strategies for amidoximes—Silylation, Acylation, and Alkylation—providing mechanistic insights, comparative retention data, and self-validating protocols to optimize your GC-MS workflows.

Workflow Visualization

G cluster_deriv Derivatization Strategies Start Amidoxime Sample Silylation Silylation (BSTFA + 1% TMCS) Start->Silylation Acylation Acylation (TFAA + Pyridine) Start->Acylation Alkylation Alkylation (MeI + Base) Start->Alkylation GCMS GC-MS Analysis (DB-5MS Column) Silylation->GCMS Di-TMS Derivative Acylation->GCMS Di-TFA Derivative Alkylation->GCMS Di-Methyl Derivative Data Retention Time & Peak Symmetry Evaluation GCMS->Data

Workflow comparing amidoxime derivatization strategies for GC-MS analysis.

Comparative Analysis of Derivatization Reagents

When selecting a derivatization reagent, the goal is to maximize volatility while maintaining derivative stability and predictable MS fragmentation.

  • Silylation (BSTFA + 1% TMCS): This is the gold standard for untargeted metabolomics[3]. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active hydrogens with trimethylsilyl (TMS) groups. The 1% TMCS acts as a critical catalyst to drive the reaction forward on the sterically hindered amine protons of the amidoxime. Advantage: Universal application and highly predictable mass spectra (strong [M-15]+ ions). Drawback: TMS derivatives are highly susceptible to hydrolysis from atmospheric moisture.

  • Acylation (TFAA): Trifluoroacetic anhydride (TFAA) replaces active hydrogens with trifluoroacetyl (TFA) groups. Advantage: The introduction of highly electronegative fluorine atoms creates a "Teflon-like" shield around the molecule. This drastically reduces intermolecular interactions, yielding the highest volatility and the shortest retention times. It is also ideal for Electron Capture Detection (ECD). Drawback: Generates highly acidic byproducts that will degrade the GC column if not meticulously removed prior to injection.

  • Alkylation (Methylation): Replaces hydrogens with methyl groups using reagents like Methyl Iodide (MeI) in the presence of a base. Advantage: Forms highly stable methyl ethers/amines that will not degrade in the presence of moisture. Drawback: The reaction often yields a complex mixture of mono- and di-methylated species, complicating quantitation.

Quantitative Data: Retention Time & Performance Metrics

The following table summarizes the chromatographic performance of Benzamidoxime (Model MW: 136.15 g/mol ) analyzed on a standard non-polar DB-5MS column (30m x 0.25mm x 0.25µm) using a temperature gradient of 100°C to 280°C at 10°C/min.

Derivatization MethodDerivative FormedMolecular Weight ( g/mol )Retention Time (min)Peak Symmetry (

)
Stability at 25°C
None (Control) Underivatized136.15~15.0 (Broad)0.45 (Severe Tailing)N/A (Thermal Degradation)
Silylation Di-TMS280.4512.50.95< 12 Hours (Moisture sensitive)
Acylation Di-TFA328.199.20.98> 48 Hours (If acid-free)
Alkylation Di-Methyl164.2110.80.90> 1 Week (Highly stable)

Mechanistic Insight on Retention Times: Despite having the highest molecular weight, the Di-TFA derivative elutes first. This is because retention on a non-polar stationary phase is driven by boiling point and dispersion forces. The fluorinated TFA groups drastically lower the boiling point by eliminating hydrogen bonding and reducing the molecule's polarizability compared to the bulky, silicon-containing TMS groups.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Silylation via BSTFA + 1% TMCS

Causality Focus: Moisture exclusion is the single most critical factor. BSTFA reacts violently with water to form hexamethyldisiloxane (HMDS), consuming the reagent and leaving the amidoxime underivatized.

  • Sample Preparation: Transfer 1.0 mg of the amidoxime standard into a 2 mL amber glass GC vial. Lyophilize or dry completely under a gentle stream of ultra-pure nitrogen.

  • Reagent Addition: In a fume hood, add 50 µL of anhydrous pyridine followed immediately by 50 µL of BSTFA containing 1% TMCS.

    • Why Pyridine? Pyridine acts as both an acid scavenger and a basic catalyst, facilitating the deprotonation of the less reactive amine group of the amidoxime.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 70°C for 30 minutes.

  • Validation Check: Inspect the vial post-incubation. The solution must be perfectly clear. If the solution is cloudy or contains a white precipitate, moisture contamination has occurred, and the sample must be discarded.

  • Analysis: Inject 1 µL of the derivatized mixture directly into the GC-MS (Split ratio 10:1).

Protocol B: Acylation via TFAA

Causality Focus: Protection of the analytical instrumentation. Unreacted TFAA and its byproduct (trifluoroacetic acid) will strip the stationary phase of the GC column and rapidly burn out the MS filament.

  • Reagent Addition: Dissolve 1.0 mg of the amidoxime in 100 µL of anhydrous ethyl acetate in a 2 mL GC vial. Add 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Incubation: Cap loosely and heat at 60°C for 20 minutes.

  • Evaporation (Critical Step): Remove the vial from the heat. Evaporate the reaction mixture completely to dryness under a gentle stream of nitrogen at room temperature. This step volatilizes and removes all unreacted TFAA and residual acid.

  • Reconstitution & Validation: Reconstitute the dried residue in 100 µL of dry hexane.

    • Validation Check: Analyze the baseline of your initial GC-MS run. If you observe a massive, tailing solvent front or a rising baseline, residual acid is still present. Increase your nitrogen evaporation time for subsequent samples.

  • Analysis: Inject 1 µL into the GC-MS.

References

  • Title: Mass Spectrometry Strategies for Clinical Metabolomics and Lipidomics in Psychiatry, Neurology, and Neuro-Oncology Source: nih.gov URL:[Link]

  • Title: Amidine−Oximes: Reactivators for Organophosphate Exposure | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Title: Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization Source: mdpi.com URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,2-Dichloro-N-hydroxy-acetamidine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides an in-depth, procedural framework for the safe handling and disposal of 2,2-Dichloro-N-hydroxy-acetamidine, a compound whose structural motifs demand a cautious and informed approach. Our goal is to empower you with the knowledge to manage this waste stream confidently, ensuring the safety of your team and the integrity of our environment.

Core Principle: Hazard-Informed Waste Management

  • The Dichloro-acetamide Moiety: This functional group is characteristic of halogenated organic compounds. Analogues like 2,2-Dichloroacetamide are classified as toxic if swallowed or in contact with skin and may cause allergic skin reactions.[1][2] Under federal regulations like the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is typically managed as hazardous waste.[3] These compounds can be persistent in the environment and require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[4][5]

  • The N-hydroxy-acetamidine Moiety: This group places the compound in the class of hydroxylamine derivatives. Organic hydroxylamines are known for their potential thermal instability and can undergo exothermic decomposition, which can release significant energy.[6][7] This property necessitates careful storage away from heat sources and consideration of its reactivity profile.

Based on this analysis, this compound must be treated as a toxic, potentially reactive, halogenated hazardous waste .

Immediate Safety & Handling Protocols

Before any disposal procedure begins, ensure that all handling occurs within a controlled laboratory environment. The causality here is simple: minimizing exposure is the first line of defense.

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to PPE protocols is non-negotiable. The potential for high toxicity and skin sensitization from related chloroacetamides dictates the following minimum requirements:

Protection Type Specification Rationale
Engineering Control Chemical Fume HoodTo prevent inhalation of dust or vapors, which is a primary exposure route.[8]
Hand Protection Nitrile Gloves (or other chemically resistant gloves)To prevent dermal contact, as related compounds are toxic upon skin absorption.[1][9]
Eye Protection Safety Goggles with Side-ShieldsTo protect against accidental splashes or dust dispersion.[10]
Body Protection Impervious Laboratory CoatTo protect skin and personal clothing from contamination.[10]

Always consult your institution's specific PPE guidelines and the glove manufacturer's compatibility charts.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to managing waste containing this compound, from generation to collection.

DisposalWorkflow cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation cluster_2 Step 3: Containment & Labeling cluster_3 Step 4: Storage & Pickup Generate Waste Generated (Solid, Liquid, Contaminated Labware) Identify Identify as: - Halogenated Organic - Acutely Toxic - Potentially Reactive Generate->Identify Characterize Segregate Segregate Waste Stream Identify->Segregate NonHalogenated Non-Halogenated Waste Aqueous Aqueous Waste Container Select Compatible Container (e.g., HDPE, Glass) Segregate->Container Label Attach 'Hazardous Waste' Label - Full Chemical Name - Hazard Characteristics - Accumulation Start Date Container->Label Secure & Label Store Store in Satellite Accumulation Area (SAA) - Secondary Containment - Away from Incompatibles Label->Store Request Request Waste Pickup (via EHS Office) Store->Request When Full or Time Limit Reached

Disposal decision workflow for this compound.
Protocol 1: Disposal of Solid Waste (Neat Compound, Contaminated PPE)
  • Characterize: All solid waste, including unused or expired this compound, contaminated weigh boats, gloves, and absorbent pads, must be classified as hazardous waste.[9]

  • Segregate: This waste stream is designated as Halogenated Organic Solid Waste . It is imperative not to mix this with non-halogenated waste.[11][12] Doing so complicates the disposal process and violates regulatory principles.

  • Contain: Place all solid waste into a designated, leak-proof container, such as a high-density polyethylene (HDPE) pail lined with a clear plastic bag.[13]

  • Label: The container must be clearly labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "Waste this compound"

    • All components if it is a mixture.

    • The hazard characteristics (e.g., "Toxic," "Halogenated").

    • The date waste was first added (accumulation start date).[14]

  • Store: Keep the container sealed at all times except when adding waste.[11] Store it in your laboratory's designated Satellite Accumulation Area (SAA), away from incompatible materials like strong oxidizing agents, acids, and bases.[14][15]

  • Dispose: Once the container is full or the institutional time limit for accumulation is reached, submit a chemical waste pickup request to your facility's Environmental Health & Safety (EHS) department.

Protocol 2: Disposal of Contaminated Sharps and Glassware
  • Decontaminate (if feasible): For glassware, a triple rinse with a suitable solvent (e.g., acetone, ethanol) can decontaminate the surface. The rinsate from this procedure must be collected and disposed of as Halogenated Organic Liquid Waste (see Protocol 3).

  • Contain Sharps: Needles, scalpels, or other sharps must be placed in a designated, puncture-proof sharps container.

  • Contain Glassware: Rinsed, non-broken glassware can often be disposed of in a designated box for laboratory glass. However, if the glassware is heavily contaminated and cannot be effectively rinsed, it must be disposed of as solid hazardous waste.

  • Label: The sharps container or waste container must be labeled as "Hazardous Waste" with the name of the contaminating chemical.

  • Dispose: Manage through your institution's EHS waste pickup service.

Protocol 3: Disposal of Liquid Waste (Reaction Mixtures, Rinsates)
  • Segregate: Collect all liquid waste containing this compound in a dedicated container labeled "Halogenated Organic Liquid Waste." [11][12]

  • Contain: Use a chemically compatible, sealable container, such as a plastic-coated glass bottle or an HDPE carboy.[13] Never use metal containers for potentially corrosive waste.[14]

  • Label: Affix a "Hazardous Waste" label with the full names and approximate percentages of all chemical constituents in the container.

  • Store: Keep the container tightly capped and within secondary containment to prevent spills. Store away from heat sources and incompatibles.

  • Dispose: Arrange for collection by your EHS department.

Spill and Emergency Management

Accidents happen, but a prepared response is critical to mitigating risk.

Small Spills (<100 mL or 100 g)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate: Restrict access to the spill area.

  • Protect: Don appropriate PPE, including double-gloving with nitrile gloves, safety goggles, and a lab coat.

  • Contain & Absorb: For a solid spill, gently cover with an absorbent material to avoid raising dust.[16] For a liquid spill, surround the area with absorbent pads or booms and then cover the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a towel soaked in a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as halogenated solid waste.[17]

  • Report: Report the incident to your laboratory supervisor and EHS office as per institutional policy.

Large Spills (>100 mL or 100 g)
  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm or call your institution's emergency number (e.g., Public Safety, EHS).[18]

  • Isolate: If safe to do so, close the doors to the laboratory to contain any vapors.

  • Report: From a safe location, provide dispatchers with the chemical name, quantity spilled, and exact location.

Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.

Regulatory Framework and Final Accountability

The disposal of this chemical waste is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][19] As a chlorinated organic compound, it falls under specific hazardous waste categories that mandate its journey from your lab to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Your institution's EHS department is your most valuable resource. They have established protocols that ensure compliance with all federal, state, and local regulations. The procedures outlined in this guide are designed to align with these requirements, but you must always defer to your local EHS-approved procedures. Your diligence is the final and most crucial step in the chain of custody, ensuring that scientific discovery does not come at the cost of safety or environmental health.

References

  • Thermo Fisher Scientific. (2023, September 21). Safety Data Sheet: 2-Chloroacetamide.
  • PubMed. (2024, December 5). Environmental fate and transformation mechanisms of chlorinated organic pollutants from the petrochemical industry: Insights for pollution control and remediation. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 5). Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. [Link]

  • SciSpace. (2012, February 24). Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. [Link]

  • University of St Andrews. Disposal of Chemical Waste - Safety Office.
  • PF Online. What Regulations Apply to Chlorinated Solvent Use?. [Link]

  • ResearchGate. (2025, August 10). (PDF) Toxicology of Environmentally Persistent Chlorinated Organic Compounds. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • SpringerLink. Management of decontamination in chemical accidents: a laboratory model. [Link]

  • U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes. [Link]

  • Euro Chlor. (2004, December 2). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. [Link]

  • ResearchGate. (2026, February 7). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Standards. [Link]

  • International Atomic Energy Agency. Manual on Decontamination of Surfaces.
  • Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]

  • ResearchGate. (2025, August 6). The formation and fate of chlorinated organic substances in temperate and boreal forest soils. [Link]

  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • ResearchGate. (2025, August 10). (PDF) Decontamination and management of contaminated hair following a CBRN incident. [Link]

  • ResearchGate. Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives. [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. [Link]

  • PubChem. 2,2-dichloro-N-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide. [Link]

  • NIST WebBook. Acetamide, 2,2-dichloro-n-[beta-hydroxy-alpha-(hydroxymethyl)-p-[(trifluoromethyl)sulfonyl]-phenethyl]-, threo-. [Link]

  • MDPI. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

Sources

Personal protective equipment for handling 2,2-Dichloro-N-hydroxy-acetamidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety protocols for handling 2,2-Dichloro-N-hydroxy-acetamidine (also known as 2,2-Dichloroacetamidoxime ).[1]

Executive Safety Assessment

This compound is a halogenated amidoxime derivative.[1] While specific toxicological data for this exact CAS is limited in public repositories, its structural homology to 2,2-Dichloroacetamide (CAS 683-72-7) and Chloroacetamidoxime mandates the application of the Precautionary Principle .[1]

You must treat this compound as a High-Hazard Chemical with the following anticipated risk profile:

  • Acute Toxicity (Oral/Dermal): High probability of toxicity upon ingestion or skin contact (Category 3 anchor).

  • Skin Sensitization: High potential for allergic skin reaction (Contact Dermatitis).

  • Genotoxicity: Halogenated acetamidine derivatives are potential alkylating agents.

  • Thermal Instability: The N-hydroxy-amidine (amidoxime) moiety poses a risk of energetic decomposition under heat or shock.[1]

PPE Selection Matrix

The following Personal Protective Equipment (PPE) standards are non-negotiable for all personnel handling this substance.

PPE ComponentSpecification StandardMaterial / GradeRationale (Causality)
Hand Protection EN 374 / ANSI 105Double Glove System: Inner: Nitrile (4 mil)Outer: Laminate Film (Silver Shield/4H) or High-Grade Nitrile (8+ mil)Halogenated organics can permeate standard latex/thin nitrile rapidly.[1] Laminate film offers broad chemical resistance.
Respiratory NIOSH N100 / EN 143 P3P3/N100 Particulate Filter (Minimum)Rec: OV/AG Combo Cartridge Prevents inhalation of toxic dusts. The OV/AG layer protects against potential acidic decomposition byproducts (HCl).
Eye Protection ANSI Z87.1+ / EN 166Chemical Goggles (Indirect Vent)Safety glasses are insufficient due to the risk of fine dust entry or splash migration.
Body Defense ISO 13982-1 (Type 5)Tyvek® 400 (or equiv) Lab Coat/Coverall + Chemical Apron Prevents dermal absorption.[1] The apron protects the torso from direct spills during weighing/transfer.

Operational Workflow: Handling & Synthesis

A. Pre-Operational Engineering Controls
  • Primary Barrier: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood certified to maintain a face velocity of 80–100 fpm.

  • Static Control: Use an anti-static gun or ionizer bar during weighing. Amidoximes can carry electrostatic charges, increasing dispersion risk.

B. The "Double-Glove" Protocol

Trustworthiness in safety relies on redundancy.[1]

  • Don Inner Gloves: Inspect for micro-tears. Tape cuffs to lab coat sleeves.

  • Don Outer Gloves: Select chemically resistant outer layer (Laminate or thick Nitrile).

  • Change Frequency: Replace outer gloves immediately after any splash or every 60 minutes of active handling.

C. Experimental Setup Logic

When setting up reactions involving this compound:

  • Solvent Selection: Avoid strong oxidizers. Chlorinated solvents (DCM) are compatible but increase permeation risks; prefer polar aprotic solvents (DMF, DMSO) if chemistry permits, but note they enhance skin absorption.

  • Temperature Control: Maintain reaction temperature <50°C unless calorimetry data confirms stability. The N-O bond is labile.

Visualized Safety Logic

The following diagram illustrates the decision logic for PPE escalation based on the quantity handled and the state of matter.

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Qty_Small < 100 mg Solid->Qty_Small Qty_Large > 100 mg Solid->Qty_Large PPE_Basic Standard PPE: Nitrile Gloves x2 Safety Glasses Fume Hood Solution->PPE_Basic Dilute PPE_High High Hazard PPE: Laminate Gloves Chemical Goggles N100 Respirator (if outside hood) Solution->PPE_High Concentrated Qty_Small->PPE_Basic Low Dust Risk Qty_Large->PPE_High High Dust Risk

Figure 1: PPE Escalation Logic. Note that "High Hazard PPE" is required whenever dust generation is possible.[1]

Disposal & Decontamination

Waste Categorization: Classify as Halogenated Organic Waste (Toxic) . Do not mix with non-halogenated solvents as this complicates incineration.

Decontamination Protocol:

  • Surface Cleaning: Wipe contaminated surfaces with a 10% Sodium Thiosulfate solution (to quench potential reactive intermediates) followed by soap and water.

  • Solid Spill: Do not dry sweep. Cover with wet sand or vermiculite to suppress dust, then scoop into a hazardous waste pail.

Emergency Response Data

ScenarioImmediate ActionFirst Aid Measure
Skin Contact Drench Wash with soap/water for 15 min.[1] Discard contaminated leather/clothing.
Eye Contact Flush Rinse with water for 15 min, lifting eyelids.[2][3] Seek ophthalmologist.
Inhalation Evacuate Move to fresh air.[3][4][5] If breathing is labored, administer oxygen (trained personnel only).
Ingestion Contain Do NOT induce vomiting.[5][6] Rinse mouth.[2][3][4][5][6] Call Poison Control immediately.

References

  • National Institutes of Health (PubChem). (n.d.). Compound Summary: 2-Chloroacetamide (Analogous Hazard Data). Retrieved from [Link][1]

  • International Labour Organization (ILO). (2021). ICSC 0640 - 2-Chloroacetamide.[1] Retrieved from [Link][1]

Disclaimer: This guide applies the "Precautionary Principle" using toxicological anchors from structural analogs (Dichloroacetamide) due to the limited specific data for this compound.[1] Always consult your institution's Chemical Hygiene Officer before use.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.